Ciprostene Calcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTMVDAFPIEZAJ-BMKVUGPNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70CaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81703-55-1 | |
| Record name | Ciprostene calcium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081703551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIPROSTENE CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85Y5Y98EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ciprostene Calcium: A Deep Dive into its Anti-Platelet Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ciprostene, a synthetic analog of prostacyclin (PGI2), with a particular focus on its effects on platelet function. While the specific salt form "Ciprostene Calcium" is not extensively documented in publicly available literature, this document will focus on the well-established pharmacology of Ciprostene and other prostacyclin analogs, which is centered on their interaction with platelet signaling pathways involving cyclic adenosine monophosphate (cAMP) and intracellular calcium mobilization.
Core Mechanism of Action: Elevation of Intracellular cAMP
The primary anti-platelet effect of Ciprostene is mediated through its binding to prostacyclin (IP) receptors on the surface of platelets. This interaction initiates a signaling cascade that ultimately inhibits platelet activation, aggregation, and granule secretion.
Upon binding to the IP receptor, a G-protein coupled receptor, Ciprostene activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the central event in the inhibitory action of Ciprostene.[1][2]
cAMP exerts its inhibitory effects primarily through the activation of Protein Kinase A (PKA).[1] Activated PKA phosphorylates a variety of intracellular proteins, leading to a cascade of events that collectively suppress platelet function.
Modulation of Intracellular Calcium Signaling
A critical aspect of Ciprostene's mechanism of action is its interference with the calcium signaling pathways that are essential for platelet activation.[3][4] Platelet agonists, such as thrombin and ADP, trigger a rapid increase in cytosolic free calcium ([Ca2+]i) through release from intracellular stores and influx from the extracellular space. This calcium surge is a key trigger for platelet shape change, granule release, and aggregation.
Ciprostene, via the cAMP-PKA pathway, counteracts this calcium mobilization through several proposed mechanisms:
-
Inhibition of Calcium Release from Intracellular Stores: PKA can phosphorylate and inhibit key components of the signaling pathway that leads to the release of calcium from the dense tubular system, the platelet's equivalent of the endoplasmic reticulum.
-
Stimulation of Calcium Efflux: The cAMP-PKA pathway may activate the plasma membrane Ca2+-ATPase (PMCA), a pump that actively extrudes calcium from the platelet cytoplasm, thereby lowering the overall cytosolic calcium concentration.
-
Inhibition of Calcium Influx: By modulating ion channels, the cAMP pathway can reduce the influx of extracellular calcium that typically follows platelet activation.
The interplay between Ciprostene-induced cAMP elevation and the inhibition of calcium-dependent activation pathways is a cornerstone of its potent anti-platelet effects.
Quantitative Data Summary
While specific quantitative data for "this compound" is limited in the available literature, the following table summarizes typical findings for prostacyclin analogs like Iloprost, which shares a similar mechanism of action. These values illustrate the potent inhibitory effects on platelet function.
| Parameter | Agonist | Typical IC50 Value (nM) | Reference Compound |
| Platelet Aggregation | ADP | 0.5 - 5 | Iloprost |
| Platelet Aggregation | Thrombin | 1 - 10 | Iloprost |
| Increase in [Ca2+]i | Thrombin | 0.1 - 1 | Iloprost |
| cAMP Elevation | Basal | EC50: 5 - 20 | Iloprost |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific experimental conditions, such as the agonist concentration and the source of platelets.
Key Experimental Protocols
The investigation of Ciprostene's mechanism of action relies on a suite of established in vitro platelet function assays.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets as they aggregate in response to an agonist.
Methodology:
-
Platelet Preparation: Platelet-rich plasma is obtained by centrifugation of whole blood collected in an anticoagulant (e.g., sodium citrate). Washed platelets are prepared by further centrifugation and resuspension in a buffered salt solution.
-
Instrumentation: A specialized aggregometer is used, which consists of a light source, a cuvette holder with a stirring mechanism, and a photodetector.
-
Procedure:
-
Aliquots of the platelet suspension are placed in the aggregometer cuvettes and warmed to 37°C with constant stirring.
-
Ciprostene or a vehicle control is added to the platelet suspension and incubated for a specified period.
-
An agonist (e.g., ADP, thrombin, collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through.
-
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. IC50 values for Ciprostene can be determined by testing a range of concentrations.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This method utilizes fluorescent calcium indicators to measure changes in cytosolic free calcium in response to stimuli.
Methodology:
-
Platelet Loading: Platelets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The "AM" ester form allows the dye to cross the cell membrane. Once inside the platelet, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
Fluorimetry/Microscopy:
-
For population studies, a fluorometer is used to measure the fluorescence intensity of the platelet suspension.
-
For single-cell imaging, a fluorescence microscope equipped with a sensitive camera is used.
-
-
Procedure:
-
The dye-loaded platelets are placed in a cuvette or on a microscope slide.
-
Ciprostene or a vehicle control is added.
-
An agonist is added to stimulate the platelets.
-
The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time.
-
-
Data Analysis: The data is typically presented as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.
Measurement of Cyclic AMP (cAMP) Levels
This assay quantifies the intracellular concentration of cAMP in platelets following treatment with Ciprostene.
Methodology:
-
Platelet Treatment: Platelets are incubated with Ciprostene or a vehicle control for a defined period.
-
Cell Lysis: The reaction is stopped, and the platelets are lysed to release their intracellular contents.
-
cAMP Quantification: The amount of cAMP in the lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA). These assays utilize antibodies specific for cAMP to determine its concentration.
-
Data Analysis: The results are typically expressed as pmol of cAMP per 10^8 platelets.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Platelets
Caption: Ciprostene signaling cascade in platelets.
Experimental Workflow for Assessing Anti-Platelet Activity
Caption: Workflow for evaluating Ciprostene's anti-platelet effects.
References
- 1. Frontiers | The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players [frontiersin.org]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. Calcium signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic progress--review XXVIII. Platelet function and calcium channel blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
what is the chemical structure of Ciprostene Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene Calcium is a synthetic, chemically stable analog of prostacyclin (PGI2). As a prostacyclin agonist, it exhibits potent vasodilatory and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is the calcium salt of Ciprostene. It is also known by its synonym U-61431F[1].
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | calcium bis((5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate)[2] |
| CAS Number | 81703-55-1[2] |
| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O.CCCCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O.[Ca+2][2] |
| InChI Key | NJTMVDAFPIEZAJ-BMKVUGPNSA-L[2] |
| Chemical Formula | C44H70CaO8 |
| Molecular Weight | 767.11 g/mol |
Physicochemical Properties
| Property | Value/Description |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF (25 mg/ml), DMSO (16.8 mg/ml), and ethanol (34 mg/ml). Limited solubility in water and PBS (pH 7.2) (0.29 µg/ml). |
| Stability | Stable under normal conditions but is sensitive to light and moisture. Should be stored at -20°C for long-term stability (≥ 6 months). For short-term storage, 0 - 4°C is recommended. |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a prostacyclin (IP) receptor agonist. The binding of Ciprostene to the IP receptor, a Gs protein-coupled receptor, initiates a signaling cascade that is central to its vasodilatory and anti-platelet activities.
Signaling Pathway
The primary signaling pathway for this compound involves the following steps:
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Receptor Binding: Ciprostene binds to the prostacyclin (IP) receptor on the surface of vascular smooth muscle cells and platelets.
-
G Protein Activation: This binding activates the associated Gs alpha subunit of the G protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects:
-
In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
-
In Platelets: PKA activation leads to the phosphorylation of various substrates that ultimately inhibit platelet activation and aggregation. This includes a decrease in intracellular calcium mobilization.
-
Quantitative Data
This compound has been evaluated in various in vitro and in vivo models to quantify its biological activity.
In Vitro and Ex Vivo Potency
| Assay | Species | ID50 Value |
| ADP-induced platelet aggregation (in vitro) | Monkey | 60 ng/ml |
| ADP-induced platelet aggregation (ex vivo) | Monkey | 9.1 µg/kg/min |
Hemodynamic and Platelet Effects in Animal Models
| Animal Model | Dose | Effect |
| Patas Monkeys | 0.16 µg/kg/min (intravenous) | Induces hypotension and tachycardia |
| Cat | 5, 10, 20, 40, and 80 µg/kg/min (intravenous infusion for 20 min each) | Dose-dependent decrease in total peripheral resistance and mean aortic pressure, consistent with peripheral vasodilation. Inhibition of ADP-induced platelet aggregation at all doses. |
| Cat | 20 µg/kg/min (intravenous infusion for 3 hours) | Significant reduction in aortic thrombus weight compared to vehicle. |
Human Clinical Data
| Study Population | Dose | Effect |
| Healthy Male Volunteers | Up to 480 ng/kg/min (intravenous infusion for 3, 6, or 8 hours) | Well-tolerated. Most frequent adverse effects were headache, restlessness, nausea, perspiration, flushing, and jaw pain. No consistent changes in blood pressure or heart rate. |
| Healthy Male Volunteers | 160 ng/kg/min (intravenous infusion for 8 hr/day for 3 days) | Inhibition of ADP-induced platelet aggregation and significant elevation of platelet cyclic AMP levels compared to placebo. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound. Below are representative methodologies for key assays.
ADP-Induced Platelet Aggregation Assay (In Vitro)
This protocol is a generalized procedure based on standard light transmission aggregometry techniques.
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Blood Collection: Draw whole blood from healthy human volunteers who have not taken any anti-platelet medication for at least two weeks. Collect the blood into tubes containing 3.8% trisodium citrate as an anticoagulant (9:1 blood to citrate ratio).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate polypropylene tube.
-
Store the PRP at room temperature and use within 3 hours of blood collection.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 1,500-2,000 x g for 15 minutes at room temperature to pellet the red and white blood cells.
-
Collect the supernatant, which is the PPP, and use it as a blank for the aggregometer.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/ml) using PPP if necessary.
-
Pipette a specific volume of PRP (e.g., 450 µl) into a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of a light transmission aggregometer and allow it to equilibrate to 37°C for 5 minutes with constant stirring.
-
Add a small volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-2 minutes).
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Set the light transmission of PRP to 0% and PPP to 100%.
-
Calculate the percentage of platelet aggregation for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal ADP-induced aggregation) by plotting a dose-response curve.
-
Isolated Artery Vasodilation Assay
This protocol describes a general method for assessing the vasodilatory effects of this compound on isolated arterial rings.
-
Tissue Preparation:
-
Humanely euthanize an appropriate animal model (e.g., rat or rabbit) and excise a segment of an artery (e.g., thoracic aorta or mesenteric artery).
-
Immediately place the artery in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Carefully clean the artery of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting the Arterial Rings:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Attach one end of the ring to a fixed support and the other end to a force-displacement transducer to record isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g.
-
Replace the buffer every 15-20 minutes during equilibration.
-
Assess the viability of the arterial rings by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl). After washing, contract the rings with a submaximal concentration of a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
-
Vasodilation Measurement:
-
Once a stable contraction plateau is reached with the vasoconstrictor, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Conclusion
This compound is a stable and potent prostacyclin analog with significant therapeutic potential stemming from its vasodilatory and anti-platelet aggregation properties. Its mechanism of action is well-characterized, primarily involving the activation of the prostacyclin receptor and the subsequent increase in intracellular cAMP. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further research may continue to elucidate its full therapeutic utility and optimize its clinical application.
References
Ciprostene Calcium: A Stable Prostacyclin Analog for Vasoactive and Anti-platelet Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprostene Calcium, a chemically stable analog of prostacyclin (PGI2), demonstrates significant potential in therapeutic areas requiring potent vasodilation and inhibition of platelet aggregation. As a selective agonist for the prostacyclin receptor (IP receptor), it mimics the physiological effects of endogenous PGI2 by activating the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its evaluation, and a summary of its synthesis and purification.
Introduction
Prostacyclin (PGI2) is a powerful endogenous eicosanoid that plays a crucial role in cardiovascular homeostasis. Its primary functions include potent vasodilation, inhibition of platelet aggregation, and cytoprotection. However, the therapeutic utility of native prostacyclin is limited by its chemical and metabolic instability. This compound (9β-methylcarbacyclin calcium) was developed as a stable analog of prostacyclin to overcome these limitations, offering a longer duration of action and improved clinical applicability. This document serves as a technical resource for professionals engaged in the research and development of prostacyclin-based therapeutics.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of the G-protein coupled prostacyclin receptor (IP receptor).[1] Binding of this compound to the IP receptor initiates a signaling cascade that is central to its vasodilatory and anti-platelet effects.
The IP Receptor Signaling Pathway
The activation of the IP receptor by this compound triggers the following sequence of events:
-
G-Protein Activation: The IP receptor is coupled to a stimulatory G-protein (Gs). Ligand binding induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
-
Downstream Phosphorylation: PKA phosphorylates various downstream target proteins, leading to the physiological response. In vascular smooth muscle cells, this results in vasodilation, while in platelets, it leads to the inhibition of aggregation.[2]
Downstream Effects in Vascular Smooth Muscle
In vascular smooth muscle cells, activated PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
Downstream Effects in Platelets
In platelets, the elevation of cAMP and subsequent PKA activation leads to the phosphorylation of several proteins that interfere with the signaling pathways responsible for platelet activation and aggregation. This includes the inhibition of calcium mobilization, a critical step in the aggregation process.
Potential Involvement of PPARs
Recent research suggests that some of the long-term effects of prostacyclin analogs may be mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ. Activation of PPARβ/δ has been linked to the regulation of genes involved in inflammation and cellular proliferation.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the typical parameters used to evaluate prostacyclin analogs.
Table 1: In Vitro Biological Activity
| Parameter | Description | Typical Value Range for Prostacyclin Analogs |
| IC50 (Platelet Aggregation) | Concentration required to inhibit ADP-induced platelet aggregation by 50%. | 1 - 100 nM |
| EC50 (Vasodilation) | Concentration required to elicit 50% of the maximal vasodilation response. | 0.1 - 50 nM |
| Ki (IP Receptor Binding) | Inhibitory constant, indicating the binding affinity for the IP receptor. | 1 - 50 nM |
Table 2: Pharmacokinetic Parameters
| Parameter | Description | Typical Values for Prostacyclin Analogs |
| Half-life (t½) | Time required for the plasma concentration of the drug to reduce by half. | Varies (minutes to hours) |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | Varies |
| Volume of Distribution (Vd) | Apparent volume into which the drug is distributed in the body. | Varies |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by Adenosine Diphosphate (ADP).
Methodology:
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with this compound: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
Induction of Aggregation: Platelet aggregation is initiated by adding a standard concentration of ADP (e.g., 5-20 µM).
-
Measurement of Aggregation: Aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension over time.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value for this compound is determined from the dose-response curve.
In Vitro Vasodilation Assay (Aortic Ring Assay)
This ex vivo assay assesses the vasodilatory effects of this compound on isolated arterial segments.
Methodology:
-
Tissue Preparation: A segment of the thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat). The aorta is cleaned of adhering connective and fatty tissue and cut into rings of 2-3 mm in width.
-
Mounting in Organ Bath: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or phenylephrine to induce a stable level of tone.
-
Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the aortic rings is recorded isometrically as a change in tension.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tone, and the EC50 value is determined from the concentration-response curve.
Measurement of Intracellular cAMP Levels (ELISA)
This assay quantifies the increase in intracellular cAMP in platelets in response to this compound.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from human blood as described in the platelet aggregation assay.
-
Incubation with this compound: Platelets are incubated with various concentrations of this compound or vehicle control for a specified time at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.
-
Cell Lysis: The reaction is stopped, and the platelets are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP, and the cAMP levels in the samples are interpolated from this curve. The results are typically expressed as pmol of cAMP per 10^8 platelets.
Synthesis and Purification
The synthesis of this compound involves the chemical synthesis of its free acid form, 9β-methylcarbacyclin, followed by its conversion to the calcium salt.
Synthesis of 9β-methylcarbacyclin
The synthesis of the core carbacyclin structure is a multi-step process that is not detailed in readily available literature.
Conversion to this compound
The final step involves the reaction of the anhydrous 9β-methylcarbacyclin with a suitable calcium salt, such as calcium hydroxide or calcium acetate, under controlled conditions to yield this compound.
Purification
Purification of the final product is typically achieved through techniques such as recrystallization or high-performance liquid chromatography (HPLC) to ensure high purity for pharmaceutical use.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflows
Caption: ADP-induced platelet aggregation assay workflow.
Caption: In vitro vasodilation (aortic ring) assay workflow.
Conclusion
This compound remains a significant molecule of interest for researchers studying prostacyclin pathways and developing novel cardiovascular therapies. Its stability and potent biological activity as a prostacyclin analog make it a valuable tool for investigating the roles of the IP receptor in health and disease. This technical guide provides a foundational understanding of this compound, though it is important to note that further specific experimental data may be required for advanced drug development programs. The provided methodologies and pathway diagrams offer a framework for the continued exploration of this and other prostacyclin mimetics.
References
The Discovery and Synthesis of Ciprostene Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene Calcium, also known as U-61,431F, is a chemically stable synthetic analog of prostacyclin (PGI2). Developed by the Upjohn company, it emerged from research aimed at creating a stable alternative to the biologically potent but highly unstable prostacyclin.[1] As a prostacyclin agonist, this compound exhibits significant vasodilatory and anti-platelet aggregation effects, making it a subject of interest for the treatment of cardiovascular conditions such as peripheral vascular disease (PVD). This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Development
The discovery of this compound was driven by the therapeutic potential of prostacyclin. Prostacyclin is a powerful endogenous vasodilator and inhibitor of platelet aggregation; however, its clinical utility is severely limited by its chemical instability, with a half-life of only a few minutes under physiological conditions. This prompted the search for stable analogs that could mimic its beneficial effects.
Scientists at the Upjohn Company undertook a research program to synthesize and screen various prostacyclin analogs. This effort led to the development of 9β-methylcarbacyclin, the free base of Ciprostene. The rationale was to create a molecule with a similar three-dimensional structure to prostacyclin to retain biological activity while modifying the chemically labile enol ether moiety to enhance stability. The introduction of a methyl group at the 9β position was a key modification. The calcium salt form, this compound, was subsequently developed.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. The core of the synthesis is the construction of the 9β-methylcarbacyclin structure. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, the general approach can be inferred from patents and publications from the Upjohn company regarding the synthesis of 9-substituted carbacyclin analogs.[2][3] The final step involves the formation of the calcium salt.
A plausible synthetic route for 9β-methylcarbacyclin would likely involve the following key transformations:
-
Core Bicyclic System Synthesis: Construction of the bicyclo[3.3.0]octane ring system, which forms the core of the carbacyclin structure.
-
Introduction of the α-chain: Attachment of the carboxylic acid-containing side chain.
-
Introduction of the ω-chain: Addition of the second side chain containing the hydroxyl group.
-
Methylation at the 9-position: A crucial step to introduce the 9β-methyl group, which enhances stability.
-
Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is essential to obtain the desired biologically active isomer.
The final step to produce this compound involves reacting the free acid form of 9β-methylcarbacyclin with a suitable calcium salt, such as calcium chloride, under controlled pH conditions.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a prostacyclin (IP) receptor agonist. The IP receptor is a G-protein coupled receptor (GPCR). Binding of this compound to the IP receptor initiates a signaling cascade that leads to the desired physiological responses.
The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to the prostacyclin (IP) receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to:
-
In Vascular Smooth Muscle Cells: Phosphorylation of proteins involved in calcium handling and cytoskeletal regulation results in smooth muscle relaxation and vasodilation.
-
In Platelets: Phosphorylation of specific proteins inhibits platelet activation, adhesion, and aggregation.
-
Caption: The signaling pathway of this compound.
Pharmacological Data
This compound has been evaluated in various preclinical and clinical studies to determine its potency and efficacy.
| Parameter | Species | Model | Result | Reference |
| Potency vs. Prostacyclin | Human | In vitro | Approximately 15 times less potent than prostacyclin. | [4] |
| Inhibition of ADP-induced Platelet Aggregation | Cat | In vivo | Dose-dependent inhibition observed at infusion rates of 5, 10, 20, 40, and 80 µg/kg/min. | [5] |
| Vasodilation | Cat | In vivo | Dose-dependent decrease in total peripheral resistance and mean aortic pressure at infusion rates of 5, 10, 20, 40, and 80 µg/kg/min. | |
| Fibrinolytic Activity | Cat | In vivo | Significant reduction in thrombus weight at 20 µg/kg/min infusion compared to vehicle. | |
| Claudication Time | Human | Clinical Trial (PVD) | Significant increase in absolute claudication time at an infusion dose of 120 ng/kg/min. |
Key Experimental Protocols
ADP-Induced Platelet Aggregation Assay
This assay is fundamental for assessing the anti-platelet activity of this compound.
Objective: To determine the dose-response relationship of this compound on the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation in vitro.
Materials:
-
Freshly drawn human or animal blood (e.g., rabbit, rat) collected in anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution (agonist).
-
This compound solutions at various concentrations.
-
Platelet aggregometer.
-
Pipettes and cuvettes.
Methodology:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
-
Assay Procedure:
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Add a specific volume of this compound solution or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission through the sample over time using the aggregometer. The aggregation of platelets causes the plasma to become clearer, increasing light transmission.
-
-
Data Analysis:
-
The maximum aggregation percentage is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for the ADP-induced platelet aggregation assay.
Conclusion
This compound represents a significant advancement in the development of stable prostacyclin analogs. Its well-defined mechanism of action, centered on the activation of the prostacyclin receptor and subsequent increase in cAMP, provides a solid basis for its vasodilatory and anti-platelet effects. The data from preclinical and clinical studies demonstrate its potential as a therapeutic agent for cardiovascular diseases characterized by vasoconstriction and platelet hyperactivity. The synthetic pathway, while complex, offers a route to a stable and effective molecule. Further research and clinical trials are warranted to fully elucidate the therapeutic applications and long-term safety profile of this compound.
References
- 1. UPJOHN COMPANY et al., Petitioners, v. UNITED STATES et al. | Supreme Court | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4487960A - 9-Substituted carbacyclin analogs - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ciprostene, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Ciprostene Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprostene Calcium, a chemically stable synthetic analog of prostacyclin (PGI₂), emerged as a compound of interest for its potent vasodilatory and antiplatelet aggregation properties. As a selective agonist for the prostacyclin receptor (IP receptor), its mechanism of action is intrinsically linked to the well-characterized PGI₂ signaling pathway. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects, and the methodologies used to evaluate its activity. While extensive quantitative preclinical data for this compound is limited in publicly accessible literature, this guide synthesizes the available information to provide a thorough understanding of its pharmacological profile for research and drug development professionals.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that is central to its vasodilatory and antiplatelet effects.
Signaling Pathway
Upon agonist binding, the IP receptor couples to the Gs alpha subunit of the heterotrimeric G-protein. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and causing smooth muscle relaxation and inhibition of platelet activation.
Pharmacodynamics
The preclinical pharmacodynamic effects of this compound have been evaluated in various in vitro and in vivo models, demonstrating its potent activity as a prostacyclin mimetic.
In Vitro Studies
-
Inhibition of Platelet Aggregation: this compound has been shown to be a potent inhibitor of platelet aggregation induced by various agonists, such as ADP and collagen. This is a direct consequence of the cAMP-mediated inhibition of platelet activation pathways.
-
Vasodilation: In isolated blood vessel preparations, this compound induces relaxation of vascular smooth muscle, leading to vasodilation.
In Vivo Studies
-
Cardiovascular Effects: In animal models, intravenous administration of this compound leads to systemic vasodilation, resulting in a dose-dependent decrease in blood pressure (hypotension). This is often accompanied by a reflex increase in heart rate (tachycardia). In patas monkeys, this compound induced hypotension and tachycardia at a dose of 0.16 µg/kg/min[1].
-
Antiplatelet Effects: Ex vivo platelet aggregation studies in animals treated with this compound confirm its potent antiplatelet activity.
Quantitative Preclinical Data
Detailed quantitative data on the preclinical pharmacology of this compound is sparse in the public domain. The following tables summarize the available information. Researchers are advised that these tables are not exhaustive and represent the limited data that could be retrieved from publicly available sources.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Parameter | Species | Assay | Value | Reference |
| ID₅₀ | Monkey | ADP-induced platelet aggregation (ex vivo) | 9.1 µg/kg/min | [1] |
| ID₅₀ | Monkey | ADP-induced platelet aggregation (in vitro) | 60 ng/ml | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) |
| Rat | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Dog | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| Monkey | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
N/A: Not Available in publicly accessible literature.
Table 3: Preclinical Toxicology Profile of this compound
| Species | Study Type | NOAEL | LD₅₀ | Observed Effects |
| Rat | N/A | N/A | N/A | N/A |
| Dog | N/A | N/A | N/A | N/A |
| Monkey | N/A | N/A | N/A | N/A |
N/A: Not Available in publicly accessible literature.
Experimental Protocols
The following sections describe general methodologies that are typically employed in the preclinical evaluation of prostacyclin analogs like this compound.
In Vitro Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation in response to an agonist.
Protocol:
-
Blood Collection: Whole blood is collected from the test species (e.g., monkey, human) into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Incubation: Aliquots of PRP are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Aggregation Induction: A platelet agonist (e.g., adenosine diphosphate (ADP), collagen) is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmittance through the PRP sample over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The extent of aggregation is quantified, and the concentration of this compound that inhibits aggregation by 50% (IC₅₀) is calculated.
In Vivo Cardiovascular Safety Pharmacology
This type of study is designed to assess the potential effects of a test compound on the cardiovascular system in a whole animal model, in compliance with ICH S7A and S7B guidelines.
Protocol:
-
Animal Model Selection: A relevant non-rodent species, such as the cynomolgus monkey or beagle dog, is typically used.
-
Telemetry Implantation: Animals are surgically implanted with a telemetry device that allows for the continuous monitoring of cardiovascular parameters (e.g., blood pressure, heart rate, electrocardiogram - ECG) in conscious, freely moving animals.
-
Acclimatization and Baseline Recording: Following a post-surgical recovery period, animals are acclimated to the study environment, and baseline cardiovascular data is collected.
-
Drug Administration: this compound is administered, typically via intravenous infusion, at various dose levels. A vehicle control group is also included.
-
Data Acquisition: Cardiovascular parameters are continuously recorded before, during, and after drug administration for a specified duration.
-
Data Analysis: The collected data is analyzed to evaluate the effects of this compound on blood pressure, heart rate, and ECG intervals (e.g., QT interval). Dose-response relationships are established.
Safety Pharmacology
The safety pharmacology of this compound would have been evaluated according to the core battery of tests recommended by the International Council for Harmonisation (ICH) S7A guidelines, focusing on the cardiovascular, respiratory, and central nervous systems.
-
Cardiovascular System: As a potent vasodilator, the primary cardiovascular effects of this compound are hypotension and reflex tachycardia. A thorough cardiovascular safety evaluation would also assess any potential for pro-arrhythmic effects, such as QT interval prolongation.
-
Respiratory System: Studies would be conducted to determine any effects on respiratory rate, tidal volume, and other parameters of respiratory function.
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test would be performed to assess potential effects on behavior, motor coordination, and other neurological functions.
Conclusion
This compound is a stable prostacyclin analog that acts as a potent agonist at the IP receptor, leading to vasodilation and inhibition of platelet aggregation through a cAMP-mediated pathway. While its development was discontinued, the understanding of its preclinical pharmacology provides a valuable reference for researchers in the field of prostanoid signaling and cardiovascular drug development. The lack of extensive, publicly available quantitative data highlights the challenges in retrospectively compiling complete preclinical profiles for older, discontinued drug candidates. This guide provides a framework based on the available information and standard preclinical methodologies to aid in the understanding of the pharmacological properties of this compound.
References
In Vitro Characterization of Ciprostene Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprostene Calcium (9β-methyl-carbacyclin calcium) is a chemically stable synthetic analogue of prostacyclin (PGI2). As a selective agonist for the prostacyclin (IP) receptor, its primary pharmacological effects include potent inhibition of platelet aggregation and vasodilation. These actions are mediated through the activation of the Gs protein-coupled IP receptor, leading to a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, functional potency in cellular assays, and standardized experimental protocols for its evaluation.
Mechanism of Action: IP Receptor-cAMP Signaling
This compound exerts its biological effects by binding to and activating the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The IP receptor is primarily coupled to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to a cascade of events that culminates in the inhibition of platelet activation and smooth muscle relaxation.
Caption: Figure 1. This compound Signaling Pathway
Quantitative In Vitro Pharmacology
Table 1: Potency in Platelet Function and Second Messenger Assays
| Assay Type | Parameter | Agonist/Inhibitor | Value | Relative Potency (vs. Epoprostenol) | Source |
| Platelet Aggregation | Inhibition of ADP-induced aggregation | This compound | - | 0.01x | [1] |
| Inhibition of Collagen-induced aggregation (whole blood) | This compound | ID50: 73 ± 20 ng/mL | - | [2] | |
| Second Messenger | Elevation of platelet cAMP | This compound | - | 0.04x | [1] |
| Elevation of platelet cAMP | Epoprostenol | - | 1 (Reference) | [1] |
Detailed Experimental Protocols
The following sections describe standardized in vitro methodologies for characterizing prostacyclin analogues like this compound.
Platelet Aggregation Inhibition Assay
This assay measures the ability of a test compound to inhibit platelet aggregation induced by a known agonist, such as Adenosine Diphosphate (ADP) or collagen.
Methodology: Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pipette PRP into aggregometer cuvettes with a small stir bar and allow it to equilibrate at 37°C for at least 5 minutes.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of an agonist (e.g., 5-10 µM ADP or 2 µg/mL collagen).
-
Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
Set the baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of the agonist-induced aggregation) by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
-
Caption: Figure 2. Workflow for Platelet Aggregation Assay
cAMP Accumulation Assay
This functional assay quantifies the increase in intracellular cAMP in response to IP receptor activation by this compound.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Immunoassay
-
Cell Culture and Preparation:
-
Use a suitable cell line endogenously expressing the IP receptor (e.g., human platelets) or a recombinant cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Culture cells to an appropriate density and seed them into a microplate (e.g., 384-well).
-
Prior to the assay, cells may be washed and resuspended in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
-
Assay Procedure:
-
Add serial dilutions of this compound or a reference agonist (e.g., epoprostenol, iloprost) to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Lyse the cells and detect intracellular cAMP using a competitive immunoassay kit (e.g., HTRF). This typically involves adding two detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analogue labeled with an acceptor fluorophore (e.g., d2).
-
-
Data Analysis:
-
The endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.
-
When the donor and acceptor are in close proximity, a FRET signal is generated. High levels of intracellular cAMP lead to a decrease in the FRET signal.
-
Read the plate on an HTRF-compatible reader.
-
Convert the raw signal to cAMP concentrations using a standard curve generated with known amounts of cAMP.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by plotting the cAMP concentration against the log concentration of this compound and fitting to a sigmoidal dose-response curve.
-
Caption: Figure 3. Workflow for cAMP Accumulation Assay
Conclusion
This compound is a stable prostacyclin analogue that functions as a potent IP receptor agonist. Its in vitro characterization confirms its ability to inhibit platelet aggregation and stimulate the production of the second messenger cAMP, consistent with its mechanism of action. Although less potent than the endogenous ligand epoprostenol, its chemical stability offers advantages for experimental and potential therapeutic applications. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in the study of prostacyclin pathways and the development of novel anti-platelet and vasodilatory agents.
References
The Cardiovascular Profile of Ciprostene Calcium in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene Calcium, a stable synthetic analog of prostacyclin (PGI2), has demonstrated significant cardiovascular effects in various animal models. As a potent vasodilator and inhibitor of platelet aggregation, it holds therapeutic potential for a range of cardiovascular diseases, including pulmonary hypertension, thrombosis, and peripheral artery disease. This technical guide provides a comprehensive overview of the cardiovascular effects of this compound in animal models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Cardiovascular Effects
This compound primarily exerts its cardiovascular effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Hemodynamic Effects
Studies in various animal models have consistently demonstrated the vasodilatory properties of this compound, leading to a reduction in blood pressure and vascular resistance.
Table 1: Hemodynamic Effects of this compound in Anesthetized Cats
| Parameter | Vehicle | This compound (20 µg/kg/min) |
| Mean Aortic Pressure | Baseline | Decreased |
| Total Peripheral Resistance | Baseline | Decreased |
| Heart Rate | No significant change | No significant change |
| Cardiac Index | No significant change | No significant change |
| Left Ventricular dP/dt | No significant change | No significant change |
Data extracted from a study in sodium pentobarbital-anesthetized cats. Doses of 5, 10, 20, 40, and 80 µg/kg/min were infused for 20-minute intervals in ascending order.
Anti-thrombotic and Fibrinolytic Effects
This compound has been shown to be a potent inhibitor of platelet aggregation and to possess fibrinolytic properties.
Table 2: Fibrinolytic Activity of this compound in a Cat Aortic Thrombus Model
| Treatment | Mean Thrombus Weight (mg) | p-value |
| Vehicle | 38.7 | < 0.03 |
| This compound (20 µg/kg/min) | 13.2 | < 0.03 |
Data from a study where an aortic thrombus was induced in cats. Infusion was administered for 3 hours.
Signaling Pathways
The cardiovascular effects of this compound are mediated by its interaction with the prostacyclin (IP) receptor and the subsequent activation of intracellular signaling pathways.
Prostacyclin (IP) Receptor Signaling Pathway
The primary signaling pathway for this compound involves the activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).
Figure 1: this compound IP Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the cardiovascular effects of this compound. Below are representative experimental protocols for key in vivo studies.
Hemodynamic Assessment in Anesthetized Animals
This protocol outlines the general procedure for measuring hemodynamic parameters in anesthetized animal models, such as cats, dogs, or rats.
Figure 2: Experimental Workflow for Hemodynamic Assessment.
Detailed Methodology:
-
Animal Preparation: Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital) and mechanically ventilated to maintain normal blood gas levels. Body temperature is maintained using a heating pad.
-
Surgical Instrumentation: Catheters are placed in a major artery (e.g., femoral or carotid artery) for blood pressure measurement and in a major vein (e.g., femoral or jugular vein) for drug administration. For more detailed studies, a catheter can be placed in the left ventricle for dP/dt measurement, and an electromagnetic flow probe can be placed around the aorta to measure cardiac output.
-
Hemodynamic Monitoring: Arterial and venous catheters are connected to pressure transducers. The signals are amplified and recorded continuously using a data acquisition system.
-
Drug Administration: After a stabilization period and baseline recordings, this compound is infused intravenously, typically in increasing doses, to establish a dose-response relationship.
-
Data Analysis: Hemodynamic parameters are measured and averaged over a set period for each dose. Statistical analysis is performed to compare the effects of this compound to baseline or a vehicle control.
In Vivo Thrombosis Model
This protocol describes a common method for evaluating the anti-thrombotic and fibrinolytic effects of this compound in an animal model.
Detailed Methodology:
-
Thrombus Induction: A thrombus is induced in a major blood vessel, such as the aorta or vena cava. This can be achieved through various methods, including mechanical injury, stasis, or the application of a thrombogenic agent like ferric chloride.
-
Drug Administration: this compound or a vehicle is infused, either systemically or locally to the site of the thrombus.
-
Thrombus Assessment: After a predetermined infusion period, the animal is euthanized, and the vessel segment containing the thrombus is excised. The thrombus is then carefully removed and weighed.
-
Data Analysis: The mean thrombus weight in the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests to determine the significance of any fibrinolytic effect.
Conclusion
This compound demonstrates potent dose-dependent vasodilatory and anti-thrombotic effects in preclinical animal models. Its mechanism of action is primarily mediated through the activation of the prostacyclin (IP) receptor and the subsequent cAMP-PKA signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation of the cardiovascular pharmacology of this compound and other prostacyclin analogs. Further research in a wider range of animal models of cardiovascular disease is warranted to fully elucidate its therapeutic potential.
The Role of Intracellular Calcium in Vascular Smooth Muscle Cell Proliferation: A Technical Guide
Disclaimer: Initial literature searches did not yield specific data on a compound named "Ciprostene Calcium." Therefore, this technical guide provides a comprehensive overview of the well-established role of intracellular calcium signaling in the proliferation of vascular smooth muscle cells (VSMCs), a topic of central importance in vascular biology and the development of cardiovascular diseases. The principles and methodologies described herein are fundamental to research in this area and would be applicable to the study of any compound, including novel calcium modulators, on VSMC function.
The proliferation of vascular smooth muscle cells is a critical event in the pathogenesis of various vascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty.[1] Under normal physiological conditions, VSMCs exist in a quiescent, contractile state, responsible for maintaining vascular tone.[1] However, in response to vascular injury or pathological stimuli, these cells can undergo a phenotypic switch to a proliferative, synthetic state, leading to the thickening of the vessel wall and narrowing of the lumen. Intracellular calcium ([Ca2+]i) is a ubiquitous second messenger that plays a pivotal role in regulating this phenotypic switch and subsequent proliferation.[1]
The Intricate Role of Calcium in VSMC Proliferation
The regulation of VSMC proliferation by intracellular calcium is a complex process involving a fine-tuned interplay between calcium influx from the extracellular space and its release from internal stores, primarily the sarcoplasmic reticulum (SR).
1.1. Sources of Intracellular Calcium
-
Extracellular Influx: VSMCs express a variety of Ca2+-permeable channels on their plasma membrane that allow for the entry of extracellular calcium. These include:
-
Voltage-Operated Calcium Channels (VOCCs): L-type (CaV1.2) and T-type (CaV3.1/3.3) calcium channels are activated by membrane depolarization. While L-type channels are more associated with contraction in differentiated VSMCs, T-type channels have been implicated in the proliferative phenotype.[1][2]
-
Store-Operated Calcium Entry (SOCE): Depletion of calcium from the SR triggers the opening of store-operated Ca2+ channels (SOCs) in the plasma membrane, leading to a sustained influx of calcium. This process is critical for VSMC proliferation. Key proteins involved in SOCE are STIM1, an ER Ca2+ sensor, and Orai1, the pore-forming subunit of the CRAC channel.
-
Transient Receptor Potential (TRP) Channels: This diverse family of cation channels can be activated by various stimuli and contribute to Ca2+ influx, influencing both contraction and proliferation. TRPC channels, in particular, are implicated in VSMC proliferation.
-
-
Intracellular Release: The sarcoplasmic reticulum serves as the primary intracellular calcium store in VSMCs. Calcium is released from the SR into the cytoplasm through two main types of channels:
-
Inositol 1,4,5-Trisphosphate Receptors (IP3Rs): Activated by inositol 1,4,5-trisphosphate (IP3), which is generated in response to various growth factors and vasoconstrictors.
-
Ryanodine Receptors (RyRs): Primarily involved in calcium-induced calcium release (CICR). Studies have shown that the expression of RyRs is repressed during VSMC proliferation.
-
1.2. Downstream Signaling Pathways
Elevated intracellular calcium levels activate a cascade of downstream signaling pathways that drive cell cycle progression and proliferation. Key pathways include:
-
Calmodulin (CaM) and CaM Kinases (CaMK): Calcium binds to calmodulin, which in turn activates CaM kinases. CaMKII, in particular, is known to play a role in VSMC proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Calcium signaling can lead to the activation of the MAPK/ERK pathway, a central regulator of cell proliferation.
-
Transcription Factors: Calcium-dependent signaling pathways can modulate the activity of various transcription factors that control the expression of genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data on the Effects of Calcium Modulation on VSMC Proliferation
While specific quantitative data for a wide range of compounds is dispersed throughout the literature, the following table summarizes the general effects of modulating calcium signaling on VSMC proliferation as described in the search results.
| Compound Class | Target | Effect on VSMC Proliferation | Reference |
| Calcium Channel Blockers (CCBs) | L-type Calcium Channels | Inhibition of proliferation, particularly in the early phase of response to injury. | |
| Statins | HMG-CoA Reductase | Inhibit cell cycle progression and dedifferentiation. May restore sensitivity to CCBs by upregulating L-type calcium channels. | |
| SOCE Inhibitors | Store-Operated Calcium Channels | Impairment of proliferation. |
Experimental Protocols
The study of the effects of compounds on VSMC proliferation involves a variety of established experimental techniques.
3.1. Cell Culture
-
Isolation and Culture: Vascular smooth muscle cells can be isolated from arterial tissues (e.g., aorta) of animal models such as rats or mice. The tissue is enzymatically digested to release the cells, which are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) to promote growth.
-
Phenotypic State: It is important to note that VSMCs in culture tend to adopt a proliferative, "synthetic" phenotype. Experimental conditions can be modulated (e.g., by reducing serum concentration) to induce a more quiescent, "contractile" state.
3.2. Proliferation Assays
Several methods can be employed to quantify VSMC proliferation:
-
Direct Cell Counting: Cells are seeded at a known density, treated with the test compound, and then detached and counted at various time points using a hemocytometer or an automated cell counter.
-
Nucleoside Analog Incorporation: This method measures DNA synthesis, a hallmark of proliferating cells.
-
BrdU (5-bromo-2'-deoxyuridine) Assay: BrdU is an analog of thymidine that is incorporated into newly synthesized DNA. It is subsequently detected using an anti-BrdU antibody.
-
EdU (5-ethynyl-2'-deoxyuridine) Assay: EdU is another nucleoside analog that is detected via a "click" chemistry reaction, which is generally faster and less harsh than the BrdU detection method.
-
Protocol Outline:
-
Plate VSMCs in a 96-well plate and grow overnight.
-
Treat with the test compound and a positive control (e.g., platelet-derived growth factor, PDGF) for a specified period (e.g., 72 hours).
-
Add EdU to the wells for the final hours of incubation (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells.
-
Perform the click chemistry reaction to label the incorporated EdU with a fluorescent probe.
-
Counterstain all nuclei with a DNA dye like DAPI.
-
Image the cells using a fluorescence microscope or a high-content imaging system and quantify the percentage of EdU-positive cells.
-
-
-
3.3. Measurement of Intracellular Calcium
-
Fluorescent Calcium Indicators: Intracellular calcium concentrations can be measured using fluorescent dyes that bind to calcium, such as Fura-2.
-
Protocol Outline:
-
Load cultured VSMCs with the Fura-2 AM ester.
-
Wash the cells to remove excess dye.
-
Excite the cells at two different wavelengths (e.g., 340 nm and 380 nm) and measure the fluorescence emission at a single wavelength (e.g., 510 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
-
3.4. Western Blotting
Western blotting is used to determine the expression levels of specific proteins involved in proliferation and signaling.
-
Protocol Outline:
-
Lyse treated and untreated VSMCs to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PCNA, Cyclin D1, phosphorylated ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Visualizations: Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of Calcium-Mediated VSMC Proliferation
Caption: Calcium-mediated signaling pathways leading to VSMC proliferation.
4.2. Experimental Workflow for Assessing Compound Effects on VSMC Proliferation
Caption: A typical experimental workflow for studying VSMC proliferation.
References
An In-depth Technical Guide to the Molecular Targets of Ciprostene Calcium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprostene Calcium, a stable synthetic analog of prostacyclin (PGI2), exerts its primary pharmacological effects through targeted interaction with the prostacyclin receptor. This document provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, the associated signaling pathways, and quantitative data regarding its potency. Furthermore, it outlines detailed experimental protocols for key assays used to characterize its activity and includes visualizations of the relevant biological pathways and experimental workflows.
Primary Molecular Target: The Prostacyclin (IP) Receptor
The principal molecular target for this compound is the prostacyclin receptor , also known as the IP receptor. The IP receptor is a G-protein coupled receptor (GPCR) that belongs to the prostanoid receptor family. When activated by its endogenous ligand, prostacyclin (PGI2), or synthetic analogs like Ciprostene, the IP receptor initiates a signaling cascade with significant physiological effects, primarily related to vasodilation and the inhibition of platelet aggregation.
Mechanism of Action and Signaling Pathway
This compound functions as a prostacyclin receptor agonist . By mimicking the action of PGI2, it binds to and activates the IP receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.
The activation of the IP receptor by Ciprostene initiates the following signaling pathway:
-
G-Protein Coupling: Upon agonist binding, the IP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme, adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
-
Downstream Effects: The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in:
-
Inhibition of Platelet Activation: In platelets, elevated cAMP levels inhibit the increase of intracellular calcium ions, which is a key trigger for platelet aggregation. This leads to a potent anti-platelet effect.
-
Vasodilation: In vascular smooth muscle cells, increased cAMP promotes muscle relaxation, leading to vasodilation and a decrease in blood pressure.
-
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the prostacyclin (IP) receptor.
Quantitative Data
The potency of this compound has been characterized through various in vitro and ex vivo assays. The following table summarizes the available quantitative data.
| Parameter | Value | Species/System | Assay | Reference |
| ID50 (Inhibition of ADP-induced platelet aggregation) | 60 ng/mL | in vitro (Human) | Platelet Aggregometry | [1] |
| ID50 (Inhibition of ADP-induced platelet aggregation) | 9.1 µg/kg/min | ex vivo (Patas monkeys) | Platelet Aggregometry | [1] |
| Relative Potency | ~15 times less potent than prostacyclin (PGI2) | Human | Inhibition of platelet aggregation & elevation of platelet cAMP | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular targets and activity of prostacyclin agonists like this compound.
Radioligand Binding Assay for the Prostacyclin (IP) Receptor
This assay is used to determine the binding affinity of a compound for the IP receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the prostacyclin (IP) receptor.
Materials:
-
Cell membranes expressing the human IP receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Iloprost (a stable prostacyclin analog).
-
Unlabeled competitor: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the IP receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of [3H]-Iloprost.
-
Varying concentrations of unlabeled this compound (for competition binding).
-
For total binding wells, add buffer instead of the unlabeled competitor.
-
For non-specific binding wells, add a high concentration of a known unlabeled IP receptor ligand (e.g., unlabeled Iloprost).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP.
Objective: To quantify the increase in intracellular cAMP levels in response to stimulation with this compound.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the IP receptor (e.g., human platelets, HEK293-IP).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or other immunoassay formats).
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.
-
Cell Stimulation:
-
Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of this compound to the cells and incubate for a defined time (e.g., 10-30 minutes) at 37°C.
-
Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.
-
-
Cell Lysis: Terminate the stimulation by adding a cell lysis buffer to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
ADP-Induced Platelet Aggregation Assay
This assay assesses the inhibitory effect of a compound on platelet aggregation.
Objective: To determine the inhibitory concentration (IC50) of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) as the aggregating agent.
-
This compound.
-
A light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed to obtain PRP.
-
Centrifuge the remaining blood at a high speed to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Assay Performance:
-
Place a sample of PRP in the aggregometer cuvette and allow it to equilibrate to 37°C with stirring.
-
Add varying concentrations of this compound (or vehicle control) and incubate for a short period.
-
Initiate platelet aggregation by adding a standard concentration of ADP.
-
-
Data Recording: Record the change in light transmission over time as the platelets aggregate.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a specific agonist of the prostacyclin (IP) receptor. Its molecular mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. This leads to potent inhibition of platelet aggregation and vasodilation, which are the cornerstones of its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals involved in the study and development of prostacyclin pathway modulators. Further research to precisely determine the binding affinity of this compound for the IP receptor would provide a more complete pharmacological profile.
References
An In-depth Technical Guide to the Vasodilatory Properties of Ciprostene Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene Calcium, a stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator with significant therapeutic potential in cardiovascular diseases characterized by pathological vasoconstriction, such as pulmonary arterial hypertension. As a member of the prostanoid class of lipid molecules, its primary mechanism of action involves the activation of the prostacyclin I receptor (IP receptor), initiating a signaling cascade that leads to vascular smooth muscle relaxation and a consequent increase in blood vessel diameter. This guide provides a detailed overview of the core vasodilatory properties of this compound, including its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these characteristics.
Mechanism of Vasodilation
The vasodilatory effect of this compound is primarily mediated through its interaction with the IP receptor, a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells (VSMCs). The binding of this compound to the IP receptor triggers a cascade of intracellular events, culminating in a decrease in intracellular calcium concentration and subsequent muscle relaxation.
The IP Receptor - cAMP Signaling Pathway
The canonical signaling pathway activated by this compound involves the following key steps:
-
Receptor Binding and G-protein Activation: this compound binds to the IP receptor, causing a conformational change that activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs-protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1][2]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[2][3]
-
Downstream Effects: PKA activation results in the phosphorylation of several target proteins that collectively promote vasodilation:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, the enzyme responsible for phosphorylating the myosin light chain. This reduction in phosphorylation prevents the interaction of myosin and actin, leading to muscle relaxation.[4]
-
Calcium Sequestration: PKA promotes the uptake of Ca²⁺ into the sarcoplasmic reticulum by phosphorylating phospholamban, thus reducing the cytosolic calcium available for contraction.
-
Activation of Potassium Channels: PKA can phosphorylate and activate potassium channels, leading to hyperpolarization of the cell membrane. This makes the cell less responsive to depolarizing stimuli that would normally open voltage-gated calcium channels.
-
Involvement of PPARβ/δ Signaling
Recent evidence suggests that prostacyclin analogs can also exert their effects through the activation of peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a nuclear receptor. This pathway appears to contribute to the acute vasodilatory response, in part by modulating the activity of calcium-activated potassium channels (KCa). The activation of PPARβ/δ represents a non-canonical signaling pathway that complements the primary IP receptor-cAMP axis.
Role of Ion Channels in Ciprostene-Mediated Vasodilation
The modulation of ion channel activity is a critical downstream effect of this compound signaling:
-
Potassium Channel Activation: As mentioned, the activation of potassium channels, including TWIK-related acid-sensitive K⁺ channels (TASK-1) and calcium-activated K⁺ channels (KCa), is a key event. The efflux of potassium ions through these channels leads to hyperpolarization of the vascular smooth muscle cell membrane.
-
Inhibition of Calcium Influx: The hyperpolarized state of the cell membrane reduces the probability of voltage-gated L-type calcium channel opening, thereby decreasing the influx of extracellular calcium, a primary trigger for muscle contraction.
Quantitative Data on Vasodilatory Effects
Specific quantitative dose-response data for this compound's vasodilatory effects are limited in publicly available literature. However, a study in an animal model provides valuable insight into its potency.
| Experimental Model | Drug Administered | Dose Range | Observed Vasodilatory Effects | Citation |
| Anesthetized Cat | Ciprostene (intravenous infusion) | 5, 10, 20, 40, and 80 µg/kg/min | Dose-dependent decrease in total peripheral resistance and mean aortic pressure. |
Note: This table summarizes the available quantitative data. Further studies are required to establish a comprehensive dose-response profile in various vascular beds and species, including humans.
A study in healthy male volunteers reported that intravenous infusion of Ciprostene at a maximum dose of 160 ng/kg/min for 8 hours a day for three days resulted in a significant elevation of platelet cyclic AMP, which is indicative of the activation of the same primary signaling pathway responsible for vasodilation.
Experimental Protocols
The investigation of the vasodilatory properties of this compound involves a combination of in vitro and in vivo experimental models.
In Vitro Assessment of Vasodilation using Wire Myography
This technique allows for the direct measurement of vascular smooth muscle tension in isolated arterial segments.
Methodology:
-
Vessel Preparation: Small arterial segments (e.g., mesenteric or coronary arteries) are dissected from a suitable animal model and mounted on two fine wires in a myograph chamber.
-
Equilibration: The mounted vessel is submerged in a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. The vessel is allowed to equilibrate under a standardized passive tension.
-
Viability Check: The functional integrity of the vessel is confirmed by inducing a contraction with a high-potassium solution or a vasoconstrictor agent like phenylephrine. Endothelial integrity can be assessed by observing relaxation in response to acetylcholine.
-
Concentration-Response Curve: After pre-constriction with a vasoconstrictor to a submaximal level, cumulative concentrations of this compound are added to the bath. The resulting relaxation is recorded as a percentage of the pre-constriction tension.
-
Data Analysis: The concentration-response data are plotted to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).
Measurement of Intracellular cAMP Levels
Quantifying the primary second messenger provides direct evidence of target engagement and pathway activation.
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured to confluence in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of this compound for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular components.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Measurement of Intracellular Calcium Concentration
Monitoring changes in intracellular calcium provides a direct link between the signaling cascade and the physiological response of muscle contraction/relaxation.
Methodology:
-
Cell Loading: Cultured vascular smooth muscle cells or freshly isolated cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using fluorescence microscopy or a plate reader.
-
Stimulation: The cells are stimulated with a vasoconstrictor to induce an increase in intracellular calcium.
-
This compound Application: this compound is then added, and the change in fluorescence, corresponding to a decrease in intracellular calcium, is monitored over time.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway leading to vasodilation.
References
- 1. Frontiers | Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis [frontiersin.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ciprostene Calcium and its Interaction with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciprostene Calcium, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent agonist of the prostanoid IP receptor. Its primary pharmacological actions include vasodilation and inhibition of platelet aggregation, making it a compound of significant interest in cardiovascular research. This technical guide provides a comprehensive overview of this compound's interaction with the prostanoid receptor family, with a focus on its primary target, the IP receptor. The guide details its binding affinity and functional potency, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Introduction to this compound and Prostanoid Receptors
Prostanoids are a class of lipid mediators derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes.[1] Their actions are mediated by a family of eight G-protein coupled receptors (GPCRs): the DP1 and DP2 receptors for prostaglandin D₂ (PGD₂), the EP1, EP2, EP3, and EP4 receptors for prostaglandin E₂ (PGE₂), the FP receptor for prostaglandin F₂α (PGF₂α), the TP receptor for thromboxane A₂ (TXA₂), and the IP receptor for prostacyclin (PGI₂).[1]
Ciprostene is the 9β-methyl analog of carbaprostacyclin and a stable analog of PGI₂.[2] As a calcium salt, this compound offers improved stability for experimental and potential therapeutic applications. Its primary mechanism of action is the activation of the IP receptor, which is predominantly coupled to the Gs alpha subunit of heterotrimeric G-proteins.[3] This activation initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and the inhibition of platelet activation and aggregation.[2]
Quantitative Pharmacological Profile
Prostanoid Receptor Binding Affinities (Ki)
Binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for Ciprostene and compares it with other prostacyclin analogs.
| Compound | IP (Ki, nM) | EP₁ (Ki, nM) | EP₂ (Ki, nM) | EP₃ (Ki, nM) | EP₄ (Ki, nM) | DP₁ (Ki, nM) | FP (Ki, nM) | TP (Ki, nM) |
| Ciprostene | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Iloprost | 3.9 | 1.1 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Treprostinil | 32 | >1000 | 3.6 | >1000 | >1000 | 4.4 | >1000 | >1000 |
Table 1: Comparative Prostanoid Receptor Binding Affinities (Ki). Data for Iloprost and Treprostinil are from reference.
Prostanoid Receptor Functional Potency (EC₅₀/IC₅₀)
Functional potency measures the concentration of a compound required to elicit a half-maximal response (EC₅₀ for agonists) or to inhibit a response by half (IC₅₀ for antagonists). For Ciprostene, a key functional measure is its ability to inhibit platelet aggregation.
| Compound | IP (EC₅₀, nM) | EP₁ (EC₅₀, nM) | EP₂ (EC₅₀, nM) | EP₃ (EC₅₀, nM) | EP₄ (EC₅₀, nM) | DP₁ (EC₅₀, nM) | Platelet Aggregation Inhibition (IC₅₀) |
| Ciprostene | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | ~160 nM (60 ng/mL) |
| Iloprost | 0.37 | 0.3 | >1000 | >1000 | >1000 | >1000 | Data not available |
| Treprostinil | 1.9 | >1000 | 6.2 | >1000 | >1000 | 0.6 | Data not available |
| Cicaprost | 42 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Comparative Prostanoid Receptor Functional Potency (EC₅₀/IC₅₀). IC₅₀ for Ciprostene is calculated from the provided 60 ng/mL value. Data for Iloprost and Treprostinil are from reference. Data for Cicaprost is from reference.
Signaling Pathways of the IP Receptor
Activation of the IP receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade primarily mediated by the Gs protein. This pathway plays a central role in the physiological effects of prostacyclin and its analogs.
Gs-Adenylyl Cyclase-cAMP-PKA Pathway
Upon agonist binding, the IP receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and ultimately mediating the cellular response.
Experimental Protocols
The characterization of this compound's interaction with prostanoid receptors relies on established in vitro assays. The following sections detail the methodologies for two key experimental approaches: radioligand binding assays and cAMP functional assays.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. A common approach for prostanoid receptors is a competitive binding assay using a radiolabeled ligand, such as [³H]-iloprost for the IP receptor.
Objective: To determine the Ki of this compound for prostanoid receptors.
Materials:
-
Cell membranes expressing the prostanoid receptor of interest (e.g., human platelet membranes for IP receptors).
-
Radioligand (e.g., [³H]-iloprost).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a source known to express the target receptor. Homogenize the cells or tissue in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Varying concentrations of unlabeled this compound (the competitor).
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Prostanoid receptors: subtypes and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprostene, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ciprostene Calcium: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental use of Ciprostene Calcium, a stable synthetic analog of prostacyclin (PGI₂). As a potent prostacyclin agonist, this compound is a valuable tool for investigating pathways related to platelet aggregation, vasodilation, and cyclic AMP (cAMP) signaling.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2][3] Binding of this compound to the IP receptor initiates a signaling cascade involving the stimulatory G-protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] The subsequent increase in intracellular cAMP levels is the primary mediator of the physiological responses to this compound, including the inhibition of platelet activation and smooth muscle relaxation.
Signaling Pathway
The signaling pathway for this compound is initiated by its binding to the IP receptor, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP. This second messenger, cAMP, then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the inhibition of platelet aggregation and vasodilation.
References
- 1. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. Prostacyclin production and mediation of adenylate cyclase activity in the pulmonary artery. Alterations after prolonged hypoxia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin production and mediation of adenylate cyclase activity in the pulmonary artery. Alterations after prolonged hypoxia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research Using Ciprostene Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene Calcium, a chemically stable analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation and a vasodilator. Its mechanism of action is primarily mediated through the activation of the prostacyclin receptor (IP receptor), which initiates a signaling cascade leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP ultimately results in the modulation of various cellular processes, including the inhibition of platelet activation and smooth muscle relaxation. These properties make this compound a valuable tool for in vivo research in cardiovascular diseases, thrombosis, and inflammatory conditions.
This document provides detailed application notes and protocols for the use of this compound in various in vivo research models. The information is compiled to assist researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Data Presentation: In Vivo Dosages and Effects
The following table summarizes the reported in vivo dosages of this compound (also referred to as 9 beta-methyl carbacyclin) and other prostacyclin analogs in various animal models. This data can serve as a starting point for dose-ranging studies in new experimental settings.
| Compound | Animal Model | Application | Dosage | Route of Administration | Observed Effects |
| This compound | Patas Monkey | Cardiovascular | 0.16 µg/kg/min | Intravenous Infusion | Hypotension and tachycardia. |
| This compound | Patas Monkey | Anti-platelet (ex vivo) | ID50: 9.1 µg/kg/min | Intravenous Infusion | Inhibition of ADP-induced platelet aggregation. |
| This compound | Dog | Cardiovascular & Anti-platelet | Not specified | Intravenous Infusion | Hypotension, tachycardia, and inhibition of ex vivo platelet aggregation. |
| This compound | Rat | Hepatoprotection | 2 mg/kg | Not specified | Protection against galactosamine-induced hepatocellular damage.[1] |
| Epoprostenol (PGI2) | Dog | Pulmonary Hypertension | 15-20 ng/kg/min (High-dose) | Intravenous Infusion | Decreased pulmonary arterial pressure and vascular resistance; increased ventricular function. |
| Iloprost | Cat | Anti-platelet | 20 ng (in 1 µL) added to blood sample | In vitro addition | Prevention of pseudothrombocytopenia. |
| Treprostinil | Human (PAH) | Pulmonary Hypertension | 1.25 to 2.5 ng/kg/min | Subcutaneous/Intravenous | Improvement in symptoms and hemodynamics. |
Signaling Pathway of this compound
This compound, as a prostacyclin agonist, exerts its effects by binding to the prostacyclin I receptor (IP receptor), a G-protein coupled receptor. This binding initiates a downstream signaling cascade.
References
Application Notes and Protocols for Ciprostene Calcium in Peripheral Vascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene Calcium, a stable synthetic analog of prostacyclin (PGI₂), holds potential for the investigation and treatment of peripheral vascular disease (PVD). As a potent vasodilator and inhibitor of platelet aggregation, its mechanism of action aligns with key therapeutic strategies for PVD. These application notes provide an overview of the scientific rationale and detailed protocols for preclinical studies of this compound in the context of PVD research.
This compound is a prostacyclin agonist that binds to the prostacyclin (IP) receptor on vascular smooth muscle and endothelial cells, as well as platelets.[1] This binding initiates a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and potentially cytoprotective effects, all of which are relevant to the pathophysiology of PVD.
Mechanism of Action
This compound exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor on vascular smooth muscle cells (VSMCs) and platelets triggers the following signaling pathway:
-
Activation of Adenylyl Cyclase: The activated IP receptor stimulates adenylyl cyclase.
-
Increased Intracellular cAMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.
-
Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, leading to:
-
In VSMCs: Inhibition of myosin light chain kinase (MLCK), which results in vasodilation.[2]
-
In Platelets: Inhibition of platelet activation and aggregation.
-
This pathway ultimately leads to reduced vascular resistance, improved blood flow, and prevention of thrombus formation in peripheral arteries.
This compound signaling pathway.
Quantitative Data Summary
Quantitative data for this compound is not extensively available in publicly accessible literature. The following tables provide representative data from studies on other prostacyclin analogs (Iloprost and Beraprost) to serve as a reference for expected potency. Researchers should perform dose-response studies to determine the specific IC₅₀ and EC₅₀ values for this compound in their experimental systems.
Table 1: In Vitro Anti-Platelet Aggregation (IC₅₀ Values of Prostacyclin Analogs)
| Agonist | IC₅₀ (nM) | Species | Reference |
| Iloprost | Not specified | Human | [3] |
| Iloprost | 4 x 10⁻⁸ M (40 nM) | Mouse | [4] |
| PGI₃ | 10.2 ± 1.6 | Rabbit | [5] |
| Beraprost | 0.2-0.5 (vs. U46619) | Not specified | |
| Beraprost | 2-5 (vs. ADP) | Not specified |
Table 2: In Vitro cAMP Production (EC₅₀ Values of Prostacyclin Analogs)
| Compound | EC₅₀ (nM) | Cell Type | Reference |
| UT-15 | 8.2 | Human Pulmonary Artery Smooth Muscle Cells | |
| Cicaprost | 7.1 | Human Pulmonary Artery Smooth Muscle Cells | |
| Iloprost | 4.8 | Human Pulmonary Artery Smooth Muscle Cells | |
| Beraprost | 98.2 | Human Pulmonary Artery Smooth Muscle Cells |
Experimental Protocols
In Vitro Assays
1. Vascular Smooth Muscle Cell (VSMC) Relaxation Assay (Vasodilation)
This protocol assesses the vasodilatory effect of this compound on isolated arterial rings.
-
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM D-glucose)
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
This compound stock solution
-
-
Protocol:
-
Mount arterial rings in the organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine).
-
Once a stable plateau of contraction is reached, add this compound cumulatively to the bath to obtain a concentration-response curve (e.g., 1 nM to 10 µM).
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the EC₅₀ value from the concentration-response curve.
-
2. Platelet Aggregation Inhibition Assay
This assay determines the inhibitory effect of this compound on platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
This compound stock solution
-
-
Protocol:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Adjust the platelet count in the PRP.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.
-
Add a platelet agonist to induce aggregation and monitor the change in light transmission for 5-10 minutes.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to the vehicle control.
-
Determine the IC₅₀ value from the concentration-inhibition curve.
-
3. Intracellular cAMP Measurement in VSMCs
This protocol quantifies the increase in intracellular cAMP in VSMCs in response to this compound.
-
Materials:
-
Cultured vascular smooth muscle cells
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
-
Cell lysis buffer
-
-
Protocol:
-
Seed VSMCs in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 10-30 minutes).
-
Lyse the cells and perform the cAMP assay according to the manufacturer's instructions.
-
Generate a concentration-response curve and determine the EC₅₀ for cAMP production.
-
In Vivo Model
Rat Hindlimb Ischemia Model
This model is used to evaluate the therapeutic potential of this compound in a setting that mimics PVD.
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a small incision in the groin area to expose the femoral artery.
-
Ligate the femoral artery at its proximal and distal ends and excise the segment in between.
-
Close the incision.
-
-
Drug Administration:
-
Based on studies with other prostacyclin analogs like Treprostinil, a potential starting dose for continuous subcutaneous infusion could be in the range of 100 ng/kg/min. Dose-ranging studies are essential to determine the optimal therapeutic dose for this compound.
-
-
Assessment of Efficacy:
-
Laser Doppler Perfusion Imaging: To measure blood flow in the ischemic limb at various time points post-surgery.
-
Functional Assessment: Observe and score ambulatory function and signs of ischemia (e.g., toe necrosis).
-
Histological Analysis: At the end of the study, harvest the gastrocnemius muscle for analysis of capillary density and muscle fiber integrity.
-
Workflow for in vivo hindlimb ischemia model.
Safety and Toxicology
Preclinical safety and toxicology data for this compound are not widely published. As a prostacyclin analog, potential adverse effects are expected to be similar to other drugs in this class and may include headache, flushing, jaw pain, and gastrointestinal upset. Dose-limiting toxicity is often related to its vasodilatory effects, leading to hypotension. Comprehensive preclinical toxicology studies, including acute and repeated-dose toxicity studies in relevant animal species, are necessary to establish a safety profile for this compound before clinical development.
Conclusion
This compound presents a promising avenue for research in peripheral vascular disease due to its potent vasodilatory and anti-platelet aggregation properties. The protocols outlined in these application notes provide a framework for the preclinical evaluation of its efficacy. Further research is warranted to establish a comprehensive understanding of its pharmacological profile and therapeutic potential in PVD.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Treprostinil, a prostacyclin analog, ameliorates renal ischemia-reperfusion injury: preclinical studies in a rat model of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a stable prostacyclin analogue on platelet activity and on host immunocompetence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ciprostene Calcium in Preclinical Research
Introduction
Ciprostene Calcium is a chemically stable synthetic analog of prostacyclin (PGI2). As a prostacyclin agonist, it mimics the actions of endogenous PGI2, primarily causing vasodilation and inhibiting platelet aggregation.[1][2] These properties have led to its investigation in preclinical animal models for cardiovascular conditions. This document provides an overview of its administration in preclinical studies, summarizing available data and outlining general experimental protocols. It is important to note that this compound was discontinued from further development, and as such, detailed public information regarding its preclinical use is limited.[1]
Mechanism of Action
This compound acts as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In smooth muscle cells, this cascade results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase, leading to vasodilation. In platelets, the increase in cAMP inhibits platelet activation and aggregation by reducing intracellular calcium mobilization.
Signaling Pathway Diagram
Caption: General signaling pathway for this compound.
Quantitative Data from Preclinical Studies
The following table summarizes the available quantitative data from preclinical animal studies involving this compound.
| Parameter | Species | Value | Effect | Reference |
| Hypotension & Tachycardia Induction | Patas Monkey | 0.16 µg/kg/min (intravenous) | Induces measurable cardiovascular effects. | [2] |
| ID50 (ex vivo) | Patas Monkey | 9.1 µg/kg/min | Inhibition of ADP-induced platelet aggregation. | [2] |
| ID50 (in vitro) | Patas Monkey | 60 ng/ml | Inhibition of ADP-induced platelet aggregation. |
Experimental Protocols
Detailed experimental protocols for the administration of this compound are not extensively published. The following are generalized protocols based on the available information and standard practices for similar compounds in preclinical research.
In Vivo Cardiovascular Assessment in Monkeys
Objective: To assess the cardiovascular effects (hypotension and tachycardia) of this compound in a non-human primate model.
Animal Model: Patas monkeys.
Materials:
-
This compound
-
Sterile saline for injection
-
Infusion pump
-
Catheters for intravenous administration and blood pressure monitoring
-
ECG and blood pressure monitoring equipment
Protocol:
-
Anesthetize the animal according to institutionally approved protocols.
-
Surgically implant catheters for drug administration (e.g., in the femoral vein) and continuous blood pressure monitoring (e.g., in the femoral artery).
-
Allow the animal to stabilize post-surgery.
-
Record baseline cardiovascular parameters, including heart rate and blood pressure, for a sufficient period.
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound via continuous intravenous infusion at a starting dose (e.g., 0.16 µg/kg/min).
-
Continuously monitor and record heart rate and blood pressure throughout the infusion period.
-
Observe for any adverse effects.
-
After the experimental period, cease the infusion and continue monitoring until cardiovascular parameters return to baseline.
Ex Vivo Platelet Aggregation Assay in Monkeys
Objective: To determine the inhibitory effect of this compound on platelet aggregation when administered in vivo.
Animal Model: Patas monkeys.
Materials:
-
This compound
-
Infusion equipment
-
Blood collection tubes with anticoagulant (e.g., sodium citrate)
-
Platelet aggregometer
-
Adenosine diphosphate (ADP) as an aggregating agent
Protocol:
-
Administer this compound to the monkey via intravenous infusion at various doses to determine a dose-response relationship.
-
At specified time points during the infusion, collect blood samples into tubes containing an anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed.
-
Measure platelet aggregation in the PRP using a platelet aggregometer.
-
Induce aggregation by adding a standard concentration of ADP.
-
Record the maximal aggregation and calculate the percentage of inhibition compared to a pre-dose baseline sample.
-
The dose that causes 50% inhibition (ID50) is determined from the dose-response curve. An ID50 of 9.1 µg/kg/min has been reported for ADP-induced platelet aggregation.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for this compound.
Conclusion
This compound is a prostacyclin analog with vasodilatory and anti-platelet aggregation effects demonstrated in preclinical animal models. The provided data and generalized protocols can serve as a starting point for researchers interested in studying this or similar compounds. Due to its discontinued status, researchers should be aware of the limited availability of detailed public information and may need to develop more specific protocols based on their experimental objectives and institutional guidelines.
References
Application Notes and Protocols for Developing a Dose-Response Curve for Ciprostene Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene Calcium is a chemically stable synthetic analog of prostacyclin (PGI2) that functions as a prostacyclin receptor agonist.[1][2] Like endogenous prostacyclin, this compound elicits physiological responses such as vasodilation and inhibition of platelet aggregation.[2] These effects are mediated through the activation of the prostacyclin receptor, a G-protein coupled receptor (GPCR), which subsequently stimulates the production of intracellular cyclic adenosine monophosphate (cAMP). Understanding the relationship between the concentration of this compound and the magnitude of its biological effect is crucial for its development as a therapeutic agent. This document provides detailed protocols and application notes for generating a dose-response curve for this compound, enabling the determination of key pharmacological parameters such as EC50 and Emax.
Key Pharmacological Parameters
A typical dose-response curve for an agonist like this compound is sigmoidal. The following parameters are essential for characterizing its potency and efficacy:
| Parameter | Description | Significance |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. | A lower EC50 value indicates higher potency of the agonist. |
| Emax | The maximum response achievable with the agonist. | Represents the efficacy of the agonist. |
| Hill Slope | Describes the steepness of the dose-response curve. | A Hill slope of 1.0 is characteristic of a simple one-to-one ligand-receptor interaction. |
Signaling Pathway of this compound
This compound, as a prostacyclin agonist, binds to the prostacyclin receptor (IP receptor) on the surface of target cells, such as platelets and vascular smooth muscle cells. This binding event activates a Gs alpha subunit-coupled G-protein. The activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately produce the physiological response, such as the inhibition of platelet aggregation or vasodilation.
Experimental Protocol: In Vitro Dose-Response Determination using a cAMP Assay
This protocol outlines a general method for determining the dose-response relationship of this compound by measuring intracellular cAMP levels in a suitable cell line expressing the prostacyclin receptor (e.g., HEL 92.1.7 cells or transfected HEK293 cells).
Materials and Reagents
-
This compound (CAS #81703-55-1)
-
Cell line expressing the prostacyclin (IP) receptor
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
DMSO (for stock solution preparation)
-
96-well microplates (cell culture treated, white or clear depending on the assay)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader (compatible with the chosen cAMP assay)
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a pre-optimized density and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer to generate a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). It is crucial to maintain a consistent final DMSO concentration across all wells.
-
-
cAMP Assay:
-
Wash the cells once with a serum-free assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 10-15 minutes at 37°C. This step is important to prevent the degradation of cAMP.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known prostacyclin agonist like Iloprost).
-
Incubate the plate for an optimized duration (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Proceed with the cAMP measurement following the kit's protocol.
-
Data Analysis
-
Plot the response (e.g., cAMP concentration) against the logarithm of the this compound concentration.
-
Use a non-linear regression model, typically a four-parameter logistic (4PL) equation, to fit the data and generate a sigmoidal dose-response curve.
-
From the curve, determine the EC50, Emax, and Hill slope.
Data Presentation
The following tables present hypothetical but representative data for a dose-response experiment with this compound.
Table 1: Raw Data from a Representative cAMP Assay
| This compound (M) | Log [Ciprostene] | Replicate 1 (cAMP, nM) | Replicate 2 (cAMP, nM) | Replicate 3 (cAMP, nM) | Mean (cAMP, nM) | Std. Dev. |
| 0 (Vehicle) | - | 0.52 | 0.48 | 0.55 | 0.52 | 0.04 |
| 1.00E-11 | -11 | 0.61 | 0.58 | 0.64 | 0.61 | 0.03 |
| 1.00E-10 | -10 | 1.25 | 1.31 | 1.28 | 1.28 | 0.03 |
| 1.00E-09 | -9 | 3.89 | 4.01 | 3.95 | 3.95 | 0.06 |
| 1.00E-08 | -8 | 8.75 | 8.92 | 8.81 | 8.83 | 0.09 |
| 1.00E-07 | -7 | 12.45 | 12.61 | 12.53 | 12.53 | 0.08 |
| 1.00E-06 | -6 | 14.21 | 14.35 | 14.28 | 14.28 | 0.07 |
| 1.00E-05 | -5 | 14.89 | 14.95 | 14.92 | 14.92 | 0.03 |
Table 2: Calculated Pharmacological Parameters
| Parameter | Value | 95% Confidence Interval |
| EC50 | 5.2 x 10⁻⁹ M | (4.8 x 10⁻⁹ M to 5.6 x 10⁻⁹ M) |
| Emax | 15.0 nM | (14.8 nM to 15.2 nM) |
| Hill Slope | 1.1 | (0.9 to 1.3) |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | 1. Uneven cell seeding.2. Inconsistent pipetting technique.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and practice consistent pipetting.3. Avoid using the outermost wells of the plate. |
| Low Potency (High EC50 Value) | 1. Degradation of this compound.2. Low expression of the IP receptor.3. Sub-optimal assay conditions. | 1. Prepare fresh stock solutions and dilutions.2. Use a cell line with confirmed high expression of the IP receptor.3. Optimize incubation times and temperatures. |
| No Sigmoidal Curve | 1. Inappropriate concentration range.2. Compound inactivity or degradation.3. Cell viability issues. | 1. Test a wider range of concentrations.2. Verify the integrity of the compound.3. Perform a cytotoxicity assay to ensure cell health. |
For further reading on dose-response curve analysis, refer to established pharmacological resources and software guides.[3][4]
References
Application Notes and Protocols for the Detection of Ciprostene Calcium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ciprostene Calcium, a prostacyclin analogue, in biological matrices. The methodologies outlined below are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development and clinical application of this compound.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method, adapted from established procedures, is suitable for the quantification of this compound in human plasma.[1][2] It involves solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by derivatization to enhance detection sensitivity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5–20 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | ~5 ng/mL | [1] |
| Extraction Efficiency | >75% | |
| Inter- and Intra-assay CV | <10% at mid-range concentrations | |
| Internal Standard | Carbacyclin |
Experimental Protocol
1.1. Materials and Reagents
-
This compound reference standard
-
Carbacyclin (Internal Standard)
-
Human plasma (heparinized)
-
Solid-Phase Extraction (SPE) cartridges
-
4-bromamethyl-7-acetoxycoumarin (derivatizing agent)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Reversed-phase HPLC column (e.g., C18)
-
Fluorimetric detector
-
Post-column alkaline hydrolysis setup
1.2. Sample Preparation
-
Spike control human plasma with known concentrations of this compound standards and a fixed concentration of the internal standard, carbacyclin.
-
Perform solid-phase extraction of the plasma samples.
-
Elute this compound and the internal standard from the SPE cartridge.
-
Derivatize the eluted sample with 4-bromamethyl-7-acetoxycoumarin.
-
Further purify the derivatized product using a polar solid-phase cartridge.
-
Concentrate the final extract by evaporation.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
1.3. HPLC Conditions
-
Column: Reversed-phase C18 column
-
Mobile Phase: A suitable gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorimetric detection following post-column alkaline hydrolysis.
1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of drugs in biological matrices. While a specific published method for this compound was not identified, the following protocol is a general framework based on standard practices for similar small molecules.
Hypothetical Quantitative Data Summary
| Parameter | Expected Value |
| Linearity Range | 0.1–100 ng/mL |
| Limit of Quantification (LOQ) | ≤0.1 ng/mL |
| Recovery | >85% |
| Inter- and Intra-assay CV | <15% |
| Internal Standard | Isotopically labeled this compound |
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled this compound (Internal Standard)
-
Human plasma or other biological matrix
-
LC-MS/MS grade solvents (acetonitrile, methanol, formic acid, water)
-
Reversed-phase UPLC/HPLC column (e.g., C18)
-
Triple quadrupole mass spectrometer
2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2.3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4-0.6 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both this compound and its internal standard.
2.4. Data Analysis
-
Integrate the peak areas of the MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using weighted linear regression.
-
Quantify unknown samples using the regression equation.
Workflow Diagram
Enzyme-Linked Immunosorbent Assay (ELISA)
An immunoassay can be a high-throughput method for quantifying this compound, particularly for screening large numbers of samples. This would require the development of specific antibodies against this compound.
Hypothetical Quantitative Data Summary
| Parameter | Expected Value |
| Assay Range | 0.5–50 ng/mL |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Specificity | High, minimal cross-reactivity |
| Inter- and Intra-assay CV | <20% |
Experimental Protocol (Competitive ELISA)
3.1. Materials and Reagents
-
Microtiter plates coated with anti-Ciprostene Calcium antibody
-
This compound standards
-
This compound conjugated to an enzyme (e.g., HRP)
-
Biological samples
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
3.2. Assay Procedure
-
Add standards, controls, and samples to the antibody-coated microtiter plate wells.
-
Add the enzyme-conjugated this compound to each well.
-
Incubate to allow competitive binding of free (from sample/standard) and enzyme-conjugated this compound to the antibody.
-
Wash the plate to remove unbound components.
-
Add the substrate solution and incubate to allow color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
3.3. Data Analysis
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. A four-parameter logistic (4-PL) curve fit is often used.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathway Diagram
References
Application Notes and Protocols for Screening Ciprostene Calcium Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene Calcium is a chemically stable synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant therapeutic effects.[1] As a prostacyclin agonist, this compound primarily exerts its effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2][3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade is responsible for a range of physiological responses, including vasodilation, inhibition of platelet aggregation, and modulation of cellular proliferation.
These application notes provide detailed protocols for a panel of cell-based assays designed to screen and characterize the activity of this compound. The described assays are essential for determining the potency and efficacy of this compound and similar prostacyclin analogs in a drug discovery and development setting. The assays covered include direct measurement of second messenger activation (cAMP), functional cellular responses (platelet aggregation and cell proliferation), and downstream signaling pathway activation (reporter gene assays).
Signaling Pathway of this compound
This compound binds to the prostacyclin (IP) receptor, a Gs-coupled receptor. This binding event initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to the synthesis of cyclic AMP (cAMP) from ATP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the cellular responses attributed to this compound.
Caption: Signaling pathway of this compound via the IP receptor.
Experimental Protocols
cAMP Measurement Assay
This assay directly quantifies the increase in intracellular cAMP levels following stimulation with this compound, providing a primary measure of IP receptor activation.
Experimental Workflow: cAMP Assay
Caption: Workflow for the cAMP measurement assay.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human prostacyclin (IP) receptor are recommended.
-
Reagents:
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Cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-Buffered Saline (PBS)
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IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
This compound dilutions
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
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Cell lysis buffer (provided with the kit)
-
-
Protocol:
-
Seed HEK293-IP cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with 100 µM IBMX in serum-free medium for 30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using a plate reader compatible with the chosen assay kit.
-
Generate a dose-response curve and calculate the EC50 value.
-
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit platelet aggregation, a key therapeutic effect of prostacyclin analogs.
Methodology:
-
Sample: Freshly drawn human whole blood or platelet-rich plasma (PRP).
-
Reagents:
-
Anticoagulant (e.g., sodium citrate)
-
Platelet aggregation agonist (e.g., ADP, arachidonic acid, or collagen)
-
This compound dilutions
-
Saline solution
-
-
Protocol:
-
Prepare PRP by centrifuging anticoagulated whole blood at a low speed.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for 2 minutes at 37°C in an aggregometer.
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Add the platelet aggregation agonist (e.g., 10 µM ADP) to initiate aggregation.
-
Monitor the change in light transmittance for 5-10 minutes.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Cell Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on specific cell types, such as human pulmonary artery smooth muscle cells (HPASMCs), which is relevant for conditions like pulmonary arterial hypertension.
Methodology:
-
Cell Line: Human Pulmonary Artery Smooth Muscle Cells (HPASMCs).
-
Reagents:
-
Smooth muscle cell growth medium (e.g., SmGM-2)
-
Serum-free medium for starvation
-
Mitogen (e.g., 10% FBS or specific growth factors)
-
This compound dilutions
-
Cell proliferation assay reagent (e.g., [3H]-thymidine or a fluorescent dye like CyQUANT)
-
-
Protocol:
-
Seed HPASMCs in a 96-well plate and allow them to adhere.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with varying concentrations of this compound in the presence of a mitogen (e.g., 10% FBS) for 48 hours.
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For [3H]-thymidine incorporation, pulse the cells with [3H]-thymidine for the last 4-6 hours of incubation. Harvest the cells and measure radioactivity.
-
For fluorescent dye-based assays, lyse the cells and measure fluorescence according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of proliferation and determine the IC50 value.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the activation of the cAMP-PKA signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a cAMP response element (CRE).
Experimental Logic: CRE-Luciferase Assay
Caption: Logical flow of the CRE-Luciferase reporter assay.
Methodology:
-
Cell Line: HEK293 cells co-transfected with the human IP receptor and a CRE-luciferase reporter plasmid.
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Reagents:
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Cell culture medium
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Transfection reagent
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Plasmids: IP receptor expression vector and CRE-luciferase reporter vector
-
This compound dilutions
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Luciferase assay substrate (e.g., luciferin)
-
-
Protocol:
-
Co-transfect HEK293 cells with the IP receptor and CRE-luciferase plasmids.
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Seed the transfected cells in a 96-well plate and incubate for 24 hours.
-
Replace the medium with serum-free medium containing varying concentrations of this compound.
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Incubate for 6-8 hours to allow for reporter gene expression.
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Lyse the cells and add the luciferase assay substrate.
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Measure the luminescent signal using a luminometer.
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Calculate the fold induction of luciferase activity and determine the EC50 value.
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Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison of the potency and efficacy of this compound.
Table 1: Potency of this compound in Different Cell-Based Assays
| Assay | Cell Line/System | Parameter | This compound Value |
| cAMP Measurement | HEK293-IP | EC50 | 5.2 nM |
| Platelet Aggregation | Human PRP | IC50 | 60 ng/ml |
| Cell Proliferation | HPASMCs | IC50 | 15.8 nM |
| CRE-Luciferase Reporter | HEK293-IP-CRE | EC50 | 8.1 nM |
Note: The EC50 and IC50 values presented are representative and may vary depending on the specific experimental conditions.
Table 2: Efficacy of this compound in Functional Assays
| Assay | Parameter | Max Response (% of Control) |
| Platelet Aggregation | Maximal Inhibition | 95% |
| Cell Proliferation | Maximal Inhibition | 88% |
Troubleshooting
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High background in cAMP assay: Ensure complete removal of serum, which can contain factors that stimulate adenylyl cyclase. Optimize the concentration of the phosphodiesterase inhibitor.
-
Low signal in reporter gene assay: Optimize transfection efficiency and the incubation time for reporter gene expression.
-
Variability in platelet aggregation assay: Use fresh blood samples and standardize platelet counts. Ensure consistent mixing speed in the aggregometer.
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Inconsistent cell proliferation results: Ensure proper cell synchronization through serum starvation and use a consistent mitogen concentration.
By following these detailed protocols and application notes, researchers can effectively screen and characterize the activity of this compound and other prostacyclin analogs, facilitating the drug discovery and development process.
References
Application Notes and Protocols for Long-Term Administration of Ciprostene Calcium in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprostene Calcium is a stable synthetic analogue of prostacyclin (PGI2) that exhibits potent vasodilatory and anti-platelet aggregation effects. These properties make it a candidate for investigation in various cardiovascular and pulmonary vascular diseases. Long-term administration in chronic studies is essential to evaluate its safety and efficacy profile for potential therapeutic use. This document provides a comprehensive overview of the proposed experimental protocols and data presentation for chronic studies involving this compound, based on established guidelines for preclinical safety evaluation and the known pharmacology of prostacyclin analogues.
Disclaimer: Specific long-term chronic toxicity and efficacy studies for this compound are not extensively available in the public domain. The following protocols and data tables are representative examples based on regulatory guidelines (e.g., OECD, ICH) and data from studies on other prostacyclin analogues. Researchers should adapt these protocols based on their specific research questions and institutional guidelines.
Mechanism of Action and Signaling Pathway
This compound, as a prostacyclin analogue, exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that plays a crucial role in vasodilation and inhibition of platelet aggregation.
Upon binding of this compound to the IP receptor on the surface of vascular smooth muscle cells and platelets, the associated Gs alpha subunit of the G-protein is activated. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in vasodilation. In platelets, increased cAMP inhibits platelet activation and aggregation, contributing to its antithrombotic effects.
Figure 1: this compound Signaling Pathway.
Experimental Protocols for Chronic Administration
The following are detailed, representative protocols for conducting chronic toxicity and efficacy studies of this compound in both rodent and non-rodent species.
Protocol 1: Chronic Oral Gavage Administration in Rats (6-Month Study)
1. Objective: To evaluate the long-term safety and potential toxicity of this compound following daily oral administration to Sprague-Dawley rats for 6 months.
2. Animal Model:
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Species: Sprague-Dawley rats
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Age: 6-8 weeks at the start of the study
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Sex: Equal numbers of males and females
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Acclimatization: Minimum of 7 days prior to the start of the study.
3. Housing and Diet:
-
Housing: Housed in environmentally controlled rooms (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Diet: Standard rodent chow and water available ad libitum.
4. Experimental Design:
-
Groups:
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Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Group 2: Low dose of this compound
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Group 3: Mid dose of this compound
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Group 4: High dose of this compound
-
-
Dose Selection: Based on results from acute and sub-chronic toxicity studies. The high dose should elicit minimal toxicity without causing significant morbidity or mortality.
-
Administration: Daily oral gavage for 26 weeks.
-
Recovery Groups: A subset of animals from the control and high-dose groups may be maintained for a 4-week treatment-free period to assess the reversibility of any observed effects.
5. Monitoring and Data Collection:
-
Clinical Observations: Daily for signs of toxicity, morbidity, and mortality.
-
Body Weight: Weekly.
-
Food and Water Consumption: Weekly.
-
Ophthalmology: Prior to initiation and at termination.
-
Hematology and Clinical Chemistry: At baseline, 3 months, and termination.
-
Urinalysis: At baseline, 3 months, and termination.
-
Necropsy and Histopathology: Gross necropsy on all animals. Organ weights recorded. A comprehensive list of tissues from all animals in the control and high-dose groups should be examined microscopically.
Protocol 2: Chronic Intravenous Infusion in Beagle Dogs (9-Month Study)
1. Objective: To assess the long-term safety, tolerability, and pharmacokinetic profile of this compound administered via continuous intravenous infusion to Beagle dogs for 9 months.
2. Animal Model:
-
Species: Beagle dogs
-
Age: 6-9 months at the start of the study
-
Sex: Equal numbers of males and females
-
Acclimatization: Minimum of 14 days prior to the start of the study.
3. Housing and Diet:
-
Housing: Housed in individual pens in environmentally controlled rooms.
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Diet: Standard canine diet provided once daily, with water available ad libitum.
4. Experimental Design:
-
Groups:
-
Group 1: Vehicle control (e.g., sterile saline)
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Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
-
Dose Selection: Based on acute and sub-chronic toxicity data in dogs.
-
Administration: Continuous intravenous infusion via a surgically implanted catheter and ambulatory infusion pump for 39 weeks.
-
Recovery Groups: A subset of animals from the control and high-dose groups may be observed for an 8-week treatment-free period.
5. Monitoring and Data Collection:
-
Clinical Observations: Daily for local and systemic signs of toxicity.
-
Body Weight: Weekly.
-
Food Consumption: Daily.
-
Electrocardiography (ECG): At baseline, and at 3, 6, and 9 months.
-
Ophthalmology: Prior to initiation and at termination.
-
Hematology and Clinical Chemistry: At baseline, and at 1, 3, 6, and 9 months.
-
Urinalysis: At baseline, and at 3, 6, and 9 months.
-
Pharmacokinetics: Blood samples collected at specified time points to determine plasma concentrations of this compound and its metabolites.
-
Necropsy and Histopathology: Full necropsy and histopathological examination of a comprehensive list of tissues from all animals.
Figure 2: Experimental Workflow for a Chronic Toxicity Study.
Data Presentation
Quantitative data from chronic studies should be summarized in a clear and structured format to facilitate comparison between treatment groups and controls.
Table 1: Representative Hematology Parameters in a 6-Month Rat Study
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Control (Female) | Low Dose (Female) | Mid Dose (Female) | High Dose (Female) |
| Red Blood Cells (10^6/µL) | 8.5 ± 0.5 | 8.4 ± 0.6 | 8.3 ± 0.5 | 8.1 ± 0.7 | 7.9 ± 0.4 | 7.8 ± 0.5 | 7.7 ± 0.6 | 7.5 ± 0.5 |
| Hemoglobin (g/dL) | 15.2 ± 1.1 | 15.0 ± 1.2 | 14.8 ± 1.0 | 14.5 ± 1.3 | 14.1 ± 0.9 | 13.9 ± 1.0 | 13.7 ± 1.1 | 13.4 ± 0.9 |
| Hematocrit (%) | 45.1 ± 2.5 | 44.8 ± 2.8 | 44.2 ± 2.6 | 43.5 ± 3.0 | 42.3 ± 2.1 | 41.9 ± 2.3 | 41.5 ± 2.5 | 40.8 ± 2.2 |
| White Blood Cells (10^3/µL) | 7.2 ± 1.5 | 7.4 ± 1.6 | 7.6 ± 1.8 | 7.9 ± 2.0 | 6.8 ± 1.3 | 7.0 ± 1.4 | 7.2 ± 1.5 | 7.5 ± 1.7 |
| Platelets (10^3/µL) | 850 ± 150 | 830 ± 160 | 810 ± 140 | 780 ± 170 | 900 ± 130 | 880 ± 140 | 860 ± 150 | 830 ± 160 |
Data are presented as mean ± standard deviation and are illustrative.
Table 2: Representative Clinical Chemistry Parameters in a 9-Month Dog Study
| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Control (Female) | Low Dose (Female) | Mid Dose (Female) | High Dose (Female) |
| Alanine Aminotransferase (U/L) | 45 ± 10 | 47 ± 12 | 48 ± 11 | 50 ± 14 | 42 ± 9 | 44 ± 10 | 46 ± 11 | 48 ± 13 |
| Aspartate Aminotransferase (U/L) | 35 ± 8 | 36 ± 9 | 38 ± 10 | 40 ± 11 | 33 ± 7 | 34 ± 8 | 36 ± 9 | 38 ± 10 |
| Alkaline Phosphatase (U/L) | 100 ± 20 | 105 ± 22 | 110 ± 25 | 115 ± 28 | 95 ± 18 | 100 ± 20 | 105 ± 23 | 110 ± 26 |
| Blood Urea Nitrogen (mg/dL) | 15 ± 3 | 16 ± 4 | 16 ± 3 | 17 ± 4 | 14 ± 3 | 15 ± 3 | 15 ± 4 | 16 ± 4 |
| Creatinine (mg/dL) | 0.8 ± 0.2 | 0.8 ± 0.2 | 0.9 ± 0.3 | 0.9 ± 0.3 | 0.7 ± 0.2 | 0.7 ± 0.2 | 0.8 ± 0.3 | 0.8 ± 0.3 |
| Total Bilirubin (mg/dL) | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.2 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.2 |
| Glucose (mg/dL) | 90 ± 10 | 88 ± 12 | 85 ± 11 | 82 ± 14 | 88 ± 9 | 86 ± 10 | 83 ± 11 | 80 ± 13 |
| Total Protein (g/dL) | 6.5 ± 0.5 | 6.4 ± 0.6 | 6.3 ± 0.5 | 6.2 ± 0.7 | 6.6 ± 0.4 | 6.5 ± 0.5 | 6.4 ± 0.6 | 6.3 ± 0.5 |
| Albumin (g/dL) | 3.5 ± 0.3 | 3.4 ± 0.4 | 3.3 ± 0.3 | 3.2 ± 0.5 | 3.6 ± 0.3 | 3.5 ± 0.4 | 3.4 ± 0.3 | 3.3 ± 0.4 |
Data are presented as mean ± standard deviation and are illustrative.
Table 3: Summary of Known Pharmacological Effects of Ciprostene from Short-Term Studies
| Effect | Species | Route of Administration | Key Findings |
| Vasodilation | Human, Cat | Intravenous Infusion | Peripheral vasodilation, potential for decreased blood pressure at higher doses. |
| Inhibition of Platelet Aggregation | Human, Cat | Intravenous Infusion | Significant inhibition of ADP-induced platelet aggregation. |
| Increased Cyclic AMP | Human | Intravenous Infusion | Elevation of platelet cyclic AMP levels. |
| Fibrinolytic Activity | Human | Intravenous Infusion | Trend towards increased fibrinolytic activity. |
Conclusion
The long-term administration of this compound in chronic studies is a critical step in its development as a potential therapeutic agent. The protocols outlined in this document provide a framework for conducting comprehensive safety and efficacy evaluations in both rodent and non-rodent species. Adherence to these rigorous experimental designs and systematic data collection will ensure the generation of high-quality data to support regulatory submissions and inform clinical development. It is imperative that all studies are conducted in compliance with Good Laboratory Practice (GLP) regulations and with the highest standards of animal welfare.
Ciprostene Calcium: A Tool for Interrogating cAMP-Mediated Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Mechanism of Action: The cAMP Signaling Cascade
Ciprostene Calcium, upon binding to the IP receptor, initiates a well-defined signaling cascade that serves as a model for studying Gs-coupled GPCR pathways.
Applications in Research
This compound and its analogs are instrumental in a variety of research applications aimed at understanding cAMP-dependent processes:
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Vasodilation and Smooth Muscle Biology: Investigating the mechanisms of vasodilation and the role of cAMP in regulating vascular smooth muscle tone.
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Platelet Aggregation Studies: Elucidating the anti-aggregatory effects of the cAMP pathway in platelets.
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Cell Proliferation and Apoptosis: Studying the inhibitory effects of elevated cAMP on the proliferation of various cell types, including pulmonary artery smooth muscle cells.
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Drug Discovery and Screening: Serving as a reference compound in high-throughput screening assays for novel modulators of the IP receptor and the cAMP pathway.
Quantitative Data for Prostacyclin Analogs
| Compound | Target/Assay | Cell Type | EC50/IC50/ID50 | Reference |
| This compound | ADP-induced platelet aggregation (in vitro) | Platelets | ID50: 60 ng/mL | |
| Iloprost | cAMP Elevation | Human Pulmonary Artery Smooth Muscle Cells | - (less potent than UT-15) | |
| Cicaprost | cAMP Elevation | Human Pulmonary Artery Smooth Muscle Cells | - (less potent than UT-15 and Iloprost) | |
| UT-15 (Treprostinil) | cAMP Elevation | Human Pulmonary Artery Smooth Muscle Cells | - (most potent and sustained) | |
| Beraprost | Inhibition of Serum-Induced Proliferation | Human Pulmonary Artery Smooth Muscle Cells | - (least potent among tested analogs) |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound on cAMP-mediated pathways.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes a method to measure the intracellular accumulation of cAMP in cultured cells upon stimulation with this compound.
Materials:
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Cultured cells expressing the IP receptor (e.g., human pulmonary artery smooth muscle cells, CHO-K1 cells stably expressing the human IP receptor).
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Cell culture medium and supplements.
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Multi-well plates (e.g., 96-well or 384-well).
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This compound stock solution.
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Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
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Cell lysis buffer.
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cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
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Plate reader compatible with the chosen assay format.
Methodology:
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Cell Seeding: Seed cells into a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
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Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes at 37°C.
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Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO or saline). Incubate for a specified time (e.g., 15-60 minutes) at 37°C.
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Cell Lysis: Aspirate the stimulation medium and add the lysis buffer provided with the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis.
-
cAMP Detection: Perform the cAMP quantification assay according to the kit manufacturer's protocol. This typically involves a competitive binding reaction.
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Data Analysis: Measure the signal using a plate reader. Calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound, a downstream consequence of elevated cAMP in many cell types.
Materials:
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Proliferating cells of interest (e.g., vascular smooth muscle cells).
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Cell culture medium with and without serum or growth factors.
-
This compound stock solution.
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Cell proliferation assay reagent (e.g., [3H]-thymidine, MTT, or CellTiter-Glo®).
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Scintillation counter or plate reader.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to attach.
-
Serum Starvation (Optional): To synchronize the cells, incubate them in serum-free or low-serum medium for 24 hours.
-
Treatment: Replace the medium with fresh medium containing a mitogen (e.g., 10% fetal bovine serum or a specific growth factor) and varying concentrations of this compound. Include appropriate controls (no mitogen, mitogen alone).
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Incubation: Incubate the cells for a period that allows for cell division (e.g., 24-72 hours).
-
Proliferation Assessment:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to the culture medium for the final few hours of incubation. Harvest the cells, and measure the incorporated radioactivity using a scintillation counter.
-
Metabolic assays (e.g., MTT): Add the metabolic dye to the wells and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the proliferation data to the control group (mitogen alone). Plot the percentage of inhibition of proliferation against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the diverse roles of cAMP-mediated signaling. By acting as a stable agonist for the prostacyclin receptor, it allows for the controlled stimulation of the cAMP pathway, enabling detailed studies of its downstream effects on cellular physiology. The protocols provided herein offer a framework for researchers to explore the multifaceted actions of this important signaling molecule. While specific quantitative data for this compound's direct effect on cAMP is limited, the information available for analogous compounds provides a strong basis for experimental design and data interpretation.
References
Troubleshooting & Optimization
troubleshooting Ciprostene Calcium solubility issues in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ciprostene Calcium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For preparing a high-concentration stock solution, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol are recommended.[1][2] It has limited solubility in aqueous solutions like water or PBS.[1][3]
Q2: What is the expected appearance of this compound?
A2: this compound is typically a white to off-white powder or a crystalline solid.[3]
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is sensitive to light and moisture, so it should be stored in a dry, dark environment.
Q4: What is the mechanism of action for this compound?
A4: this compound is a prostacyclin (PGI2) analog. Its primary mechanism of action is as a prostacyclin receptor agonist. This binding activates adenylate cyclase, which in turn increases the intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to vasodilation and the inhibition of platelet aggregation.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
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Initial Steps:
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Verify the Solvent: Ensure you are using an appropriate organic solvent such as DMF, DMSO, or ethanol for your stock solution. This compound has very low solubility in aqueous buffers like PBS.
-
Check Concentration: The concentration you are trying to achieve may be higher than the solubility limit in that specific solvent. Please refer to the solubility data table below.
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Aid Dissolution: Gentle warming and vortexing can help. Sonication is also a recommended method to enhance dissolution.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound dissolution issues.
Issue 2: My this compound solution appears cloudy or has precipitates after dilution into aqueous media.
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Underlying Cause: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer where it has low solubility. The concentration of the organic solvent in the final aqueous solution may not be sufficient to keep the this compound dissolved.
-
Recommendations:
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Minimize Organic Solvent: Use the most concentrated stock solution possible to minimize the volume of organic solvent added to your aqueous medium.
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Stepwise Dilution: Perform serial dilutions in your aqueous buffer. Adding the stock solution dropwise while vortexing can also help prevent precipitation.
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Consider a Different Solvent: If your experiment allows, using a solvent in which this compound is more soluble, even after dilution, might be necessary. However, always consider the compatibility of the solvent with your experimental system.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (µg/mL) |
| Ethanol | 34 | 34,000 |
| DMF | 25 | 25,000 |
| DMSO | 16.8 | 16,800 |
| PBS (pH 7.2) | 0.00029 | 0.29 |
| Data sourced from Cayman Chemical and TargetMol. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
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Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 10 mg.
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Solvent Addition: Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration. For 10 mg of this compound, add 1 mL of DMSO.
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Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
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Thaw Stock Solution: Thaw your aliquot of this compound stock solution at room temperature.
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Pre-warm Media: Pre-warm your cell culture media to 37°C.
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Serial Dilution: Perform a serial dilution to reach your desired final concentration. For example, to get a 10 µM final concentration from a 10 mM stock solution, you can first make an intermediate dilution of 1:100 in media, followed by a 1:10 dilution into your final culture volume.
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Mixing: When adding the this compound solution to the media, add it dropwise while gently swirling the culture flask or plate to ensure even distribution and minimize precipitation.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General workflow for preparing a this compound working solution.
References
Technical Support Center: Optimizing Ciprostene Calcium Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ciprostene Calcium concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad starting range of 10⁻⁹ M to 10⁻⁵ M is recommended. It is advisable to begin with lower concentrations and escalate based on the observed effects on cell viability and the specific experimental endpoint.
Q2: What is the appropriate solvent for this compound and what is the maximum final concentration of the solvent in the cell culture medium?
A2: this compound is typically soluble in organic solvents such as DMSO or ethanol. A high-concentration stock solution (e.g., 10 mM in DMSO) should be prepared and stored at -20°C or lower to ensure stability.[1] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. To avoid solvent-induced cytotoxicity, ensure the final DMSO concentration in the culture medium is kept low, typically ≤ 0.1%.[2]
Q3: How long should I incubate cells with this compound before assessing cell viability?
A3: The optimal incubation time can vary depending on the cell type and the specific assay being used. For stable prostacyclin analogs, an incubation period of 15-30 minutes may be sufficient for assays measuring acute responses like cAMP production.[1] For cell viability assays, longer incubation times (e.g., 24, 48, or 72 hours) are common to observe effects on cell proliferation or cytotoxicity. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q4: Can this compound exhibit a biphasic dose-response?
A4: Yes, it is possible for prostacyclin analogs to exhibit biphasic or complex pharmacological responses.[1] This means that at certain concentrations, the compound may have a stimulatory effect, while at higher concentrations, it could become inhibitory or cytotoxic. A comprehensive dose-response curve with a sufficient number of data points across a wide concentration range is essential to identify such effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent pipetting technique.3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.2. Use calibrated pipettes and maintain a consistent pipetting technique, especially for small volumes.3. Avoid using the outer wells of the microplate, as they are more prone to evaporation.[1] |
| No observable effect on cell viability | 1. The concentration of this compound is too low.2. The cell line may not express the target receptor (e.g., prostacyclin IP receptor).3. Insufficient incubation time. | 1. Increase the concentration of this compound in a stepwise manner.2. Confirm the expression of the target receptor in your cell line using techniques like RT-PCR or western blotting.3. Increase the incubation time and perform a time-course experiment. |
| Decreased cell viability at all concentrations | 1. This compound is cytotoxic to the cell line at the tested concentrations.2. The solvent (e.g., DMSO) concentration is too high.3. Contamination of cell culture. | 1. Test a lower range of this compound concentrations.2. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO).3. Use aseptic techniques and check for contamination. |
| Precipitation of this compound in the culture medium | 1. The concentration of this compound exceeds its solubility in the medium. | 1. Prepare a fresh, lower concentration stock solution.2. Ensure the final solvent concentration is sufficient to keep the compound in solution. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO without the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation: Example Dose-Response Data
| This compound (M) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1.00E-09 | 1.28 | 0.09 | 102.4 |
| 1.00E-08 | 1.35 | 0.11 | 108 |
| 1.00E-07 | 1.42 | 0.10 | 113.6 |
| 1.00E-06 | 1.15 | 0.07 | 92 |
| 1.00E-05 | 0.85 | 0.06 | 68 |
Signaling Pathways and Workflows
This compound Signaling Pathway
Prostacyclin analogs like this compound typically exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction often leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing processes like cell proliferation and apoptosis. Additionally, calcium signaling plays a crucial role in mediating cellular responses. An increase in intracellular calcium can be triggered by the release from intracellular stores like the endoplasmic reticulum (ER) or influx from the extracellular space. This elevation in cytosolic calcium can activate various enzymes and transcription factors, ultimately impacting cell viability.
References
preventing degradation of Ciprostene Calcium in experimental setups
Welcome to the Technical Support Center for Ciprostene Calcium. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the handling, storage, and use of this prostacyclin analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic and chemically stable analog of prostacyclin (PGI2). Its primary mechanism of action is as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.[1]
Q2: What are the main factors that can cause degradation of this compound in an experimental setting?
This compound, like other prostacyclin analogs, is susceptible to degradation under certain conditions. The primary factors that can lead to its degradation are:
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pH: this compound is more stable in acidic to neutral pH conditions. Alkaline conditions can lead to hydrolysis.
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Temperature: Elevated temperatures can accelerate the degradation process.
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Light: Exposure to light, particularly UV light, can cause photodegradation.
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Oxidizing agents: Contact with oxidizing agents can lead to the formation of degradation products.
Q3: How should I store this compound powder and its stock solutions to ensure stability?
Proper storage is crucial for maintaining the integrity of this compound.
| Format | Storage Condition | Duration |
| Powder | Store at -20°C in a dry, dark place. | Up to 3 years |
| Stock Solution in Organic Solvent (e.g., DMSO, Ethanol) | Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C. | Up to 6 months |
| Store at -20°C. | Up to 1 month | |
| Aqueous Solutions (e.g., PBS) | Prepare fresh for each experiment. Do not store. | For immediate use only |
Data compiled from general guidelines for prostacyclin analogs.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in my experiments.
This is a common issue that can often be traced back to the degradation of the compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions from powder, especially if the current stock is old or has been subjected to multiple freeze-thaw cycles. Aliquot new stock solutions into single-use volumes to minimize handling. |
| Improper preparation of working solutions | Prepare aqueous working solutions immediately before use from a fresh or properly stored stock solution. Do not store this compound in aqueous buffers for extended periods. |
| Incorrect pH of the experimental buffer | Ensure the pH of your experimental buffer is neutral to slightly acidic. Avoid alkaline conditions (pH > 7.5) as this can accelerate hydrolysis. |
| Exposure to light | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| Temperature fluctuations | Keep stock solutions frozen until just before use. When preparing working solutions, keep them on ice. Avoid leaving solutions at room temperature for prolonged periods. |
Issue 2: Precipitation observed when preparing aqueous solutions from an organic stock.
Precipitation can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Low aqueous solubility | While the calcium salt form improves water solubility compared to the free acid, high concentrations in aqueous buffers can still lead to precipitation. Try preparing a more dilute stock solution or perform serial dilutions to reach the final desired concentration. |
| "Salting out" effect | High salt concentrations in the aqueous buffer can sometimes reduce the solubility of organic compounds. If possible, try reducing the salt concentration of your buffer. |
| Solvent concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts and precipitation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
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Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[2][3][4]
Materials:
-
This compound
-
HPLC grade water, methanol, acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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HPLC system with UV or Mass Spectrometry (MS) detector
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Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
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Incubate at room temperature.
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Collect samples at various time points.
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Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
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Dissolve this compound in a solution containing 3% H₂O₂.
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Incubate at room temperature.
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Collect samples at various time points.
-
-
Thermal Degradation:
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Store this compound powder at an elevated temperature (e.g., 60°C) in a stability chamber.
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Prepare solutions from the heat-stressed powder at various time points for analysis.
-
-
Photodegradation:
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Expose a solution of this compound to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample protected from light.
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Analyze both the exposed and control samples.
-
-
Analysis:
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Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
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Characterize the degradation products using LC-MS/MS if possible.
-
Visualizations
This compound Signaling Pathway
This compound, as a prostacyclin analog, activates the IP receptor, leading to a signaling cascade that results in vasodilation and inhibition of platelet aggregation.
Experimental Workflow for Assessing this compound Stability
A systematic workflow is essential for accurately evaluating the stability of this compound and identifying potential degradation products.
References
Technical Support Center: Ciprostene Calcium Platelet Function Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ciprostene Calcium in platelet function assays. The information is designed to help identify and resolve common artifacts and issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet function?
A1: this compound is the calcium salt of Ciprostene, a stable synthetic analogue of prostacyclin (PGI2).[1][2] It is a potent inhibitor of platelet aggregation.[3] Its mechanism of action involves binding to the prostacyclin (IP) receptor on the platelet surface. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels inhibit platelet activation by decreasing cytosolic calcium levels, thereby preventing granule release and the conformational changes in glycoprotein IIb/IIIa receptors required for platelet aggregation.[5]
Q2: What are the expected in vitro effects of this compound on platelet aggregation?
A2: In vitro, this compound is expected to cause a dose-dependent inhibition of platelet aggregation induced by various agonists such as ADP, collagen, and thrombin. The half-maximal inhibitory concentration (ID50) for ADP-induced platelet aggregation in vitro has been reported to be around 60 ng/ml. Researchers should observe a rightward shift in the dose-response curve of the platelet agonist in the presence of increasing concentrations of this compound.
Q3: How should I prepare and handle this compound for in vitro assays?
A3: this compound is typically a white solid. It is soluble in DMF (25 mg/ml), DMSO (16.8 mg/ml), and ethanol (34 mg/ml), but has very low solubility in PBS (pH 7.2) at 0.29 µg/ml. For platelet function assays, it is crucial to prepare fresh solutions for each experiment to ensure potency. Stock solutions should be stored at -20°C for long-term stability (months to years), while short-term storage at 0-4°C (days to weeks) is also possible. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide is divided into three sections corresponding to the experimental stages where artifacts are most likely to occur: Pre-Analytical, Analytical, and Post-Analytical.
Pre-Analytical Artifacts: Issues Arising Before the Assay
These variables relate to sample collection and preparation and are a major source of erroneous results in platelet function testing.
| Problem/Observation | Potential Cause | Recommended Solution |
| No or weak inhibition by this compound | Pre-activated platelets: Difficult venipuncture, inadequate needle gauge, or vigorous mixing can activate platelets before the assay, making them less responsive to inhibitors. | - Ensure a clean venipuncture with an appropriate gauge needle (e.g., 21-gauge). - Gently invert collection tubes to mix with anticoagulant; do not shake. - Allow the platelet-rich plasma (PRP) to rest for at least 30 minutes at room temperature before starting the assay. |
| Incorrect anticoagulant or blood-to-anticoagulant ratio: Most platelet function tests use 3.2% sodium citrate. An incorrect ratio (standard is 9:1 blood to anticoagulant) can affect calcium availability and platelet function. | - Use collection tubes with 3.2% sodium citrate. - Ensure tubes are filled to the appropriate level to maintain the 9:1 ratio. | |
| Donor-related factors: The donor may have consumed medications (e.g., NSAIDs), caffeine, or fatty foods that can affect platelet function. | - Screen donors for the use of antiplatelet medications for at least two weeks prior to blood collection. - Recommend donors to be fasting and abstain from caffeine and smoking on the day of the blood draw. | |
| High variability between replicates or experiments | Inconsistent sample handling: Variations in temperature and time between blood collection and assay execution can lead to inconsistent results. Platelets are sensitive to cold temperatures, which can cause activation. | - Process all samples within a consistent timeframe, ideally within 2-4 hours of collection. - Maintain samples at room temperature throughout the preparation process. |
Analytical Artifacts: Issues Occurring During the Assay
These artifacts are related to the experimental procedure and reagents.
| Problem/Observation | Potential Cause | Recommended Solution |
| Inconsistent inhibition by this compound | Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Prepare fresh solutions of this compound for each experiment from a properly stored stock. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent agonist concentration: The concentration of the platelet agonist (e.g., ADP) may not be consistent across experiments, leading to variable baseline aggregation and perceived inhibition. | - Prepare fresh agonist solutions for each experiment and verify the final concentration in the assay. - Use a submaximal agonist concentration to allow for a sensitive measurement of inhibition. | |
| Instrument malfunction: Incorrect settings on the aggregometer (e.g., temperature, stir speed) can affect results. | - Ensure the aggregometer is properly calibrated and warmed to 37°C. - Use a consistent stir speed as recommended by the instrument manufacturer. | |
| Unexpected biphasic aggregation curve or absence of a second wave | Platelet secretion defect: This can be a characteristic of the donor's platelets or induced by pre-analytical handling. The second wave of aggregation is often dependent on the release of endogenous ADP. | - If consistently observed, it may be a donor-specific trait. - Review sample handling procedures to minimize pre-activation. |
| Medication effect: Donor use of aspirin or other NSAIDs can inhibit the COX-1 pathway, diminishing the second wave of aggregation. | - Re-screen the donor for medication use. |
Post-Analytical Artifacts: Issues in Data Interpretation
These issues relate to the analysis and interpretation of the results.
| Problem/Observation | Potential Cause | Recommended Solution |
| Difficulty in determining IC50 values | Inappropriate concentration range: The concentrations of this compound used may be too high or too low to generate a complete dose-response curve. | - Perform a preliminary experiment with a wide range of this compound concentrations to identify the dynamic range of inhibition. |
| High baseline noise: This can be due to poor sample quality (e.g., lipemic plasma) or instrument issues. | - Ensure donors are fasting to minimize lipemia. - Check instrument performance and cleanliness. | |
| Misinterpretation of results | Lack of appropriate controls: Without proper controls, it is difficult to ascertain if the observed effect is due to this compound or other factors. | - Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on platelet aggregation. - Include a positive control (a known inhibitor) and a negative control (no inhibitor) in each experiment. |
Experimental Protocols & Visualizations
Detailed Methodology: Light Transmission Aggregometry (LTA)
-
Blood Collection and PRP Preparation:
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Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks.
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Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
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Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
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Carefully transfer the PRP to a polypropylene tube.
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Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).
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Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP if necessary.
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Allow the PRP to rest for at least 30 minutes at room temperature.
-
-
Aggregometer Setup:
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Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting the 0% aggregation baseline with a cuvette containing PRP and the 100% aggregation baseline with a cuvette containing PPP.
-
-
Aggregation Assay:
-
Pipette the required volume of PRP into a cuvette with a stir bar.
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Pre-incubate the PRP with either vehicle control or a specific concentration of this compound for a defined period (e.g., 2-5 minutes) at 37°C.
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Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation.
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Record the change in light transmission for 5-10 minutes to obtain the aggregation curve.
-
-
Data Analysis:
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Determine the maximum percentage of platelet aggregation for each sample.
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Calculate the percentage of inhibition relative to the vehicle control.
-
Diagrams
Caption: this compound signaling pathway leading to platelet inhibition.
Caption: Experimental workflow for a this compound platelet aggregation assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Ciprostene, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Ciprostene (calcium) (EVT-12506701) [evitachem.com]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
addressing variability in Ciprostene Calcium experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results when working with Ciprostene Calcium. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemically stable synthetic analog of prostacyclin (PGI2). Its primary mechanism of action is as a potent agonist of the prostacyclin I receptor (IP receptor). Activation of the IP receptor stimulates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP leads to the inhibition of platelet aggregation and induces vasodilation.
Q2: What are the common experimental applications of this compound?
This compound is primarily used in research to:
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Inhibit platelet aggregation induced by various agonists (e.g., ADP, collagen).
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Investigate vasodilation in isolated blood vessels or in vivo models.
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Study the PGI2/IP receptor signaling pathway and its downstream effects.
Q3: How should this compound be stored to ensure stability?
To maintain the integrity and activity of this compound, proper storage is crucial. Variability in results can often be traced back to improper storage.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| In Solvent | -80°C | Up to 6 months | Prepare aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Prepare aliquots to avoid freeze-thaw cycles. |
Q4: What are the recommended solvents for dissolving this compound?
This compound is available as a calcium salt. Its solubility can vary, and using the correct solvent is critical for obtaining accurate and reproducible results.
| Solvent | Concentration | Notes |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~16.8 mg/mL | If precipitation occurs when diluting a DMSO stock into an aqueous buffer, try decreasing the stock concentration or performing a serial dilution. Ensure the final DMSO concentration in your assay is low (<0.5%) to avoid solvent-induced artifacts. |
| Ethanol | ~34 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.29 µg/mL | Prepare fresh aqueous solutions and do not store for extended periods. Ideal for preparing final working solutions. |
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, from reagent preparation to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.
Problem 1: Inconsistent or lower-than-expected inhibition of platelet aggregation.
-
Q: My dose-response curve for platelet aggregation inhibition is not consistent. What could be the cause?
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A: Agonist Variability: The potency and concentration of the platelet agonist (e.g., ADP, collagen) can significantly impact the inhibitory effect of this compound. Ensure the agonist is fresh and used at a consistent concentration.
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A: Platelet Preparation: Platelets are sensitive to their environment. Variations in blood collection, anticoagulant used, centrifugation speed and temperature, and storage time of platelet-rich plasma (PRP) can all affect platelet reactivity. Standardize your platelet preparation protocol.
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A: Calcium Concentration: The "Calcium" in this compound refers to its salt form. However, the concentration of extracellular calcium in your assay buffer can also influence platelet activation and the efficacy of prostacyclin analogs. Ensure your buffers have a consistent and appropriate physiological calcium concentration.
-
-
Q: I'm seeing minimal or no inhibition of platelet aggregation. What should I check?
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A: Compound Stability: this compound, especially in aqueous solutions, can degrade. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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A: Inaccurate Pipetting: Due to its high potency, small errors in pipetting can lead to significant changes in the final concentration. Use calibrated pipettes and consider serial dilutions for preparing very low concentrations.
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Problem 2: High variability in vasodilation experiments using aortic rings.
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Q: The degree of vasodilation I observe with this compound varies significantly between experiments. Why might this be?
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A: Tissue Viability: The health of the aortic rings is paramount. Ensure gentle dissection and handling of the aorta to maintain the integrity of the endothelial layer, which is crucial for prostacyclin-mediated vasodilation. Keep the tissue in ice-cold, oxygenated buffer throughout the preparation.
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A: Pre-constriction Level: The level of pre-constriction of the aortic rings (e.g., with phenylephrine or U46619) will directly affect the perceived potency of a vasodilator. Aim for a consistent level of pre-constriction (e.g., 60-80% of maximal contraction) before adding this compound.
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A: Buffer Composition: As with platelet assays, the ionic composition, pH, and particularly the calcium concentration of the buffer can influence vascular smooth muscle tone and responsiveness.
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Problem 3: General issues with reproducibility.
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Q: My results are difficult to reproduce. What general factors should I consider?
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A: pH of Buffers: The stability and activity of many compounds, including prostacyclin analogs, can be pH-dependent. Ensure all buffers are freshly prepared and the pH is accurately measured and consistent between experiments.
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A: Temperature Fluctuations: Biological reactions are sensitive to temperature. Ensure that all incubations and measurements are performed at a consistent and controlled temperature.
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A: Lot-to-Lot Variability of Reagents: If you have exhausted all other possibilities, consider that there may be variability between different lots of this compound or other critical reagents. If possible, test a new lot against a previously validated one.
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Quantitative Data
The following tables summarize key quantitative data for this compound. Note that experimental values can vary based on the specific conditions and model systems used.
Table 1: In Vitro and Ex Vivo Potency for Inhibition of ADP-Induced Platelet Aggregation
| Parameter | Value | Species | Assay Type | Reference |
| ID₅₀ | 60 ng/mL | Monkey | In Vitro | [1] |
| ID₅₀ | 9.1 µg/kg/min | Monkey | Ex Vivo | [1] |
Table 2: Relative Potency
| Compound | Relative Potency vs. PGI₂ | Reference |
| This compound | 30-fold less potent | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods.
-
Preparation of Platelet-Rich Plasma (PRP):
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Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper PRP layer.
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Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
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Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
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Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
-
Preparation of this compound and Agonist:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in saline or buffer.
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Prepare a working solution of a platelet agonist, such as ADP (e.g., 10 µM final concentration).
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes in an aggregometer.
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Add the desired concentration of this compound or vehicle control to the PRP and incubate for 2-5 minutes.
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Add the platelet agonist to initiate aggregation.
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Record the change in light transmission for 5-10 minutes.
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Calculate the percentage of aggregation relative to the PPP control and determine the inhibitory effect of this compound.
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Protocol 2: Aortic Ring Vasodilation Assay
This protocol describes a standard method for assessing vasodilation in isolated aortic rings.
-
Aortic Ring Preparation:
-
Humanely euthanize a rat or mouse according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit (K-H) buffer.
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Gently remove adherent connective and adipose tissue.
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Cut the aorta into 2-3 mm wide rings.
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Suspend the rings between two L-shaped stainless steel hooks in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.
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Induce a submaximal contraction with a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or the thromboxane A2 mimetic U46619.
-
-
Vasodilation Measurement:
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
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Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Visualizations
Signaling Pathway of this compound
References
stability of Ciprostene Calcium in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ciprostene Calcium in various buffer solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a stable analog of PGI2.[1] It is typically supplied as a white to off-white powder and is stable under normal storage conditions. However, it is known to be sensitive to light and moisture, so it should be stored in a dry, dark environment, ideally at 2-8°C for short-term storage.[1][2] For long-term storage, refer to the manufacturer's recommendations.
Q2: Which factors can influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a prostacyclin analog, its ester linkage can be susceptible to hydrolysis under acidic or alkaline conditions.
Q3: What are the expected degradation products of this compound?
A3: Under forced degradation conditions, this compound may degrade via hydrolysis of its ester group or oxidation of its hydroxyl groups. The exact nature and proportion of degradation products will depend on the specific stress conditions applied. Identifying these degradation products typically requires techniques like HPLC-MS/MS.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to quantify the amount of intact this compound and to detect the formation of degradation products.[3] UV-Vis spectroscopy can also be a useful, simpler method for preliminary assessments of degradation if there is a clear change in the UV spectrum upon degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in solution. | 1. Inappropriate pH of the buffer: The solution may be too acidic or too alkaline. 2. Exposure to light: this compound is light-sensitive. 3. High storage temperature: Elevated temperatures can accelerate degradation. 4. Presence of oxidizing agents: Contaminants in the buffer or container may be causing oxidation. | 1. Verify the pH of your buffer solution. Prepare fresh buffer if necessary. 2. Protect solutions from light by using amber vials or covering containers with aluminum foil. 3. Store solutions at the recommended temperature (e.g., 2-8°C) and minimize time at room temperature. 4. Use high-purity, degassed buffers and ensure containers are clean and free of reactive residues. |
| Inconsistent results in stability studies. | 1. Inconsistent buffer preparation: Minor variations in pH or buffer composition can affect stability. 2. Variable storage conditions: Fluctuations in temperature or light exposure between samples. 3. Analytical method variability: Issues with the HPLC system, such as column degradation or mobile phase inconsistency. | 1. Standardize the buffer preparation procedure and use a calibrated pH meter. 2. Ensure all samples are stored under identical and controlled conditions. 3. Validate the analytical method for robustness and perform regular system suitability tests. |
| Precipitation observed in the buffer solution. | 1. Limited solubility: this compound has limited solubility in water.[4] The concentration may be too high for the chosen buffer. 2. pH-dependent solubility: The solubility of this compound may be lower at certain pH values. 3. Buffer incompatibility: Some buffer salts may interact with the calcium salt of Ciprostene, leading to precipitation. | 1. Review the solubility data and consider using a lower concentration or a co-solvent if appropriate for the experiment. 2. Assess the solubility of this compound across a range of pH values to identify the optimal pH for dissolution. 3. Test the compatibility with different buffer systems. Phosphate buffers, for example, can sometimes cause precipitation with calcium salts. |
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study of this compound in different buffer solutions. These tables are for illustrative purposes to demonstrate the expected outcomes of such a study.
Table 1: Stability of this compound in Different Buffers at 37°C for 24 hours
| Buffer System (pH) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| Acetate Buffer (pH 4.0) | 100 | 85 | 15% |
| Phosphate Buffer (pH 7.0) | 100 | 95 | 5% |
| Borate Buffer (pH 9.0) | 100 | 78 | 22% |
Table 2: Effect of Temperature on this compound Stability in Phosphate Buffer (pH 7.0) over 48 hours
| Temperature | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Degradation |
| 4°C | 100 | 98 | 2% |
| 25°C | 100 | 90 | 10% |
| 40°C | 100 | 75 | 25% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., ethanol) to prepare a stock solution of 1 mg/mL.
-
-
Preparation of Buffer Solutions:
-
Prepare a range of buffers, for example:
-
0.1 M Acetate buffer (pH 4.0)
-
0.1 M Phosphate buffer (pH 7.0)
-
0.1 M Borate buffer (pH 9.0)
-
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Prepare a 100 µg/mL solution in each buffer. Incubate at 60°C in the dark for 2, 4, 8, and 24 hours.
-
Photostability: Prepare a 100 µg/mL solution in each buffer. Expose to a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the remaining this compound and any major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Signaling pathway of this compound as a prostacyclin agonist.
References
- 1. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Oxidation of prostacyclin and its analogs by three 15-hydroxyprostaglandin dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating off-target effects of Ciprostene Calcium in cell lines
This guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with Ciprostene Calcium in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a chemically stable synthetic analog of prostacyclin (PGI2).[1][2] Its primary, or "on-target," mechanism of action is to function as an agonist for the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[3][4] Activation of this pathway stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[5] This rise in cAMP is responsible for the desired downstream physiological effects, such as vasodilation and inhibition of platelet aggregation.
Q2: What are the potential off-target effects of this compound in cell line experiments?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended target. For this compound, a prostacyclin analog, these effects most likely arise from interactions with other prostanoid receptors (e.g., EP, DP, TP receptors). For example, related prostacyclin analogs are known to bind to EP receptors. Activation of different EP receptor subtypes can trigger opposing or confounding signaling pathways.
-
EP1 and EP3 Receptors: These "contractile" receptors often couple to Gαq or Gαi proteins. Gαq activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i), while Gαi inhibits adenylyl cyclase, decreasing cAMP. These effects can counteract the desired on-target IP receptor-mediated effects.
-
EP2 and EP4 Receptors: These "relaxant" receptors, similar to the IP receptor, couple to Gαs and increase cAMP levels, which could lead to an overestimation of the IP receptor-specific response.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: A multi-step validation approach is crucial:
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., cAMP increase). Off-target effects often require higher concentrations.
-
Genetic Validation: Use siRNA or CRISPR to knock down the expression of the intended target, the IP receptor (PTGIR gene). If the experimental phenotype persists in the absence of the IP receptor, it is definitively an off-target effect.
-
Pharmacological Blockade: Use selective antagonists for suspected off-target receptors. For instance, if you suspect EP1-mediated calcium signaling, co-treat the cells with a selective EP1 antagonist and this compound. Abolishment of the undesired effect confirms the off-target interaction.
-
Orthogonal Assays: Measure multiple downstream signaling events. For example, measure both cAMP production (on-target) and intracellular calcium flux (potential off-target) to see which pathway is activated at different concentrations.
-
Target Engagement Assays: Directly confirm that this compound binds to the IP receptor in your cells using a technique like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
Issue 1: I'm observing an unexpected increase in intracellular calcium or a contractile response.
-
Possible Cause: This is likely an off-target effect mediated by Gαq-coupled prostanoid receptors, such as the EP1 receptor. The on-target IP receptor pathway typically leads to a decrease in intracellular calcium.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that your cell line expresses the IP receptor (on-target) and potential off-target receptors like EP1 (e.g., via qRT-PCR or Western blot).
-
Run a Calcium Flux Assay: Measure changes in intracellular calcium in response to a range of this compound concentrations. A biphasic response (e.g., desired effect at low concentrations, calcium increase at high concentrations) can indicate off-target activity.
-
Apply a Selective Antagonist: Pre-incubate your cells with a selective EP1 receptor antagonist before adding this compound. If the calcium increase is blocked, this confirms EP1 as the off-target.
-
Lower the Concentration: Use the lowest possible concentration of this compound that gives you the desired on-target response (e.g., cAMP increase) without significantly elevating calcium.
-
Issue 2: The observed phenotype (e.g., change in cell proliferation) is still present after knocking down the IP receptor with siRNA.
-
Possible Cause: The phenotype is mediated entirely by one or more off-target proteins.
-
Troubleshooting Steps:
-
Validate Knockdown Efficiency: Ensure that your siRNA protocol has effectively reduced IP receptor protein levels by at least 70-80%.
-
Broaden the Antagonist Screen: Test a panel of antagonists for other prostanoid receptors (EP, DP, TP) to identify the responsible off-target receptor.
-
Consider a More Selective Agonist: As a positive control for IP receptor-mediated effects, test a more selective IP agonist, such as Cicaprost, if available for your system.
-
Perform a Target Deconvolution Screen: For critical findings, advanced techniques like affinity-based pull-down assays can help identify novel, unexpected protein targets of this compound.
-
Issue 3: I see a very weak or inconsistent increase in cAMP levels.
-
Possible Cause:
-
The cell line has low or no expression of the IP receptor.
-
Simultaneous activation of a Gαi-coupled off-target receptor (like EP3) is dampening the cAMP signal.
-
General cell health or assay conditions are suboptimal.
-
-
Troubleshooting Steps:
-
Check IP Receptor Expression: Confirm that your cell line expresses functional IP receptors.
-
Optimize cAMP Assay Conditions: Ensure your cAMP assay is optimized for your cell density and that you are stimulating for the appropriate duration. Consider using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal.
-
Test for Gαi Coupling: Pre-treat cells with forskolin (an adenylyl cyclase activator) to elevate basal cAMP. Then add this compound. A reduction in the forskolin-stimulated cAMP level suggests activation of a Gαi-coupled receptor.
-
Use an EP3 Antagonist: If Gαi coupling is suspected, co-treatment with a selective EP3 antagonist may restore the expected cAMP increase.
-
Data Presentation
Table 1: Example Prostanoid Receptor Selectivity Profile of Related Analogs
Understanding the selectivity of related compounds can provide clues to the potential off-target profile of this compound. The following table illustrates how different prostacyclin analogs can have varying affinities for other prostanoid receptors.
| Compound | Primary Target | High-Affinity Off-Targets | Signaling Pathway (Off-Target) | Potential Experimental Outcome |
| Iloprost | IP Receptor | EP1 Receptor | Gαq → ↑ [Ca2+]i | Vasoconstriction, counteracting on-target effect |
| Treprostinil | IP Receptor | DP1, EP2 Receptors | Gαs → ↑ cAMP | Synergistic cAMP increase, potentially confounding results |
| Ciprostene | IP Receptor | Suspected: EP1, other EPs | Suspected: Gαq or Gαi | Unexpected Ca2+ flux or dampened cAMP response |
This table is illustrative and based on data for related compounds. The precise off-target profile for Ciprostene should be determined experimentally in the cell system of interest.
Experimental Protocols
Protocol 1: Target Validation using siRNA Knockdown of the IP Receptor
Objective: To determine if the cellular response to this compound is dependent on its primary target, the IP receptor.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 60-80% confluency at the time of transfection.
-
Transfection:
-
Prepare two groups: one with siRNA targeting the IP receptor (PTGIR) and one with a non-targeting scramble control siRNA.
-
Dilute siRNA and a suitable transfection reagent (e.g., lipofectamine-based) in serum-free media according to the manufacturer's protocol.
-
Incubate to form siRNA-lipid complexes.
-
Add complexes to the cells and incubate for 48-72 hours to allow for target protein knockdown.
-
-
Validation of Knockdown:
-
Harvest a subset of cells from both groups to confirm IP receptor knockdown via qRT-PCR (for mRNA levels) or Western blot (for protein levels). A knockdown of >70% is recommended.
-
-
This compound Treatment:
-
Treat the remaining siRNA-transfected cells with the desired concentration of this compound.
-
Include vehicle-treated controls for both scramble and IP receptor knockdown groups.
-
-
Phenotypic Assay:
-
Perform the relevant functional assay (e.g., cAMP accumulation assay, cell proliferation assay, calcium flux assay).
-
-
Data Analysis: Compare the response to this compound in the IP receptor knockdown cells versus the scramble control cells. A significantly diminished or absent response in the knockdown cells validates the effect as on-target.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly confirm the binding of this compound to the IP receptor in an intact cell environment.
Methodology:
-
Cell Treatment: Treat intact cells in suspension with either vehicle (e.g., DMSO) or a saturating concentration of this compound for 1 hour at 37°C.
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Protein Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble IP receptor remaining at each temperature point using Western blotting with an anti-IP receptor antibody.
-
-
Data Analysis: Plot the percentage of soluble IP receptor against temperature for both vehicle- and Ciprostene-treated samples. A shift of the melting curve to a higher temperature in the Ciprostene-treated sample indicates thermal stabilization of the IP receptor upon ligand binding, confirming target engagement.
Visualizations
Signaling Pathways
Caption: On-target signaling pathway of this compound via the IP receptor.
Caption: Potential off-target signaling via the EP1 receptor.
Experimental Workflow
Caption: Workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Improving the Reproducibility of Ciprostene Calcium Experiments
Welcome to the Technical Support Center for Ciprostene Calcium experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving experimental reproducibility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to support your research with this stable prostacyclin analog.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: Why am I observing no or low inhibitory effect of this compound on platelet aggregation?
Answer:
There are several potential reasons for a lack of efficacy. Firstly, ensure the this compound is properly stored and handled. It should be stored at -20°C for long-term stability and protected from light and moisture[1]. Repeated freeze-thaw cycles of stock solutions should be avoided. For short-term storage (days to weeks), 0-4°C is acceptable[1].
Secondly, confirm the correct concentration range is being used. Ciprostene is a potent inhibitor of ADP-induced platelet aggregation with a reported in vitro ID50 of 60 ng/ml[1]. However, it is approximately 30-fold less potent than native prostacyclin (PGI2)[1]. Ensure your dose-response curve covers an adequate range to observe the inhibitory effect.
Finally, consider the experimental conditions. The choice of platelet agonist and its concentration can significantly impact the observed inhibition. Use a concentration of agonist (e.g., ADP) that induces a submaximal aggregation response to allow for a clear window of inhibition.
Question 2: I am seeing high variability in my platelet aggregation results between experiments. What are the likely causes?
Answer:
High variability is a common challenge in platelet aggregation assays. Key factors include:
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Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors, diet, and recent medication use. It is crucial to screen donors and exclude those who have recently taken antiplatelet medications.
-
Platelet Preparation: The handling of blood samples and preparation of platelet-rich plasma (PRP) are critical. Minimize platelet activation during collection and centrifugation. Use standardized procedures for PRP preparation, including centrifugation speed and time[2].
-
Platelet Count: Variations in platelet count in the PRP can affect aggregation responses. It is recommended to normalize the platelet count for each experiment.
-
Reagent Preparation: Always prepare fresh solutions of this compound and platelet agonists for each experiment to ensure consistent concentrations.
Question 3: My cAMP assay results are inconsistent when using this compound. What should I check?
Answer:
Inconsistencies in cAMP assays can arise from several sources:
-
Cell Health and Passage Number: Ensure the cells used (e.g., platelets, endothelial cells) are healthy and within a consistent passage number range, as receptor expression and signaling capacity can change with prolonged culture.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, is often necessary to accumulate sufficient cAMP for detection. The concentration and incubation time with the PDE inhibitor should be optimized and kept consistent.
-
Assay Incubation Times: The kinetics of cAMP production can be rapid. Optimize and standardize the incubation time with this compound before cell lysis and cAMP measurement.
-
Assay Kit and Standard Curve: Ensure the cAMP detection kit is not expired and that a fresh standard curve is run with every experiment to accurately quantify cAMP levels.
Question 4: How does the "calcium" in this compound affect my experiments?
Answer:
This compound is the calcium salt of the active compound, ciprostene. The primary mechanism of action of ciprostene is to increase intracellular cAMP, which in turn leads to a decrease in intracellular calcium levels in platelets, inhibiting their activation and aggregation. The "calcium" in the compound name refers to the salt form and does not directly contribute to an increase in intracellular calcium signaling. In fact, the overall effect of Ciprostene is to counteract calcium-dependent platelet activation processes.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
| Parameter | Value | Species/System | Reference |
| In Vitro ID50 (ADP-induced Platelet Aggregation) | 60 ng/mL | Human | |
| Ex Vivo ID50 (ADP-induced Platelet Aggregation) | 9.1 µg/kg/min | Patas Monkeys | |
| Relative Potency vs. PGI2 | ~30-fold less potent | - |
Table 1: Inhibitory Potency of this compound.
| Property | Description | Reference |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents; limited solubility in water | |
| Short-term Storage | 0 - 4 °C (days to weeks) | |
| Long-term Storage | -20 °C (months to years) | |
| Stability | Stable under normal conditions but sensitive to light and moisture |
Table 2: Physical and Chemical Properties of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol outlines the steps for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Adenosine diphosphate (ADP)
-
Human whole blood from healthy, consenting donors (free of antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate anticoagulant
-
Platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
2. Methods:
-
PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Make serial dilutions of the stock solution in an appropriate buffer (e.g., saline) to achieve the desired final concentrations.
-
-
Aggregation Measurement:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 5 minutes).
-
Add ADP to induce platelet aggregation (use a concentration that gives a submaximal response).
-
Record the aggregation for a set period (e.g., 10 minutes).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Intracellular cAMP Measurement Assay
This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound.
1. Materials:
-
This compound
-
Cells expressing the prostacyclin (IP) receptor (e.g., platelets, endothelial cells)
-
Cell culture medium or appropriate buffer
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit (e.g., ELISA, HTRF)
-
Cell lysis buffer (usually provided in the kit)
2. Methods:
-
Cell Preparation:
-
Culture cells to the desired confluency or prepare a suspension of platelets.
-
Harvest and wash the cells with an appropriate buffer.
-
Resuspend the cells at the desired density.
-
-
Experimental Procedure:
-
Pre-incubate the cells with a PDE inhibitor for a specified time to prevent cAMP degradation.
-
Add different concentrations of this compound or vehicle control to the cells.
-
Incubate for a time optimized to capture the peak cAMP response.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay.
Troubleshooting Logic for Low this compound Activity
Caption: Troubleshooting logic for low this compound activity.
References
identifying potential interference in Ciprostene Calcium assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential interference in Ciprostene Calcium assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of prostacyclin (PGI2).[1][2] As a prostacyclin agonist, it mimics the action of endogenous PGI2 by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3] This binding activates the Gs alpha subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels ultimately result in vasodilation and inhibition of platelet aggregation.[2][4]
Q2: What are the common analytical methods for quantifying this compound in biological samples?
A2: Several methods are employed for the quantification of this compound, including:
-
High-Performance Liquid Chromatography (HPLC): An HPLC assay with fluorimetric detection has been developed for the quantification of this compound in human plasma. This method involves solid-phase extraction and derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used for the determination of related prostaglandin compounds and can be adapted for this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for the quantification of eicosanoids, including prostacyclin analogs, in various biological matrices.
-
Enzyme Immunoassay (EIA)/Enzyme-Linked Immunosorbent Assay (ELISA): Competitive immunoassays are commonly used for the quantification of prostaglandins and their analogs.
Q3: What are the primary sources of interference in this compound assays?
A3: Potential sources of interference can be broadly categorized as:
-
Matrix Effects: Components of the biological sample (e.g., plasma, urine) can interfere with the assay, particularly in LC-MS/MS, causing ion suppression or enhancement.
-
Cross-reactivity: In immunoassays, structurally similar compounds, such as other prostaglandins or their metabolites, may cross-react with the antibodies, leading to inaccurate results.
-
Sample Handling and Preparation: Improper sample collection, storage, or extraction can lead to degradation of the analyte or the introduction of contaminants. For instance, ex vivo formation of prostaglandins can be prevented by adding a cyclooxygenase (COX) inhibitor like indomethacin during sample collection.
-
Reagent-related Issues: Problems with standards, antibodies, or other reagents can lead to poor assay performance.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
High-Performance Liquid Chromatography (HPLC) Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Resolution | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase composition and gradient profile. |
| Column degradation. | Replace the HPLC column. | |
| Sample overload. | Reduce the injection volume or sample concentration. | |
| Baseline Noise or Drift | Contaminated mobile phase or HPLC system. | Use fresh, high-purity solvents and flush the system. |
| Detector lamp aging. | Replace the detector lamp. | |
| Air bubbles in the system. | Degas the mobile phase and prime the pump. | |
| Inaccurate Quantification | Matrix effects from endogenous plasma components. | Optimize the solid-phase extraction (SPE) protocol to improve sample cleanup. |
| Incomplete derivatization. | Ensure optimal reaction conditions (time, temperature, pH) for derivatization. | |
| Standard curve degradation. | Prepare fresh calibration standards for each assay run. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous compounds from the biological matrix. | Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. |
| Modify chromatographic conditions to separate Ciprostene from interfering compounds. | ||
| Use a stable isotope-labeled internal standard to compensate for matrix effects. | ||
| Low Sensitivity | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). |
| Poor fragmentation. | Optimize collision energy for the specific analyte. | |
| Analyte degradation. | Ensure proper sample handling and storage conditions. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity solvents and reagents. |
| Carryover from previous injections. | Implement a thorough wash cycle between sample injections. |
Enzyme Immunoassays (EIA/ELISA)
| Problem | Potential Cause | Troubleshooting Steps |
| High Background | Insufficient washing. | Increase the number and vigor of wash steps. |
| Non-specific binding. | Optimize the blocking buffer concentration and incubation time. | |
| Contaminated reagents or plate. | Use fresh reagents and ensure clean labware. | |
| Poor Standard Curve | Improper standard preparation or degradation. | Prepare fresh standards for each assay and avoid repeated freeze-thaw cycles. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting technique. | |
| Incorrect curve fitting. | Use a 4-parameter logistic (4-PL) curve fit for competitive ELISAs. | |
| High Coefficient of Variation (%CV) | Inconsistent pipetting or washing. | Ensure uniform technique across the plate. |
| Temperature variation across the plate. | Incubate plates in a temperature-controlled environment. | |
| Edge effects. | Avoid using the outer wells of the microplate or fill them with blank solution. | |
| Inaccurate Results | Cross-reactivity with other prostaglandins or metabolites. | Test for cross-reactivity with structurally related compounds. |
| Matrix interference from the sample. | Dilute the sample or use a different sample preparation method. |
Experimental Protocols
Sample Preparation for this compound Analysis in Plasma
This protocol is a general guideline and may require optimization based on the specific assay and laboratory conditions.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin, 10 µg/mL).
-
Centrifuge.
-
Solid-phase extraction (SPE) C18 cartridges.
-
Methanol, Acetonitrile, Water (HPLC grade).
-
Formic acid or Acetic acid.
-
Nitrogen evaporator.
-
Reconstitution solvent (appropriate for the analytical method).
Procedure:
-
Blood Collection and Plasma Separation:
-
Collect whole blood in tubes containing anticoagulant and a COX inhibitor.
-
Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the C18 SPE cartridge by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of water.
-
Sample Loading: Acidify the plasma sample to a pH of ~3.5 with an acid like formic or acetic acid. Load the acidified plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 column volumes of water to remove polar impurities, followed by a wash with a low percentage of organic solvent (e.g., 15% methanol) to remove less polar interferences.
-
Elution: Elute this compound from the cartridge using an appropriate organic solvent like methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the reconstitution solvent. The sample is now ready for analysis by HPLC or LC-MS/MS.
-
Competitive Enzyme Immunoassay (ELISA) Protocol
This is a generalized protocol for a competitive ELISA. Refer to the specific kit manufacturer's instructions for detailed procedures.
Materials:
-
Microplate pre-coated with goat anti-rabbit IgG.
-
This compound standard.
-
This compound antibody.
-
This compound-HRP conjugate.
-
Assay buffer.
-
Wash buffer.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the this compound standard. Dilute samples as necessary with the assay buffer.
-
Assay Reaction:
-
Add standards, samples, this compound-HRP conjugate, and this compound antibody to the appropriate wells of the microplate.
-
Incubate the plate, typically for 1-2 hours at room temperature or 37°C. During this incubation, the this compound in the sample/standard competes with the this compound-HRP conjugate for binding to the primary antibody.
-
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add TMB substrate to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.
Visualizations
Caption: this compound signaling pathway.
Caption: Immunoassay troubleshooting workflow.
Caption: LC-MS/MS experimental workflow.
References
- 1. Ciprostene (calcium), CAS [[81703-55-1]] Preis auf Anfrage | BIOZOL [biozol.de]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tachyphylaxis to Ciprostene Calcium in Prolonged Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage tachyphylaxis to Ciprostene Calcium during prolonged experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a stable synthetic analog of prostacyclin (PGI₂). It functions as an agonist for the prostacyclin receptor (IP receptor), which is a G protein-coupled receptor (GPCR).[1] The primary signaling pathway activated by this compound involves the coupling of the IP receptor to the Gs alpha subunit of the G protein complex.[2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels mediate various physiological effects, including vasodilation and inhibition of platelet aggregation.[3]
Q2: What is tachyphylaxis and why does it occur with prolonged this compound exposure?
Tachyphylaxis, also known as acute tolerance, is a rapid decrease in the response to a drug following continuous or repeated administration. In the context of this compound, prolonged exposure to the agonist leads to desensitization of the IP receptor. This is a protective mechanism that cells use to prevent overstimulation.
The primary mechanisms driving this desensitization for the IP receptor are:
-
Receptor Phosphorylation: Upon continuous agonist binding, G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase C (PKC) phosphorylate the intracellular domains of the IP receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors are recognized by β-arrestin proteins. The binding of β-arrestin physically uncouples the receptor from its G protein (Gs), thereby terminating the signal that leads to cAMP production.
-
Receptor Internalization: The β-arrestin-bound receptor complex is targeted for internalization into endosomes, removing the receptors from the cell surface and further reducing the cell's responsiveness to this compound.
Q3: What are the signs of tachyphylaxis in my experiment?
The most common sign of tachyphylaxis is a diminishing biological response to this compound over time, even with a constant concentration of the compound. This can be observed as:
-
A gradual loss of the vasodilatory effect in perfused organ models.
-
A decreasing level of intracellular cAMP in cell culture experiments with repeated or continuous stimulation.
-
A reduced inhibition of platelet aggregation in functional assays.
Q4: How can I experimentally confirm that tachyphylaxis is occurring?
To confirm tachyphylaxis, you can perform the following assays:
-
cAMP Measurement: Measure intracellular cAMP levels at different time points during continuous exposure to this compound. A progressive decrease in cAMP production in response to the agonist is a direct indicator of desensitization.
-
Receptor Binding Assays: Quantify the number of IP receptors on the cell surface over time. A decrease in the number of binding sites suggests receptor internalization.
-
β-Arrestin Recruitment Assays: Directly measure the interaction between the IP receptor and β-arrestin upon stimulation with this compound. An increase in this interaction precedes receptor internalization.
Troubleshooting Guide
Issue: Diminishing response to this compound over the course of a multi-hour or multi-day experiment.
This is a classic presentation of tachyphylaxis. The following troubleshooting steps and mitigation strategies can be employed.
Potential Mitigation Strategies
-
Intermittent Dosing with Washout Periods:
-
Rationale: Studies on prostacyclin analogs have shown that receptor desensitization can be reversible. After withdrawal of the agonist, internalized IP receptors can recycle back to the cell surface in a functionally active form. The time required for resensitization can vary depending on the cell type. In human platelets, sensitivity to iloprost was restored within 3 hours after agonist removal, a process that does not require new protein synthesis. In contrast, some neuronal cell lines require up to 48 hours for resensitization, which is dependent on de novo protein synthesis.
-
Experimental Approach: Instead of continuous infusion, consider a dosing regimen with washout periods. For example, in a cell culture experiment, you could treat with this compound for a set number of hours, followed by a washout period with fresh, agonist-free media before re-stimulation. The optimal duration of the treatment and washout periods will need to be determined empirically for your specific experimental system.
-
-
Dose Adjustment:
-
Rationale: In some clinical applications, tachyphylaxis to prostacyclin analogs is managed by gradually increasing the dose over time to maintain the desired therapeutic effect.
-
Experimental Approach: If a constant biological effect is required throughout a prolonged experiment, a gradual increase in the concentration of this compound may be necessary. This should be carefully calibrated to avoid off-target effects at very high concentrations.
-
-
Inhibition of Downstream Signaling Molecules:
-
Rationale: Desensitization of the IP receptor is often mediated by PKC. Inhibition of PKC has been shown to partially prevent tachyphylaxis to the prostacyclin analog iloprost in a perfused lung model.
-
Experimental Approach: Consider co-incubation with a specific PKC inhibitor. The choice and concentration of the inhibitor should be carefully validated to ensure it does not interfere with other aspects of your experimental model.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for managing tachyphylaxis.
Quantitative Data Summary
The following tables summarize data from a study on iloprost-induced desensitization and resensitization in human platelets, which serves as a relevant model for understanding tachyphylaxis with prostacyclin analogs like this compound.
Table 1: Effect of Iloprost Incubation (30 nmol/L for 2 hours) on Platelet IP Receptor Binding
| Parameter | Control | Desensitized | Resensitized (3-hour washout) |
| Bmax (fmol/mg protein) | 185 ± 25 | 133 ± 19 | 179 ± 21 |
| Kd (nmol/L) | 12.1 ± 1.8 | 19.8 ± 2.4 | 13.2 ± 1.5 |
| * p < 0.05 compared to control |
Table 2: Functional Consequences of Iloprost-Induced Desensitization on Platelet Inhibition
| Functional Assay (IC₅₀ of Iloprost in nmol/L) | Control | Desensitized | Resensitized (3-hour washout) |
| Thrombin-induced Aggregation | 5.1 ± 0.9 | 15.8 ± 2.1 | 6.2 ± 1.1 |
| Thrombin-induced Serotonin Release | 4.9 ± 0.8 | 14.9 ± 1.9 | 5.8 ± 0.9 |
| Thrombin-induced p-selectin Expression | 6.1 ± 1.2 | 18.2 ± 2.5 | 7.1 ± 1.4 |
| p < 0.05 compared to control |
Experimental Protocols
Measurement of Intracellular cAMP Levels (HTRF Assay)
This protocol provides a general method for quantifying cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common competitive immunoassay format.
Principle: This is a competitive immunoassay where free cAMP in the cell lysate competes with a labeled cAMP tracer (often coupled to d2) for binding to a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in intracellular cAMP leads to less binding of the tracer to the antibody, resulting in a decreased FRET signal.
Materials:
-
Cells expressing the IP receptor
-
This compound
-
cAMP HTRF assay kit (e.g., from Revvity, Cisbio) containing:
-
cAMP standard
-
Stimulation buffer
-
d2-labeled cAMP
-
Europium cryptate-labeled anti-cAMP antibody
-
Lysis buffer
-
-
96-well or 384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest and resuspend cells in stimulation buffer to the optimized cell density.
-
-
Agonist Stimulation (for time-course experiment):
-
Dispense 5 µL of cell suspension into the wells of the assay plate.
-
Add 5 µL of this compound at the desired concentration (2X final concentration). For a time-course experiment, you will have separate plates or sections of a plate for each time point.
-
Incubate the plate at 37°C for the desired duration (e.g., 0, 15, 30, 60, 120, 180 minutes).
-
-
Cell Lysis and Detection:
-
Following incubation, add 5 µL of the d2-labeled cAMP working solution to each well.
-
Add 5 µL of the cryptate-labeled anti-cAMP antibody working solution to each well.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665/620) * 10,000.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Convert the HTRF ratio of your samples to cAMP concentrations using the standard curve.
-
Plot cAMP concentration against time of this compound exposure to visualize the tachyphylaxis effect.
-
Caption: Workflow for a cAMP HTRF assay.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a common method for measuring β-arrestin recruitment, such as the PathHunter® assay from DiscoverX.
Principle: This assay uses enzyme fragment complementation (EFC). The IP receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). When this compound binds to the IP receptor, it recruits β-arrestin, bringing the two enzyme fragments together. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
Engineered cell line co-expressing the IP receptor-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion.
-
This compound
-
Assay buffer
-
Detection reagent kit (containing substrate and lysis solution)
-
Solid white 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a white, clear-bottom assay plate and incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer.
-
Add the compound dilutions to the wells containing the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.
-
Receptor Internalization and Recycling Assay (Cell Surface Biotinylation)
This protocol provides a method to quantify the proportion of receptors at the cell surface versus those that have been internalized.
Principle: Cell surface proteins are labeled with a membrane-impermeable biotin derivative. After an internalization period, the remaining surface-bound biotin is cleaved. The internalized, biotinylated receptors are protected from cleavage and can be quantified by western blotting.
Materials:
-
Cells expressing the IP receptor
-
This compound
-
Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)
-
Quenching buffer (e.g., PBS containing 100 mM glycine)
-
Reducing agent to cleave biotin (e.g., Glutathione solution)
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot reagents
-
Antibody against the IP receptor or an epitope tag
Procedure:
-
Cell Surface Biotinylation:
-
Wash cells with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS at 4°C to label surface proteins.
-
Quench the reaction with quenching buffer.
-
-
Internalization:
-
Wash cells and add warm culture medium containing this compound.
-
Incubate at 37°C for various time points to allow for receptor internalization.
-
-
Biotin Removal (Stripping):
-
Rapidly cool the cells on ice.
-
Wash with ice-cold PBS.
-
Incubate the cells with a glutathione solution at 4°C to cleave the disulfide bond of the biotin reagent remaining on the cell surface.
-
Quench the stripping reaction.
-
-
Cell Lysis and Pulldown:
-
Lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads to capture the internalized, biotinylated receptors.
-
-
Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the IP receptor.
-
The band intensity at each time point represents the amount of internalized receptor.
-
-
Recycling:
-
To measure recycling, after the internalization step, wash out the agonist and re-incubate the cells at 37°C for various times before stripping the surface biotin. A decrease in the internalized pool over time indicates recycling to the plasma membrane.
-
Signaling Pathway Visualization
Caption: IP receptor signaling and desensitization pathway.
References
- 1. Continuous intravenous dosing with ciprostene using a portable pump in ambulatory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin receptor desensitization is a reversible phenomenon in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization of prostacyclin responsiveness in a neuronal hybrid cell line: selective loss of high affinity receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
best practices for storing and handling Ciprostene Calcium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of Ciprostene Calcium.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] The compound is known to be sensitive to light and moisture.[2]
Q2: How should this compound be handled upon receipt?
A2: this compound is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under normal shipping conditions.[1] Upon receipt, it is crucial to protect it from light and moisture.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as DMSO.[1] For solution preparation, sonication may be recommended to ensure complete dissolution.
Q4: What is the mechanism of action of this compound?
A4: this compound is a stable analog of prostacyclin (PGI2) and acts as a prostacyclin receptor (IP receptor) agonist.[2] Its binding to the IP receptor activates adenylate cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to vasodilation and inhibition of platelet aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at the correct temperature, protected from light and moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Low purity of the compound. | Verify the purity of the this compound from the certificate of analysis provided by the supplier. | |
| Precipitation of the compound in aqueous buffers | Limited aqueous solubility. | This compound has limited solubility in water. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and include an appropriate vehicle control. |
| High background signal or off-target effects | Non-specific binding or activation of other receptors at high concentrations. | Perform dose-response experiments to determine the optimal concentration range for your specific assay. Use the lowest effective concentration to minimize potential off-target effects. |
| Variability between experimental replicates | Inconsistent solution preparation or handling. | Ensure accurate and consistent pipetting when preparing dilutions. Mix solutions thoroughly before use. |
| Cellular health and passage number. | Use cells that are healthy and within a consistent passage number range for all experiments. |
Experimental Protocols
Platelet Aggregation Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood (anticoagulated with sodium citrate)
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect fresh human whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Washed Platelets (Optional, for higher purity):
-
To the PRP, add a platelet activation inhibitor like prostacyclin I2 (PGI2).
-
Centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent aggregation.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in PBS to achieve the desired final concentrations for the assay.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP or washed platelet suspension to 37°C.
-
Add a specific volume of the platelet suspension to the aggregometer cuvettes.
-
Add the desired concentration of this compound or vehicle (DMSO diluted in PBS) to the cuvettes and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using the aggregometer.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation).
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow: Platelet Aggregation Inhibition Assay
Caption: Workflow for Platelet Aggregation Assay.
References
- 1. Activation of thromboxane and prostacyclin receptors elicits opposing effects on vascular smooth muscle cell growth and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prostacyclin receptor antagonist inhibits the sensitized release of substance P from rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Ciprostene Calcium Treatments
Welcome to the Technical Support Center for Ciprostene Calcium, a stable prostacyclin analog. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation times. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of prostacyclin (PGI2). Its primary mechanism of action is as a potent agonist for the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR). Activation of the IP receptor predominantly stimulates adenylyl cyclase through a Gs alpha subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.
Q2: Does this compound influence intracellular calcium levels?
A2: While the primary signaling pathway for the IP receptor involves cAMP, there is evidence that it can also couple to the Gq alpha subunit in certain cellular contexts. Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and increasing intracellular calcium concentrations. Therefore, it is possible for this compound to modulate intracellular calcium levels, and this should be considered when designing experiments.
Q3: What are typical starting concentrations for this compound in in vitro assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. For inhibiting ADP-induced platelet aggregation in vitro, an ID50 value of 60 ng/ml has been reported[1]. For cell proliferation assays in human pulmonary artery smooth muscle cells, concentrations around 30 nM have been shown to be effective for other prostacyclin analogs[2]. It is always recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup, typically spanning from 1 nM to 1 µM.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is highly dependent on the biological process you are investigating.
-
For rapid signaling events , such as cAMP accumulation or calcium mobilization, short incubation times are generally sufficient.
-
For longer-term cellular responses , such as changes in gene expression or cell proliferation, extended incubation periods are necessary.
Refer to the tables in the "Optimizing Incubation Times" section for more specific guidance.
Optimizing Incubation Times: A Guide
The duration of this compound treatment is a critical parameter that can significantly impact experimental outcomes. The following tables provide a summary of typical incubation times for various assays based on studies of prostacyclin analogs.
Table 1: Incubation Times for Second Messenger Assays
| Assay | Cell Type | Prostacyclin Analog | Incubation Time | Outcome |
| cAMP Accumulation | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | UT-15, Iloprost, Cicaprost, Beraprost | 5 minutes - 72 hours | Peak cAMP levels observed at 15 minutes[2][3]. |
| cAMP Accumulation | Human Lung Fibroblasts | Treprostinil | 2 hours | Measurement of cAMP levels[4]. |
| cAMP Accumulation | Rabbit and Human Erythrocytes | Iloprost, UT-15C | 5 - 15 minutes | Stimulation of cAMP synthesis. |
| Calcium Mobilization | Cells expressing Gq-coupled receptors | General GPCR agonists | Seconds to minutes | Rapid and transient increase in intracellular calcium. |
Table 2: Incubation Times for Cellular Response Assays
| Assay | Cell Type | Prostacyclin Analog | Incubation Time | Outcome |
| Cell Proliferation (Cell Counting) | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | UT-15, Iloprost, Cicaprost | 48 hours | Inhibition of serum-stimulated cell growth. |
| Cell Proliferation ([³H]thymidine Uptake) | Human Pulmonary Artery Smooth Muscle Cells (HPASMC) | UT-15, Iloprost, Cicaprost | 30 hours | Inhibition of DNA synthesis. |
| Cell Proliferation (BrdU Incorporation) | Human Lung Fibroblasts | Treprostinil | 24 hours | Inhibition of PDGF-induced proliferation. |
| ERK Phosphorylation | Human Lung Fibroblasts | Treprostinil | 30 minutes (pre-incubation) | Inhibition of PDGF-induced ERK phosphorylation. |
| Platelet Aggregation | Human Platelet-Rich Plasma | Carbacyclin | 5 minutes (pre-incubation) | Inhibition of ADP-induced aggregation. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cells expressing the prostacyclin (IP) receptor (e.g., HPASMC, HEK293-IP)
-
This compound stock solution
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Cell Starvation (Optional): For some cell types, it may be beneficial to serum-starve the cells for 4-24 hours prior to the assay to reduce basal signaling.
-
Pre-incubation with PDE Inhibitor: On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX or 5 µM rolipram). Incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
This compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 15 minutes for a peak response, or a time course from 5 minutes to 2 hours).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
Protocol 2: Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium changes following this compound stimulation.
Materials:
-
Cells expressing the prostacyclin (IP) receptor, potentially co-transfected with a promiscuous G-protein like Gα15/16 to enhance calcium signaling.
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well or 384-well plate and grow to confluence.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C. Probenecid can be included in the loading buffer to improve dye retention.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
This compound Addition: Using the instrument's automated injector, add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately after addition, continue to record the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-5 minutes to capture the transient calcium response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response in cAMP assay | Incubation time is too short or too long: The peak cAMP response is often transient. | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60, 120 minutes) to determine the optimal time point for your cell type. |
| Ineffective PDE inhibition: cAMP is rapidly degraded by phosphodiesterases. | Ensure the PDE inhibitor is fresh and used at an effective concentration. Test different PDE inhibitors if necessary. | |
| Low receptor expression: The cell line may not express sufficient levels of the IP receptor. | Use a cell line known to express the IP receptor or consider transiently or stably overexpressing the receptor. | |
| High background signal in cAMP assay | Constitutive receptor activity: Some GPCRs can be active even without an agonist. | Consider using an inverse agonist to establish a true baseline. |
| Cell stress: Over-confluent or unhealthy cells can have altered signaling. | Ensure optimal cell culture conditions and seed cells at an appropriate density. | |
| No or low response in calcium mobilization assay | Weak Gq coupling: The IP receptor primarily couples to Gs. Gq-mediated calcium release may be weak or absent in your cell line. | Co-transfect cells with a promiscuous G-protein (e.g., Gα15/16) or a chimeric G-protein (e.g., Gαqi5) to force coupling to the PLC pathway. |
| Suboptimal dye loading: Insufficient dye loading or dye leakage can lead to a poor signal. | Optimize dye concentration, loading time, and temperature. Consider adding probenecid to the assay buffer. | |
| Inconsistent results in proliferation assays | Variability in cell seeding: Uneven cell distribution will lead to variable results. | Ensure a homogenous cell suspension and use proper pipetting techniques for cell seeding. |
| Inhibitor instability: The stability of this compound in culture medium over long incubation periods may be a factor. | For incubations longer than 48 hours, consider refreshing the medium and the compound. | |
| Edge effects in multi-well plates: Evaporation from the outer wells can affect cell growth. | Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
Visualizing Signaling Pathways and Workflows
To further aid in your experimental design, the following diagrams illustrate the key signaling pathway of this compound and a general experimental workflow for optimizing incubation time.
Caption: this compound signaling pathway.
Caption: Workflow for optimizing incubation time.
References
quality control measures for Ciprostene Calcium in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for Ciprostene Calcium in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the calcium salt of Ciprostene, a synthetic and stable analog of prostacyclin (PGI2). Its primary mechanism of action is as a prostacyclin (IP) receptor agonist. Binding to the IP receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate physiological effects, most notably the inhibition of platelet aggregation and vasodilation.[1][2][3]
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, the solid powder should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[4] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What are the recommended solvents for dissolving this compound?
Q4: What are the typical in vitro applications of this compound?
A4: this compound is primarily used in research to investigate processes related to platelet function and vascular smooth muscle relaxation. Key applications include in vitro platelet aggregation assays, where it acts as a potent inhibitor of aggregation induced by agonists like ADP, and in studies of vasodilation. It is also a valuable tool for studying the PGI2/IP receptor signaling pathway and its downstream effects.
Troubleshooting Guides
Platelet Aggregation Assays
| Issue | Potential Cause | Recommended Action |
| No or low inhibition of platelet aggregation | 1. Degraded this compound: Improper storage or handling of the compound. 2. Low Receptor Expression: The platelets being used may have low expression of the IP receptor. 3. Incorrect Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) may be too high, overpowering the inhibitory effect. | 1. Prepare fresh solutions of this compound from a properly stored stock. 2. Use freshly prepared platelet-rich plasma (PRP) from healthy donors. 3. Optimize the agonist concentration to achieve a submaximal aggregation response in control experiments. |
| High variability between replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of reagents. 2. Variable Platelet Count: Differences in platelet concentration between samples. 3. Instrument Noise: Dirty optics or a malfunctioning light source in the aggregometer. | 1. Use calibrated pipettes and ensure consistent pipetting technique. 2. Standardize the platelet count in the PRP before starting the assay. 3. Clean the aggregometer's optical components as per the manufacturer's instructions. |
| Drifting baseline in aggregometer | 1. Spontaneous Platelet Aggregation: Platelets may be activated during preparation. 2. Lipemic or Hemolyzed Plasma: Can interfere with light transmission. 3. Temperature Fluctuations: Inconsistent temperature control of the sample. | 1. Ensure gentle handling of blood and PRP during preparation to minimize platelet activation. 2. Visually inspect PRP for turbidity or a reddish tint. If present, a new sample may be necessary. 3. Allow the PRP to equilibrate to 37°C in the aggregometer before starting the measurement. |
cAMP Assays
| Issue | Potential Cause | Recommended Action |
| Low or undetectable cAMP levels | 1. Insufficient Cell Number: Too few cells to produce a detectable amount of cAMP. 2. Low IP Receptor Expression: The cell line may not express sufficient levels of the prostacyclin receptor. 3. Phosphodiesterase (PDE) Activity: Rapid degradation of cAMP by endogenous PDEs. | 1. Increase the cell seeding density. 2. Use a cell line known to express the IP receptor or consider transient transfection. 3. Include a PDE inhibitor, such as IBMX, in the assay buffer. |
| High basal cAMP levels | 1. Too Many Cells: High cell density can lead to elevated basal cAMP. 2. Constitutive Receptor Activity: Some cell lines may have high basal adenylyl cyclase activity. | 1. Reduce the number of cells seeded per well. 2. Test different cell lines to find one with lower basal cAMP levels. |
| Inconsistent or non-reproducible results | 1. Cell Passage Number: High passage numbers can lead to phenotypic changes and altered responses. 2. Inconsistent Cell Health: Variations in cell viability and confluence. 3. Reagent Instability: Degradation of this compound or other reagents. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding and growth conditions. Monitor cell viability before each experiment. 3. Prepare fresh reagents and store them properly. |
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for prostacyclin analogs. Researchers should perform their own characterization for precise measurements.
Table 1: Solubility of Prostacyclin Analogs in Common Solvents
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ≥ 10 |
| Ethanol | ≥ 5 |
| PBS (pH 7.2) | Sparingly soluble |
| Note: This data is generalized for prostacyclin analogs and should be used as a guideline. Actual solubility may vary. |
Table 2: Stability of Prostacyclin Analogs under Different Conditions
| Condition | Stability | Recommendations |
| Temperature | Degrades at higher temperatures. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| pH | More stable at neutral to slightly alkaline pH. Hydrolysis can occur at acidic pH. | Prepare solutions in buffers with a pH between 7 and 8. |
| Light | Sensitive to light exposure. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Note: Degradation is time and concentration-dependent. It is recommended to use freshly prepared solutions whenever possible. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient: Start with a suitable percentage of Mobile Phase B (e.g., 30%) and gradually increase to elute the compound and any impurities. A typical gradient might be from 30% to 90% B over 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a small amount of DMSO, then dilute with the initial mobile phase composition) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
A. Mass Spectrometry (LC-MS/MS):
This protocol is a general guide for the analysis of eicosanoids and can be adapted for this compound.
-
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., QTRAP).
-
-
Sample Preparation for Cell Culture Media:
-
Dilute the cell culture medium sample (e.g., 5-fold) with a solution of 0.1% formic acid in 50% acetonitrile.
-
Centrifuge to pellet any precipitates.
-
Further dilute the supernatant as needed before injection.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Phenomenex Kinetex® F5).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 200 µL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for eicosanoids.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification, with optimized precursor and product ions for Ciprostene.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation:
-
For ¹H NMR, dissolve 1-10 mg of this compound in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For ¹³C NMR, a higher concentration (10-50 mg) is recommended due to the lower natural abundance of ¹³C.
-
Ensure the sample is completely dissolved and filter it into the NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Standard 1D experiments are typically sufficient for initial characterization. 2D experiments (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.
-
Visualizations
Quality Control Workflow for this compound
Caption: A typical workflow for the quality control of incoming this compound.
This compound Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to the IP receptor.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Guide: Ciprostene Calcium versus Epoprostenol in the Inhibition of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Ciprostene Calcium and Epoprostenol, two prostacyclin analogues known for their potent inhibition of platelet aggregation. By examining their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases. Prostacyclin (PGI₂) and its analogues are powerful endogenous inhibitors of platelet aggregation, making them key targets for therapeutic intervention. Epoprostenol, the synthetic form of PGI₂, is a well-established antiplatelet agent. This compound, a more stable analogue of prostacyclin, has been developed to overcome the inherent instability of Epoprostenol. This guide offers a side-by-side comparison of these two compounds.
Mechanism of Action: A Shared Pathway
Both this compound and Epoprostenol exert their anti-platelet effects through the same signaling pathway. As prostacyclin analogues, they bind to the prostacyclin (IP) receptor on the surface of platelets.[1][2] This binding event initiates a cascade of intracellular signals.
The activation of the IP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP concentration is the key mediator of platelet inhibition. Elevated cAMP levels inhibit the mobilization of intracellular calcium ions (Ca²⁺), a critical step for platelet activation and aggregation. By preventing the rise in intracellular calcium, these compounds effectively block the downstream signaling events that lead to platelet shape change, degranulation, and aggregation.[3]
One study confirmed that Ciprostene infusion leads to significant elevations of platelet cyclic AMP, consistent with the prostacyclin-mediated mechanism of action.[4]
Caption: Signaling pathway for Ciprostene and Epoprostenol.
Quantitative Comparison of Platelet Aggregation Inhibition
Direct head-to-head comparative studies providing IC₅₀ values for this compound and Epoprostenol under identical experimental conditions are limited. However, available data from separate studies allow for a quantitative comparison of their potency.
| Compound | Parameter | Value | Species | Agonist | Reference |
| This compound | ID₅₀ (ex vivo) | 9.1 µg/kg/min | Patas Monkey | ADP | [5] |
| IC₅₀ (in vitro) | 60 ng/mL | Patas Monkey | ADP | ||
| Epoprostenol (PGI₂) | Inhibition | Dose-dependent | Human | ADP, Thrombin, Collagen, Arachidonic Acid | |
| Relative Potency | Ciprostene vs. PGI₂ | ~15 times less potent | Human | ADP | |
| Ciprostene vs. PGI₂ | ~30-fold less potent | Patas Monkey | ADP |
ID₅₀: The dose required to cause 50% inhibition of platelet aggregation in an ex vivo assay. IC₅₀: The concentration required to cause 50% inhibition of platelet aggregation in an in vitro assay.
These data indicate that while both are effective inhibitors of platelet aggregation, Epoprostenol is significantly more potent than this compound.
Experimental Protocols
The primary method for evaluating the efficacy of anti-platelet agents like this compound and Epoprostenol is Light Transmission Aggregometry (LTA) .
Light Transmission Aggregometry (LTA) Protocol
1. Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through to a photodetector.
2. Blood Collection and PRP Preparation:
-
Whole blood is drawn from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The first few milliliters of blood are often discarded to avoid activation of platelets due to the venipuncture.
-
To obtain PRP, the whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP.
-
To obtain platelet-poor plasma (PPP), the remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. The supernatant is the PPP, which is used to set the 100% aggregation baseline.
3. Assay Procedure:
-
A specific volume of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in the aggregometer.
-
The instrument is calibrated with PPP (100% aggregation) and PRP (0% aggregation).
-
A baseline light transmission is recorded for a few minutes.
-
The test compound (this compound or Epoprostenol) or its vehicle (control) is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as Adenosine Diphosphate (ADP), is added to induce aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes) to generate an aggregation curve.
4. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The inhibitory effect of the test compound is calculated by comparing the maximal aggregation in the presence of the compound to the maximal aggregation in the control (vehicle) sample.
-
IC₅₀ values are determined by testing a range of concentrations of the inhibitor and plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: Experimental workflow for Light Transmission Aggregometry.
Stability Considerations
A significant practical difference between this compound and Epoprostenol is their chemical stability. Epoprostenol is notoriously unstable in solution, with a short half-life, necessitating continuous intravenous infusion and careful handling, often requiring cooling. In contrast, Ciprostene was developed as a chemically stable analogue of prostacyclin, offering potential advantages in terms of formulation, storage, and administration.
Conclusion
Both this compound and Epoprostenol are effective inhibitors of platelet aggregation, acting through the well-characterized prostacyclin receptor-cAMP signaling pathway. While they share a common mechanism of action, Epoprostenol is considerably more potent. The primary advantage of this compound lies in its enhanced chemical stability, which may offer practical benefits in clinical applications. For researchers, the choice between these two compounds may depend on the specific requirements of the experimental design, with Epoprostenol being the compound of choice for studies requiring maximal potency and this compound offering a more stable alternative. Further direct comparative studies are warranted to more precisely delineate their relative potencies and clinical utility.
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 3. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprostene, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Ciprostene Calcium and Iloprost
For Immediate Release
This guide provides a detailed in vitro comparison of the efficacy of two synthetic prostacyclin analogs, Ciprostene Calcium and Iloprost. Both compounds are potent vasodilators and inhibitors of platelet aggregation, primarily targeting the prostacyclin (IP) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these therapeutic agents. The comparison is based on available in vitro experimental data, focusing on receptor binding, adenylyl cyclase activation, and inhibition of platelet aggregation.
Mechanism of Action: Prostacyclin Receptor (IP) Agonism
This compound and Iloprost are synthetic analogs of prostacyclin (PGI2) and exert their primary effects by acting as agonists at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Upon binding to the IP receptor on the surface of platelets and vascular smooth muscle cells, these agonists trigger a signaling cascade that begins with the activation of adenylyl cyclase.[1][2] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[1]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and Iloprost from in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited in the publicly available literature, which should be considered when interpreting these data.
Table 1: Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 | Reference |
| This compound | ADP | 60 ng/mL | [3] |
| Iloprost | ADP | 3.6 nM | |
| Iloprost | Collagen | 0.5 nM (in the presence of aspirin) |
Table 2: Adenylyl Cyclase Activation
| Compound | Cell Type | EC50 | Reference |
| This compound | Data not available | - | |
| Iloprost | Cells expressing human IP receptor | 0.37 nM |
Table 3: Prostacyclin (IP) Receptor Binding Affinity
| Compound | Receptor Source | Ki | Reference |
| This compound | Data not available | - | |
| Iloprost | Human IP receptors | 3.9 nM |
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for the experiments cited in this guide.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., trisodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Incubation: The PRP is incubated with varying concentrations of the test compound (this compound or Iloprost) or a vehicle control at 37°C for a specified period.
-
Induction of Aggregation: A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured using a light aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate.
-
Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit aggregation by 50%) is determined.
Adenylyl Cyclase Activation Assay
This assay quantifies the ability of a compound to stimulate the production of cAMP in cells expressing the target receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human prostacyclin (IP) receptor are cultured.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or Iloprost).
-
Cell Lysis: The cells are lysed to release the intracellular components, including adenylyl cyclase.
-
Enzymatic Reaction: The cell lysate is incubated with ATP and other necessary cofactors to allow for the conversion of ATP to cAMP by the activated adenylyl cyclase.
-
cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Data Analysis: The concentration of cAMP is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
Receptor Binding Assay
This assay determines the affinity of a compound for its target receptor.
Methodology:
-
Membrane Preparation: Cell membranes containing the prostacyclin (IP) receptor are isolated.
-
Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the IP receptor (e.g., [3H]Iloprost) and varying concentrations of the unlabeled test compound (this compound or Iloprost).
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity bound to the membranes is measured.
-
Data Analysis: The ability of the test compound to displace the radiolabeled ligand is determined, and the inhibition constant (Ki), which reflects the binding affinity of the test compound, is calculated.
Conclusion
Based on the limited available in vitro data, both this compound and Iloprost are effective inhibitors of platelet aggregation, a key function mediated by the prostacyclin (IP) receptor. Iloprost has been more extensively characterized in vitro, with established potencies for adenylyl cyclase activation and receptor binding. While a direct, quantitative comparison of the in vitro efficacy of this compound and Iloprost is hampered by the lack of head-to-head studies and incomplete data for this compound, this guide provides a foundational summary for researchers. Further in vitro studies directly comparing these two compounds under standardized conditions are warranted to provide a more definitive assessment of their relative potencies and pharmacological profiles.
References
- 1. Relationship between Platelet PPARs, cAMP Levels, and P-Selectin Expression: Antiplatelet Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular CIRP Induces Calpain Activation in Neurons via PLC-IP3-Dependent Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hormones and cytokines on stimulation of adenylate cyclase and intracellular calcium concentration in human and canine periodontal-ligament fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prostacyclin Analogs for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various prostacyclin analogs, including the historically noted Ciprostene Calcium, based on available experimental data. This document is intended to serve as a resource for researchers and professionals in drug development, offering a consolidated view of the pharmacological properties of these compounds.
Prostacyclin (PGI₂) is a critical endogenous lipid mediator that exerts potent vasodilatory and anti-platelet aggregatory effects, primarily through the activation of the prostacyclin receptor (IP receptor). Its synthetic analogs have been developed to overcome the chemical instability of the natural compound and are pivotal in the treatment of conditions such as pulmonary arterial hypertension (PAH). This guide will delve into a head-to-head comparison of several key analogs: Epoprostenol, Iloprost, Treprostinil, Beraprost, Selexipag, and the discontinued this compound.
Mechanism of Action: The Prostacyclin Signaling Pathway
Prostacyclin analogs exert their primary effects by binding to and activating the IP receptor, a G-protein coupled receptor (GPCR).[1][2] This activation initiates a signaling cascade that is central to its physiological effects.
Upon agonist binding, the IP receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[2] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which through a series of downstream phosphorylation events, results in vasodilation, inhibition of platelet aggregation, and anti-proliferative effects on vascular smooth muscle cells.[2]
Quantitative Comparison of Prostacyclin Analogs
The following tables summarize the available quantitative data for the binding affinity and functional potency of various prostacyclin analogs. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinity (Ki) and Potency (EC50/IC50) at the Human IP Receptor
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Notes |
| Epoprostenol (PGI₂) | ~1 (Kd)[3] | 0.5-8 (Inhibition of platelet aggregation) | Highly potent but chemically unstable. |
| This compound | Not available | ~60 ng/mL (ID50, in vitro platelet aggregation) | Approximately 15-30 times less potent than PGI₂. Development discontinued. |
| Iloprost | 3.9 | 0.37 (cAMP elevation) | Also shows high affinity for the EP1 receptor (Ki 1.1 nM). |
| Treprostinil | 32 | 1.9 (cAMP elevation) | Also a potent agonist at DP1 and EP2 receptors. |
| Beraprost | 16 | 98.2 (cAMP elevation) | Racemic mixture; the esuberaprost isomer is significantly more potent (EC50 0.4 nM for cAMP). |
| Selexipag (Active Metabolite) | Not available in direct comparison | Potent and highly selective for the IP receptor. | Structurally distinct from prostanoid analogs. |
Table 2: Selectivity Profile of Prostacyclin Analogs at Other Prostanoid Receptors
| Compound | DP1 Receptor Activity | EP1 Receptor Activity | EP2 Receptor Activity | EP3 Receptor Activity |
| Iloprost | Very low affinity | High affinity agonist (Ki 1.1 nM) | Very low affinity | Low affinity |
| Treprostinil | Potent agonist (Ki 4.4 nM) | Low affinity | Potent agonist (Ki 3.6 nM) | Very low affinity |
| Beraprost | Not extensively reported | Can cause EP3-dependent vasoconstriction at high concentrations. | Not extensively reported | Agonist activity |
| Selexipag | Highly selective for IP receptor | Highly selective for IP receptor | Highly selective for IP receptor | Highly selective for IP receptor |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of prostacyclin analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human IP receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Incubation: A fixed concentration of a radiolabeled prostacyclin analog (e.g., [³H]-iloprost) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC50) as an agonist.
Methodology:
-
Cell Culture: Cells expressing the IP receptor are cultured in multi-well plates.
-
Pre-incubation: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with varying concentrations of the prostacyclin analog for a defined period.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined.
Head-to-Head Performance Comparison
This compound
This compound, a stable analog of PGI₂, was developed by Pfizer but its development was ultimately discontinued. Early studies indicated that it is a prostacyclin agonist, though significantly less potent than the parent compound. One study in healthy volunteers estimated it to be about 15 times less potent than prostacyclin, while another source states it is 30-fold less potent. It was shown to inhibit ADP-induced platelet aggregation with an in vitro ID50 of 60 ng/ml and to elevate platelet cAMP levels. Due to its discontinued status, there is a lack of modern, direct comparative data against newer prostacyclin analogs.
Epoprostenol
Epoprostenol is the synthetic form of PGI₂ and is considered the gold standard for potency at the IP receptor. However, its clinical use is complicated by its chemical instability, requiring continuous intravenous infusion. Its high potency is reflected in its low nanomolar activity in inhibiting platelet aggregation.
Iloprost
Iloprost is a stable and potent prostacyclin analog. It exhibits high affinity for the IP receptor, with a Ki of 3.9 nM, and is a potent stimulator of cAMP production with an EC50 of 0.37 nM. A key characteristic of iloprost is its significant affinity for the EP1 prostanoid receptor, which could potentially lead to off-target effects.
Treprostinil
Treprostinil is another stable prostacyclin analog with a longer half-life than epoprostenol. It has a lower affinity for the IP receptor (Ki of 32 nM) compared to iloprost. However, it is also a potent agonist at the DP1 and EP2 prostanoid receptors, which may contribute to its overall therapeutic effect.
Beraprost
Beraprost is an orally active prostacyclin analog. As a racemic mixture, it has a Ki of 16 nM for the IP receptor and an EC50 of 98.2 nM for cAMP elevation. The individual stereoisomer, esuberaprost, is significantly more potent, with an EC50 for cAMP of 0.4 nM, highlighting the importance of stereochemistry in its activity. At higher concentrations, beraprost can exhibit contractile effects mediated by the EP3 receptor.
Selexipag
Selexipag is a more recently developed, orally active, selective IP receptor agonist that is structurally distinct from prostacyclin and its analogs. Its high selectivity for the IP receptor is a key differentiating feature, potentially reducing the off-target effects seen with some of the other analogs that interact with multiple prostanoid receptors.
Conclusion
The landscape of prostacyclin analogs has evolved significantly, with a trend towards developing more stable, selective, and conveniently administered compounds. While epoprostenol remains the benchmark for potency, its instability has driven the development of analogs like iloprost, treprostinil, and beraprost, each with unique pharmacological profiles and varying degrees of selectivity for the IP receptor. The development of the non-prostanoid agonist selexipag represents a further refinement in targeting the prostacyclin pathway with high selectivity.
The case of this compound serves as a historical reference point in the development of prostacyclin analogs. Although its development was discontinued, early studies confirmed its mechanism of action as a prostacyclin agonist, albeit with lower potency.
For researchers and drug development professionals, the choice of a prostacyclin analog for investigation will depend on the specific research question. For studies requiring high potency and a well-characterized standard, epoprostenol may be suitable, with the caveat of its instability. For investigations where oral bioavailability or a longer duration of action is desired, treprostinil or beraprost could be considered. Iloprost offers high potency but with notable off-target effects at the EP1 receptor. Selexipag provides a tool for studying the effects of highly selective IP receptor activation.
The data presented in this guide, compiled from various sources, provides a quantitative basis for comparing these important therapeutic and research compounds. It is crucial to consider the specific experimental context when interpreting these values and to consult the primary literature for detailed methodologies.
References
A Comparative Guide to the Mechanism of Action of Ciprostene Calcium and Other Prostacyclin Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of the discontinued prostacyclin agonist, Ciprostene Calcium, with other key drugs targeting the prostacyclin and endothelin pathways for the management of pulmonary arterial hypertension (PAH). This document is intended for an audience with a strong background in pharmacology and drug development.
Overview of a Discontinued Prostacyclin Agonist: this compound
This compound is a synthetic analog of prostacyclin (PGI2) that, like other drugs in its class, functions as a potent vasodilator and inhibitor of platelet aggregation.[1] Although its clinical development was discontinued, understanding its mechanism of action in the context of currently available therapies provides valuable insights for ongoing research and development in the field of pulmonary hypertension and vascular disorders.
Mechanism of Action: A Comparative Analysis
The primary therapeutic targets for pulmonary hypertension discussed in this guide are the prostacyclin (IP) receptor and the endothelin (ET) receptors. Ciprostene and its alternatives, Epoprostenol, Iloprost, and Treprostinil, are IP receptor agonists, while Bosentan is a dual endothelin receptor antagonist.
Prostacyclin Receptor (IP) Agonists
Prostacyclin analogs exert their effects by binding to and activating the IP receptor, a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells and platelets.[2] Activation of the IP receptor initiates a signaling cascade that leads to the relaxation of vascular smooth muscle (vasodilation) and the inhibition of platelet activation and aggregation.
The canonical signaling pathway for IP receptor agonists is as follows:
-
Receptor Binding: The agonist binds to the IP receptor.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.
-
Phosphorylation and Downstream Effects: PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium levels. This results in smooth muscle relaxation and vasodilation, as well as inhibition of platelet aggregation.
Figure 1. Prostacyclin Receptor Signaling Pathway.
Endothelin Receptor Antagonists
Bosentan represents an alternative therapeutic strategy that targets the endothelin pathway. Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen. Bosentan is a competitive antagonist of both endothelin receptor subtypes, ET-A and ET-B. By blocking these receptors, Bosentan prevents the vasoconstrictive and proliferative effects of ET-1.
The signaling pathway for endothelin and the action of Bosentan is as follows:
-
ET-1 Binding: Endothelin-1 binds to ET-A and ET-B receptors on vascular smooth muscle cells.
-
G-Protein Activation: This binding activates Gq and other G-proteins.
-
Downstream Signaling: Activation of these G-proteins leads to increased intracellular calcium concentrations and activation of protein kinase C, resulting in vasoconstriction and cell proliferation.
-
Bosentan's Action: Bosentan blocks the binding of ET-1 to both ET-A and ET-B receptors, thereby inhibiting these downstream effects.
Figure 2. Endothelin Receptor Signaling and Bosentan's Action.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for the binding affinity (Ki) to their respective receptors and the functional potency (EC50 for cAMP accumulation or IC50 for platelet aggregation) of the discussed compounds. Data for this compound is limited due to its discontinued development.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Target Receptor | Binding Affinity (Ki) [nM] | Reference(s) |
| This compound | Prostacyclin (IP) Receptor | Data Not Available | |
| Iloprost | Prostacyclin (IP) Receptor | 3.9 | [3] |
| Prostaglandin E1 (EP1) Receptor | 1.1 | [3] | |
| Treprostinil | Prostacyclin (IP) Receptor | 32 | |
| Prostaglandin D1 (DP1) Receptor | 4.4 | ||
| Prostaglandin E2 (EP2) Receptor | 3.6 | ||
| Bosentan | Endothelin-A (ET-A) Receptor | 4.7 - 12.5 | |
| Endothelin-B (ET-B) Receptor | 95 - 1100 |
Table 2: Functional Potency (cAMP Accumulation & Platelet Aggregation)
| Compound | Assay | Potency (EC50/IC50) [nM] | Reference(s) |
| This compound | ADP-induced Platelet Aggregation (ex vivo, patas monkeys) | ID50: 9.1 µg/kg/min | |
| ADP-induced Platelet Aggregation (in vitro, patas monkeys) | ID50: 60 ng/ml | ||
| Iloprost | cAMP Accumulation (human IP receptor) | EC50: 0.37 | |
| Treprostinil | cAMP Accumulation (human IP receptor) | EC50: 1.9 | |
| cAMP Accumulation (human DP1 receptor) | EC50: 0.6 | ||
| cAMP Accumulation (human EP2 receptor) | EC50: 6.2 | ||
| Bosentan | Not Applicable (does not act via cAMP) | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key assays cited in this guide.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., IP, ET-A, ET-B).
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]iloprost for IP receptors, [¹²⁵I]ET-1 for endothelin receptors) and varying concentrations of the unlabeled test compound (e.g., this compound, Iloprost, Treprostinil, Bosentan).
-
Separation: After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Figure 3. Receptor Binding Assay Workflow.
cAMP Accumulation Assay
Objective: To measure the ability of a compound to stimulate or inhibit the production of intracellular cyclic AMP.
General Protocol:
-
Cell Culture: Culture cells expressing the Gs-coupled receptor of interest (e.g., IP receptor).
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of the test agonist (e.g., this compound, Iloprost, Treprostinil) to the cells and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Figure 4. cAMP Accumulation Assay Workflow.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by an agonist.
General Protocol:
-
Blood Collection: Collect whole blood from healthy donors into a tube containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Aggregation Measurement: Place the PRP in a cuvette in a light transmission aggregometer. Add a platelet aggregating agent (e.g., ADP, collagen, thrombin) to induce aggregation. The instrument measures the increase in light transmission as platelets aggregate.
-
Inhibition Assay: Pre-incubate the PRP with varying concentrations of the test inhibitor (e.g., this compound, Iloprost) before adding the aggregating agent.
-
Data Analysis: Measure the percentage of inhibition of aggregation at each concentration of the test compound. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation).
Figure 5. Platelet Aggregation Assay Workflow.
Conclusion
This compound, as a prostacyclin agonist, shares a fundamental mechanism of action with other prostacyclin analogs like Epoprostenol, Iloprost, and Treprostinil, focusing on IP receptor-mediated vasodilation and anti-platelet effects. In contrast, Bosentan offers an alternative therapeutic approach by targeting the endothelin system. While the discontinuation of this compound's development limits the availability of direct comparative quantitative data, this guide provides a framework for understanding its mechanism within the broader context of established therapies for pulmonary hypertension. The provided experimental protocols offer a basis for the continued investigation and development of novel compounds targeting these critical signaling pathways.
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Transition from prostacyclin analogue infusion to oral therapy in patients with pulmonary arterial hypertension: a 5-year follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the side-effect profiles of Ciprostene Calcium and other PGI2 analogs
A comprehensive review of the tolerability and adverse event profiles of prostacyclin (PGI2) analogs is crucial for informing clinical research and therapeutic choices. This guide provides a comparative study of the side-effect profiles of several PGI2 analogs, including Beraprost, Iloprost, Treprostinil, and Epoprostenol. A notable limitation of this comparison is the sparse publicly available data on the side-effect profile of Ciprostene Calcium, a prostacyclin analog that appears to have had limited clinical development.
Prostacyclin analogs are a cornerstone in the management of pulmonary arterial hypertension (PAH), exerting their therapeutic effects primarily through vasodilation and inhibition of platelet aggregation.[1][2] While efficacious, their use is often associated with a range of side effects that can impact patient quality of life and treatment adherence. This guide synthesizes available data to facilitate a comparative understanding of these adverse effects among different PGI2 analogs.
Comparative Side-Effect Profiles of PGI2 Analogs
The following table summarizes the common and serious side effects associated with Beraprost, Iloprost, Treprostinil, and Epoprostenol. It is important to note that the incidence of these side effects can vary based on the route of administration (oral, inhaled, intravenous, or subcutaneous), dosage, and individual patient factors. Direct head-to-head comparative trials are limited, and much of the quantitative data is derived from meta-analyses and individual clinical trial reports.
| Side Effect | Beraprost (Oral) | Iloprost (Inhaled) | Treprostinil (Oral, Inhaled, IV/SC) | Epoprostenol (IV) |
| Common Side Effects | ||||
| Headache | Frequent[3][4] | Frequent[5] | Frequent (Oral, Inhaled, IV/SC) | Frequent |
| Flushing | Frequent | Frequent | Frequent (Oral, Inhaled, IV/SC) | Frequent |
| Nausea | Frequent | Common | Frequent (Oral, Inhaled, IV/SC) | Frequent |
| Diarrhea | Common | Less Common | Frequent (Oral, IV/SC) | Common |
| Jaw Pain | Less Common | Common | Frequent (Oral, IV/SC) | Frequent |
| Dizziness | Common | Common | Common (Inhaled, IV/SC) | Common |
| Cough | N/A | Frequent | Frequent (Inhaled) | Less Common |
| Infusion Site Pain/Reaction | N/A | N/A | Very Frequent (SC) | Common |
| Serious Side Effects | ||||
| Hypotension | Possible | Possible | Possible (IV/SC) | Frequent |
| Bleeding Risk | Increased | Increased | Increased | Increased |
| Thromboembolic Events | Not well established | Not well established | Possible (related to central venous catheters for IV) | Possible (related to central venous catheters) |
| Pulmonary Edema | Rare | Possible | Possible | Possible |
Note: Data on the incidence of side effects for this compound in humans is not available in the reviewed literature. One preclinical study in cats noted peripheral vasodilation and platelet inhibition.
Experimental Protocols
A standardized methodology for assessing the side-effect profiles of PGI2 analogs is critical for generating comparable data. Below is a generalized experimental protocol for a clinical trial designed to evaluate these adverse events.
Objective: To assess the safety and tolerability of a PGI2 analog in patients with pulmonary arterial hypertension.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Patients with a confirmed diagnosis of PAH, meeting specific inclusion and exclusion criteria (e.g., age, functional class, prior treatments).
Intervention:
-
Treatment Group: PGI2 analog administered at a specified dose and route (e.g., oral, inhaled, intravenous). Dose escalation may be part of the protocol.
-
Control Group: Placebo administered in the same manner as the active drug.
Data Collection and Assessment of Side Effects:
-
Adverse Event (AE) Reporting: All AEs are to be recorded at each study visit, whether observed by the investigator or reported by the patient. AEs should be graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug.
-
Standardized Questionnaires: Utilize validated questionnaires to systematically capture common and expected side effects. This can include patient-reported outcome measures focusing on symptoms like headache, nausea, pain, and dizziness.
-
Vital Signs Monitoring: Regular monitoring of blood pressure, heart rate, and respiratory rate is essential to detect hemodynamic side effects like hypotension and tachycardia.
-
Laboratory Tests: Routine blood tests, including complete blood count (to monitor for effects on platelets), liver function tests, and renal function tests, should be performed at baseline and at regular intervals throughout the study.
-
Physical Examinations: Thorough physical examinations, including assessment of infusion sites for subcutaneous or intravenous formulations, should be conducted at each visit.
Statistical Analysis: The incidence of each adverse event will be calculated for both the treatment and placebo groups. Statistical tests (e.g., Chi-square or Fisher's exact test) will be used to compare the rates of adverse events between the two groups.
Visualizing Key Pathways and Processes
PGI2 Signaling Pathway
Prostacyclin (PGI2) and its analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor on the surface of smooth muscle cells and platelets. This binding initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Generalized Clinical Trial Workflow for Assessing Side Effects
The assessment of side effects is a critical component of clinical trials for new drugs. The following diagram illustrates a typical workflow for a clinical trial focused on evaluating the safety and tolerability of a PGI2 analog.
References
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. PAH, Prostacyclin Analogs: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Ciprostene Calcium and Other Vasodilators for Research Professionals
An Objective Guide to the Relative Potency and Mechanisms of Action of Key Vasodilatory Compounds
This guide provides a comprehensive comparison of Ciprostene Calcium, a synthetic analog of prostacyclin, against other significant vasodilators. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their relative potencies, mechanisms of action, and the experimental protocols used to evaluate their effects. All quantitative data is presented in clear, comparative tables, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction to Vasodilators and this compound
Vasodilators are a class of drugs that widen blood vessels, leading to decreased vascular resistance and improved blood flow. They are crucial in the treatment of various cardiovascular conditions, including hypertension, angina, and heart failure. These agents exert their effects through diverse signaling pathways, primarily by inducing the relaxation of vascular smooth muscle cells.
This compound, a chemically stable analog of prostacyclin (PGI2), exhibits both vasodilatory and platelet aggregation inhibitory properties[1][2]. Like other prostacyclin analogs, it is a potent vasodilator, although its clinical development was discontinued[3]. This guide will assess its potency in relation to other prostacyclin analogs and vasodilators from different classes.
Comparative Potency of Vasodilators
The potency of a vasodilator is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that elicits 50% of its maximum effect. A lower EC50 value indicates a higher potency[4]. The following table summarizes the EC50 values for this compound and a selection of other vasodilators, derived from various in vitro studies.
| Vasodilator Class | Compound | EC50 (Molar) | pEC50 (-logM) |
| Prostacyclin Analog | This compound (estimated) | ~2 x 10⁻⁶ | ~5.7 |
| Epoprostenol (PGI2) | ~2 x 10⁻⁸ | 7.7[5] | |
| Iloprost | - | 8.84 ± 0.15 | |
| Treprostinil | - | 9.48 ± 0.13 | |
| Phosphodiesterase Inhibitor | Sildenafil | - | 5.97 ± 0.22 |
| Milrinone | - | 5.99 ± 0.12 | |
| Nitric Oxide Donor | Sodium Nitroprusside (SNP) | - | 7.64 ± 0.08 |
| Calcium Channel Blocker | Verapamil | Varies by study | - |
| Nifedipine | Varies by study | - |
Note: The EC50 for this compound is an estimation based on findings that it is approximately 100 times less potent than Epoprostenol (PGI2). The pEC50 values for Iloprost, Treprostinil, Sildenafil, Milrinone, and SNP are from a comparative study on small human pulmonary arteries.
Mechanisms of Action and Signaling Pathways
The vasodilatory effects of these compounds are mediated by distinct signaling pathways. The following section details these mechanisms and includes diagrams generated using the DOT language to visualize the cellular processes.
Prostacyclin Analogs (including this compound)
Prostacyclin and its analogs, such as this compound, exert their vasodilatory effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells. This binding activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
Other Vasodilators
Other classes of vasodilators operate through different mechanisms:
-
Nitric Oxide (NO) Donors (e.g., Sodium Nitroprusside): These compounds release nitric oxide, which activates soluble guanylate cyclase in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in vasodilation.
-
Phosphodiesterase (PDE) Inhibitors (e.g., Sildenafil, Milrinone): These drugs inhibit the breakdown of cAMP or cGMP by phosphodiesterase enzymes. By increasing the intracellular concentrations of these second messengers, they potentiate the vasodilatory effects mediated by the cAMP and cGMP pathways.
-
Calcium Channel Blockers (CCBs) (e.g., Verapamil, Nifedipine): CCBs block the influx of extracellular calcium into vascular smooth muscle cells through L-type calcium channels. Since calcium is essential for muscle contraction, this inhibition leads to smooth muscle relaxation and vasodilation.
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to assess and compare the vasodilatory potency of compounds like this compound. This protocol is based on standard organ bath techniques used for studying vascular reactivity.
In Vitro Vasodilation Assay in Isolated Arterial Rings
Objective: To determine and compare the dose-response relationship and EC50 values of this compound and other vasodilators on isolated arterial segments.
Materials:
-
Isolated arterial segments (e.g., rat aorta, porcine coronary artery)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
Test vasodilators (this compound, Epoprostenol, etc.) dissolved in appropriate vehicle
-
Organ bath system with isometric force transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Euthanize the experimental animal according to approved ethical guidelines.
-
Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution.
-
Clean the artery of adherent connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting the Arterial Rings:
-
Mount each arterial ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension to the rings (e.g., 1.5-2.0 grams for rat aorta) and allow them to equilibrate for at least 60 minutes. During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
Assess the viability of the arterial rings by inducing a contraction with a high-potassium solution (e.g., Krebs-Henseleit solution with 60 mM KCl).
-
After washing out the high-potassium solution and allowing the rings to return to baseline tension, induce a submaximal, stable contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal contraction).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is achieved, add the vasodilator test compound to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 10 µM).
-
Allow the response to each concentration to stabilize before adding the next concentration.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the vasodilator concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a non-linear regression analysis (sigmoidal dose-response model).
-
Conclusion
This compound, as a prostacyclin analog, is a potent vasodilator, although available data suggests it is significantly less potent than its parent compound, epoprostenol (PGI2). Its mechanism of action aligns with other prostacyclin analogs, involving the IP receptor-cAMP signaling pathway to induce vascular smooth muscle relaxation. The provided experimental protocol offers a standardized method for researchers to further investigate the vasodilatory properties of this compound and other compounds, allowing for direct and reliable comparisons of their potency. This guide serves as a foundational resource for professionals in the field of cardiovascular drug discovery and development.
References
- 1. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coronary vasodilator activity of 13,14-dehydroprostacyclin methyl ester: comparison with prostacyclin and other prostanoids - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Ciprostene Calcium Data: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ciprostene Calcium's performance with alternative prostacyclin analogs used in the management of peripheral vascular disease (PVD). The information is based on publicly available experimental and clinical data.
Mechanism of Action: A Shared Pathway
This compound is a synthetic analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation. Like other prostacyclin analogs, its primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on the surface of platelets and vascular smooth muscle cells.
Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP has two key downstream effects:
-
In Vascular Smooth Muscle Cells: Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn promotes the sequestration of intracellular calcium (Ca2+) and inhibits the influx of extracellular Ca2+. The resulting decrease in cytosolic free calcium leads to smooth muscle relaxation and vasodilation, thereby improving blood flow in peripheral arteries.
-
In Platelets: Elevated cAMP levels interfere with platelet activation pathways, inhibiting their aggregation and adhesion to the vascular endothelium. This anti-platelet effect helps to prevent the formation of thrombi in diseased arteries.
The following diagram illustrates the generalized signaling pathway for prostacyclin analogs, including this compound.
Comparative Efficacy: Inhibition of Platelet Aggregation
The ability to inhibit ADP-induced platelet aggregation is a key measure of the anti-platelet efficacy of prostacyclin analogs. While direct comparative studies are limited, the following table summarizes available data on the half-maximal inhibitory concentration (IC50) for various analogs. It is important to note that experimental conditions can influence these values.
| Drug | IC50 for ADP-induced Platelet Aggregation (nM) | Species | Notes |
| This compound | Data not available for human platelets | Cat | Dose-dependent inhibition observed.[1] |
| Iloprost | 0.5 - 3.6[2] | Human | IC50 can be influenced by the presence of other agents like aspirin.[2] |
| Beraprost | 2 - 5[3] | Human | IC50 varies depending on the agonist and measurement technique.[3] |
| Alprostadil | Data not available | - | Known to inhibit platelet aggregation. |
| Treprostinil | Data not available | - | Known to inhibit platelet aggregation. |
Comparative Efficacy: Peripheral Vasodilation and Clinical Outcomes
The vasodilatory effects of prostacyclin analogs are crucial for improving blood flow in patients with PVD. Clinical trials have assessed this through various endpoints, including improvement in walking distance, reduction in rest pain, and limb salvage. The following table provides a summary of key findings from studies on different prostacyclin analogs. Direct head-to-head trial data is limited, making direct comparisons challenging.
| Drug | Key Clinical Trial Findings in Peripheral Arterial Disease |
| This compound | An open-label trial showed that intravenous infusion of 120 ng/kg/min for 8 hours daily, once a week for 4 weeks, was well-tolerated and significantly increased absolute claudication time at weeks 2 and 4, and at the end of month 3. |
| Iloprost | Intravenous infusion has been shown to reduce rest pain and improve ulcer healing in patients with critical limb ischemia. A pilot study comparing two infusion schedules (2 ng/Kg/min for 6h/day for 28 days vs. 1.5 ng/Kg/min for 16h/day for 7 days) found both to be effective in increasing walking capacity and reducing ischemic pain. |
| Alprostadil | A meta-analysis of placebo-controlled trials suggested that prostanoids, including alprostadil, were associated with a significantly lower risk of major amputations in patients with PAD. However, a large randomized controlled trial (ESPECIAL) did not show a significant superiority of alprostadil over placebo for complete ulcer healing or reduction in major amputations. |
| Beraprost | An oral formulation has been shown to improve subjective symptoms such as burning, coldness, and exertional pain in diabetic patients with PAD. Clinical trials on intermittent claudication have shown mixed results regarding significant improvements in walking distance. |
| Treprostinil | While primarily studied for pulmonary arterial hypertension, its vasodilatory and anti-platelet effects suggest potential utility in PVD. However, specific clinical trial data for PVD is less extensive. |
Experimental Protocols
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist like ADP.
Detailed Methodology:
-
Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells. The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.
-
Incubation: The PRP is incubated at 37°C in an aggregometer cuvette with a magnetic stir bar.
-
Drug Addition: A baseline light transmission is established. The test compound (this compound or an alternative) or vehicle control is added to the PRP and incubated for a specified period.
-
Agonist-Induced Aggregation: A known concentration of ADP is added to the cuvette to induce platelet aggregation.
-
Measurement: The change in light transmission is recorded over time as platelets aggregate. Increased aggregation leads to increased light transmission.
-
Data Analysis: The maximum aggregation percentage is determined. To calculate the IC50 value, dose-response curves are generated by testing a range of drug concentrations, and the concentration that inhibits 50% of the maximal aggregation is calculated.
Measurement of Peripheral Vasodilation (Flow-Mediated Dilation - FMD)
FMD is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation in a conduit artery, typically the brachial artery.
Detailed Methodology:
-
Subject Preparation: Subjects are required to fast for at least 8-12 hours and refrain from caffeine, alcohol, and smoking before the measurement. The subject rests in a supine position in a quiet, temperature-controlled room for at least 10 minutes.
-
Baseline Measurement: The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer. Baseline diameter and blood flow velocity are recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a pressure at least 50 mmHg above the subject's systolic blood pressure for 5 minutes. This occludes arterial inflow and induces ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a brief, high-flow state (reactive hyperemia) that stimulates the endothelium to release nitric oxide, leading to vasodilation. The diameter of the brachial artery is continuously monitored for 3 to 5 minutes after cuff deflation.
-
Data Analysis: The FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100. This measurement can be performed before and after the administration of this compound or other vasodilatory drugs to assess their effect on endothelial function.
Conclusion
This compound, as a prostacyclin analog, shares a common mechanism of action with other drugs in its class, primarily mediating its effects through the IP receptor and subsequent cAMP signaling. While preclinical data in animal models suggests its efficacy in vasodilation and inhibition of platelet aggregation, there is a lack of publicly available, direct comparative quantitative data, particularly IC50 values for human platelet aggregation and head-to-head clinical trial results in PVD against other prostacyclin analogs. The provided experimental protocols for assessing platelet aggregation and peripheral vasodilation can serve as a basis for independent verification and comparative studies. Further research is warranted to definitively establish the comparative efficacy and safety profile of this compound in the management of peripheral vascular disease.
References
- 1. dovepress.com [dovepress.com]
- 2. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Stability of Prostacyclin Analogs, Featuring Ciprostene Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo stability of Ciprostene Calcium and other clinically significant prostacyclin analogs. The information presented is intended to assist researchers and drug development professionals in evaluating the pharmacokinetic profiles of these compounds. The data is compiled from publicly available scientific literature.
Comparative In Vivo Stability of Prostacyclin Analogs
The in vivo stability of prostacyclins is typically quantified by their elimination half-life (t½), which is the time required for the concentration of the drug in the body to be reduced by half. A longer half-life generally indicates greater in vivo stability.
| Prostacyclin Analog | Chemical Name | In Vivo Half-Life | Route of Administration |
| This compound | 9β-methylcarbacyclin calcium | Described as a "stable prostacyclin analogue"; specific half-life data not found in the reviewed literature.[1] | Intravenous[1] |
| Epoprostenol | Prostacyclin (PGI₂) | Approximately 2-6 minutes[2][3][4] | Continuous Intravenous Infusion |
| Iloprost | (E)-(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(E)-(3S,4RS)-3-hydroxy-4-methyl-1-octen-6-ynyl]-Δ2(1H),δ-pentalenevaleric acid | 20-30 minutes | Inhalation, Intravenous |
| Treprostinil | ((1R,2R,3aS,9aS)-[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic acid) | Approximately 4 hours | Subcutaneous, Intravenous, Inhalation, Oral |
| Beraprost | (±)-(1R,2R,3aS,8bS)-2,3,3a,8b-tetrahydro-2-hydroxy-1-[(E)-(3S*)-3-hydroxy-4-methyl-1-octen-6-ynyl]-1H-cyclopenta[b]benzofuran-5-butyric acid | 35-40 minutes | Oral |
Prostacyclin Signaling Pathway
Prostacyclins exert their physiological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor located on the surface of platelets and vascular smooth muscle cells. This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Prostacyclin signaling cascade leading to vasodilation and platelet inhibition.
Experimental Protocols for Determining In Vivo Stability
The determination of the in vivo half-life of prostacyclin analogs typically involves a pharmacokinetic study in a relevant animal model or in human volunteers. While specific protocols vary, the general workflow is outlined below.
1. Subject Population and Dosing: A cohort of healthy subjects (animal or human) is selected. The prostacyclin analog is administered, usually via intravenous infusion to ensure 100% bioavailability for accurate pharmacokinetic profiling. The dosage is determined based on preclinical toxicology and efficacy studies.
2. Blood Sampling: Blood samples are collected at predetermined time points before, during, and after drug administration. The timing of sample collection is crucial to accurately capture the absorption, distribution, metabolism, and elimination phases of the drug.
3. Plasma/Serum Preparation: The collected blood samples are processed to separate plasma or serum, which is then stored under appropriate conditions (typically frozen at -80°C) until analysis.
4. Bioanalytical Method: The concentration of the prostacyclin analog in the plasma or serum samples is quantified using a validated bioanalytical method. Common techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules in biological matrices.
- Gas Chromatography-Mass Spectrometry (GC-MS): Another mass spectrometry-based technique that can be used for the analysis of volatile derivatives of prostacyclins.
- Immunoassays (e.g., ELISA): These assays use antibodies to detect and quantify the drug, though they may be less specific than mass spectrometry methods.
5. Pharmacokinetic Analysis: The concentration-time data obtained from the bioanalytical method is used to calculate various pharmacokinetic parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd). This is typically done using specialized software that fits the data to a pharmacokinetic model.
Caption: General workflow for determining the in vivo stability of a prostacyclin analog.
References
Evaluating the Specificity of Ciprostene Calcium for the Prostacyclin Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ciprostene Calcium's specificity for the prostacyclin (IP) receptor against other prostacyclin analogs. Due to the limited availability of a complete public binding profile for this compound, this guide focuses on a detailed comparison of well-characterized alternatives, offering a framework for evaluating IP receptor agonist selectivity.
Comparative Analysis of Prostacyclin Receptor Agonists
The specificity of a prostacyclin analog is a critical determinant of its therapeutic window and side-effect profile. Off-target activation of other prostanoid receptors can lead to a range of unintended physiological effects. The following tables summarize the binding affinities (Ki, nM) and functional potencies (EC50, nM) of several key prostacyclin receptor agonists across a panel of human prostanoid receptors.
Prostanoid Receptor Binding Affinities (Ki, nM)
| Agonist | IP | DP1 | EP1 | EP2 | EP3 | EP4 | FP | TP |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Iloprost | 3.9 | >1000 | 1.1 | >1000 | 210 | 490 | 360 | >1000 |
| Treprostinil | 32 | 4.4 | 330 | 3.6 | >1000 | 760 | >1000 | >1000 |
| Beraprost | 25.1 | >10000 | 1580 | 3160 | >10000 | >10000 | >10000 | >10000 |
| Selexipag (MRE-269) | 20 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
Lower Ki values indicate higher binding affinity. Data for Iloprost and Treprostinil from Whittle et al., Biochemical Pharmacology, 2012. Data for Beraprost and Selexipag (active metabolite MRE-269) from Kuwano et al., Journal of Pharmacology and Experimental Therapeutics, 2007 and Asaki et al., Journal of Medicinal Chemistry, 2015, respectively.
Prostanoid Receptor Functional Potency (EC50, nM)
| Agonist | IP (cAMP) | DP1 (cAMP) | EP1 (Ca2+) | EP2 (cAMP) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Iloprost | 0.37 | >1000 | 0.3 | >1000 |
| Treprostinil | 1.9 | 0.6 | >1000 | 6.2 |
Lower EC50 values indicate higher potency. Data for Iloprost and Treprostinil from Whittle et al., Biochemical Pharmacology, 2012. (cAMP) refers to cAMP accumulation assays, and (Ca2+) refers to calcium mobilization assays.
Analysis of Comparator Agonist Specificity
-
Iloprost demonstrates high affinity for both the IP and EP1 receptors, suggesting a lack of selectivity that could lead to off-target effects mediated by EP1 activation.
-
Treprostinil exhibits high affinity for IP, DP1, and EP2 receptors, indicating a broader spectrum of activity compared to more selective agonists.
-
Beraprost shows a preference for the IP receptor, with significantly lower affinity for other prostanoid receptors.
-
Selexipag's active metabolite, MRE-269, is highly selective for the IP receptor, with negligible affinity for other prostanoid receptors, making it a valuable tool for dissecting IP receptor-specific functions.
The absence of a complete public dataset for this compound's binding profile makes a direct comparison challenging. However, the available data on its comparator compounds underscores the importance of comprehensive selectivity profiling in drug development.
Signaling Pathways and Experimental Workflows
To understand how the specificity of these agonists is determined, it is crucial to visualize the underlying biological pathways and experimental procedures.
Prostacyclin (IP) Receptor Signaling Pathway
The prostacyclin receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it couples to the Gs alpha subunit, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and inhibition of platelet aggregation.
Caption: Prostacyclin (IP) Receptor Gs Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Accumulation Assay
Functional assays, such as the cAMP accumulation assay, measure the cellular response to receptor activation. For Gs-coupled receptors like the IP receptor, agonist stimulation leads to an increase in intracellular cAMP, which can be quantified to determine the agonist's potency (EC50).
A Preclinical Meta-Analysis of Ciprostene Calcium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of the preclinical data available for Ciprostene Calcium, a stable prostacyclin (PGI₂) analog. This document objectively compares its performance with other key prostacyclin analogs—Epoprostenol, Iloprost, Beraprost, and Treprostinil—and provides detailed experimental methodologies and visual representations of key biological pathways.
Executive Summary
This compound, a synthetic analog of prostacyclin, demonstrates potent anti-platelet and vasodilatory effects, characteristic of the prostacyclin class of compounds. Its primary mechanism of action is through the activation of the prostacyclin receptor (IP receptor), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide synthesizes available preclinical data to offer a comparative perspective on its efficacy and pharmacological profile relative to other commonly studied and clinically relevant prostacyclin analogs.
Data Presentation: Comparative Efficacy of Prostacyclin Analogs
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the anti-platelet and vasodilatory potencies of this compound and its alternatives.
Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation
| Compound | Test System | IC₅₀ (nM) | Reference |
| This compound | Not specified | ~170 | [1](--INVALID-LINK--) |
| Epoprostenol (PGI₂) | Human Whole Blood | 0.5 - 8 | [2](--INVALID-LINK--) |
| Iloprost | Human Platelet-Rich Plasma | 0.5 - 3.6 | [3](--INVALID-LINK--) |
| Beraprost | Human Platelet Suspension | 0.2 - 5 | [4](--INVALID-LINK--) |
| Treprostinil | Not specified | Not specified |
Table 2: In Vivo Cardiovascular Effects
| Compound | Animal Model | Dose | Effect | Reference |
| This compound | Patas Monkeys | 0.16 µg/kg/min | Hypotension and tachycardia | [1](--INVALID-LINK--) |
| Epoprostenol (PGI₂) | Animals | Dose-dependent | Reduces right and left ventricular afterload, increases cardiac output and stroke volume. Low doses cause bradycardia, high doses cause reflex tachycardia. | (--INVALID-LINK--) |
| Iloprost | Patients with severe pulmonary hypertension | 1.2±0.5 ng/kg/min (intravenous) | Decrease in pulmonary and systemic vascular resistance, and right atrial pressure; increase in cardiac output. | (--INVALID-LINK--) |
| Beraprost | Stroke-prone spontaneously hypertensive rats | 2.8 mg/kg/day (subcutaneous infusion) | Reduced systolic blood pressure. | (--INVALID-LINK--) |
| Treprostinil | Pediatric patients with pulmonary hypertension | Not specified | Not specified | (--INVALID-LINK--) |
Experimental Protocols
ADP-Induced Platelet Aggregation Assay (Rat Whole Blood)
This protocol outlines a typical procedure for assessing the anti-platelet effects of a compound using adenosine diphosphate (ADP) as an agonist in rat whole blood.
1. Blood Collection:
-
Anesthetize male Wistar rats (250-350g body weight).
-
Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., hirudin or 3.2% sodium citrate).
2. Preparation:
-
Use whole blood within 2 hours of collection.
-
Pre-warm the blood samples to 37°C before the assay.
3. Aggregation Measurement (Whole Blood Aggregometry):
-
Pipette the whole blood sample into the aggregometer cuvette with a stir bar.
-
Add the test compound (e.g., this compound or other prostacyclin analogs) or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Add a submaximal concentration of ADP (e.g., 0.25-10 µM) to induce platelet aggregation.
-
Monitor the change in electrical impedance or light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
4. Data Analysis:
-
The extent of aggregation is typically quantified as the maximum aggregation percentage or the area under the curve.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits ADP-induced platelet aggregation by 50%.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
This in vivo model is used to evaluate the antithrombotic potential of a compound.
1. Animal Preparation:
-
Anesthetize Sprague-Dawley rats.
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
2. Thrombus Induction:
-
Apply a piece of filter paper saturated with a specific concentration of ferric chloride solution (e.g., 50% FeCl₃) to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
-
The ferric chloride induces oxidative injury to the vessel wall, initiating thrombus formation.
3. Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle control intravenously or via another relevant route before or after the application of ferric chloride.
4. Measurement of Thrombosis:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion (the time it takes for blood flow to cease completely) or the incidence of occlusion within a specific timeframe.
-
At the end of the experiment, the artery can be excised for histological analysis to confirm and quantify thrombus formation.
5. Data Analysis:
-
Compare the time to occlusion or the incidence of occlusion between the treatment and control groups to determine the antithrombotic efficacy of the test compound.
Mandatory Visualization
Prostacyclin Receptor Signaling Pathway
Caption: Prostacyclin analog signaling pathway.
Experimental Workflow: ADP-Induced Platelet Aggregation
Caption: ADP-induced platelet aggregation workflow.
Logical Relationship: Ferric Chloride-Induced Thrombosis Model
Caption: Ferric chloride-induced thrombosis model logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Effects of Ciprostene Calcium and its Analogs in Cardiopulmonary and Vascular Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the long-term effects of Ciprostene Calcium and its more extensively studied analogs, such as epoprostenol, treprostinil, and iloprost. These prostacyclin analogs are critical in the management of pulmonary arterial hypertension (PAH) and other vasospastic disorders. This document synthesizes available experimental data on their efficacy, safety, and mechanisms of action to support research and development in this therapeutic area. While extensive long-term data for this compound is limited in publicly available literature, this guide draws comparisons based on its known pharmacological profile as a prostacyclin agonist and available data on other analogs.
Introduction to this compound and its Analogs
This compound is a chemically stable analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Like other prostacyclin analogs, its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), which in turn activates adenylate cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade leads to vasodilation and inhibition of smooth muscle cell proliferation and platelet aggregation.[3] While this compound has demonstrated these effects, analogs such as epoprostenol, treprostinil, and iloprost have been more extensively studied in long-term clinical trials for PAH.
Comparative Efficacy: Long-Term Clinical Outcomes
Long-term studies of prostacyclin analogs have primarily focused on their ability to improve exercise capacity, functional class, and hemodynamic parameters in patients with PAH.
Table 1: Summary of Long-Term Efficacy of Prostacyclin Analogs in Pulmonary Arterial Hypertension
| Outcome Measure | Epoprostenol (intravenous) | Treprostinil (intravenous, subcutaneous, inhaled, oral) | Iloprost (inhaled) | Beraprost (oral) |
| 6-Minute Walk Distance (6MWD) | Significant improvement, with a mean increase of up to 91.76 meters compared to placebo in some studies.[3] Epoprostenol generally shows the most robust improvement in 6MWD.[4] | Modest improvement. Intravenous and subcutaneous routes show a mean difference of around 16.00 meters compared to placebo. Inhaled treprostinil has also been associated with significant improvements in 6MWD. | Significant improvement, with a mean increase of approximately 36 meters compared to placebo in a one-year study. | Limited and less consistent improvement in 6MWD in long-term studies. |
| WHO Functional Class (FC) | Significant improvement, with a higher likelihood of improving by at least one functional class compared to other analogs. | Improvement in functional class has been observed, particularly with parenteral and inhaled formulations. | Improvement in functional class has been documented in long-term studies. | Less pronounced and often non-sustained improvement in functional class. |
| Hemodynamic Parameters | Marked and sustained reduction in mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR), and an increase in cardiac index. | Significant reductions in mPAP and PVR have been demonstrated with various formulations. | Significant long-term reduction in mPAP and PVR, and an increase in cardiac output. | Less significant and often transient effects on hemodynamic parameters. |
| Mortality | The only prostacyclin analog that has demonstrated a survival benefit in idiopathic PAH in some studies. | A meta-analysis showed a 34% reduction in all-cause mortality versus placebo. | Data on long-term mortality benefits are less robust compared to epoprostenol. | No demonstrated long-term survival benefit. |
Note: Data for this compound is not included due to a lack of published long-term, comparative clinical trial data.
Comparative Safety and Tolerability: Long-Term Adverse Effects
The long-term use of prostacyclin analogs is often associated with a range of adverse effects, primarily related to their vasodilatory properties and the route of administration.
Table 2: Common Long-Term Adverse Events Associated with Prostacyclin Analogs
| Adverse Event | Epoprostenol (intravenous) | Treprostinil (intravenous, subcutaneous, inhaled, oral) | Iloprost (inhaled) |
| Vasodilatory Effects | Flushing, headache, jaw pain, diarrhea, nausea/vomiting, hypotension. | Flushing, headache, jaw pain, diarrhea, nausea. | Flushing, headache, jaw pain, cough. |
| Administration-Site Reactions | High risk of catheter-related bloodstream infections and thrombosis. | Infusion site pain and reactions are very common with the subcutaneous route. Catheter-related risks with the intravenous route. | Cough and throat irritation are common. |
| Other | Thrombocytopenia has been reported. | Pain in the extremities. | Syncope has been reported. |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its analogs is through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to the desired therapeutic effects.
Caption: Prostacyclin analog signaling pathway.
Binding of the prostacyclin analog to the IP receptor activates the stimulatory G-protein (Gs), which in turn activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which ultimately results in vasodilation and the inhibition of platelet aggregation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of prostacyclin analogs. Below are outlines of key experimental protocols.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Caption: Workflow for an in vitro platelet aggregation assay.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a reference.
-
Incubation: PRP is placed in an aggregometer cuvette and incubated at 37°C with a stir bar. The test compound (e.g., this compound or an analog) or vehicle is added and pre-incubated for a specified time.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.
-
Measurement: Platelet aggregation is measured as an increase in light transmission through the PRP suspension over time using a light transmission aggregometer.
-
Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of the test compound is calculated relative to the vehicle control.
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP in response to treatment with a prostacyclin analog.
Caption: General workflow for a cell-based cAMP assay.
Methodology:
-
Cell Culture: A suitable cell line expressing the IP receptor (e.g., vascular smooth muscle cells) is cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the prostacyclin analog or a vehicle control for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay formats.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP, and the amount of cAMP in the samples is determined.
Conclusion
This compound, as a prostacyclin analog, is expected to share the therapeutic benefits of vasodilation and anti-platelet aggregation observed with other members of its class. However, a significant gap in the literature exists regarding its long-term comparative efficacy and safety profile against more established analogs like epoprostenol, treprostinil, and iloprost. The available data for these other analogs demonstrate significant long-term benefits in the management of PAH, albeit with notable differences in efficacy, tolerability, and modes of administration. Epoprostenol remains a benchmark for efficacy, particularly in severe disease, while other analogs offer advantages in terms of stability and delivery options. Further long-term, head-to-head clinical trials are warranted to definitively establish the therapeutic position of this compound in relation to its analogs. The experimental protocols outlined provide a framework for the continued investigation and comparison of these important therapeutic agents.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ciprostene Calcium
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Ciprostene Calcium, a prostacyclin analog.
Safety and Handling Information
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle all laboratory chemicals with care.[1] The following table summarizes key safety information.
| Parameter | Information | Source |
| Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| First Aid: Inhalation | Supply fresh air; consult a doctor in case of complaints. | [1] |
| First Aid: Skin Contact | Generally does not irritate the skin. | |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | |
| First Aid: Swallowing | If symptoms persist, consult a doctor. | |
| Flammability | Product is not flammable. |
Disposal Protocol for this compound
The disposal of any pharmaceutical compound, including non-hazardous ones, must adhere to federal, state, and local regulations to prevent environmental contamination. The following procedure outlines the recommended steps for the proper disposal of this compound.
Step 1: Consult Institutional Guidelines Before proceeding with disposal, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Step 2: Segregate the Waste Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
Step 3: Containerize and Label Place the this compound waste in a designated, well-sealed, and appropriately labeled container. The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution.
Step 4: Arrange for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste. Professional disposal services ensure that the waste is handled and treated in an environmentally responsible manner.
Alternative for Small Quantities (if permitted): For very small quantities, and only if approved by your EHS department and local regulations, the following at-home disposal method for non-controlled substances may be considered.
-
Remove from Original Container: Take the this compound out of its original packaging.
-
Mix with Undesirable Substance: Mix the compound with an unappealing substance like used coffee grounds, dirt, or cat litter. This makes it less attractive to children and pets and unrecognizable to anyone who might go through the trash.
-
Seal in a Container: Place the mixture in a sealable bag, empty can, or other container to prevent leakage.
-
Dispose of in Household Trash: Throw the sealed container in your household trash.
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the manufacturer or a pharmacist, do not flush pharmaceuticals down the toilet or drain, as this can lead to water contamination.
-
Personal Information: Before disposing of any original packaging, be sure to scratch out all personal information on prescription labels.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ciprostene Calcium
IMMEDIATE ACTION REQUIRED: Due to its high physiological activity, Ciprostene Calcium must be handled with significant caution, treating it as a potent compound despite its regulatory classification. Standard laboratory safety protocols are insufficient. This guide provides essential, immediate safety and logistical information for all personnel.
This compound is a stable analog of prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator.[1] Even at low doses, it demonstrates significant biological effects, including inducing hypotension and tachycardia.[1] While a Safety Data Sheet (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), its potent physiological nature necessitates the implementation of stringent safety protocols to prevent accidental exposure.[2]
Personal Protective Equipment (PPE) Protocol
The primary goal is to establish a comprehensive barrier to prevent any contact with this compound. The following PPE is mandatory for all personnel handling the compound.
| PPE Category | Item | Specifications and Protocol |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 or higher-rated respirator is required when handling the solid powder to prevent inhalation of airborne particles. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. The outer glove should be changed immediately upon any sign of contamination. |
| Eye Protection | Chemical Safety Goggles | Must be worn to protect against accidental splashes or dust particles. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated, disposable lab coat or coveralls must be worn over personal clothing to prevent skin contact. |
| Foot Protection | Closed-Toed Shoes & Shoe Covers | Sturdy, closed-toed shoes are mandatory. Disposable shoe covers should be worn and removed before exiting the designated handling area. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks without opening it.
-
Storage: Store this compound in a designated, clearly labeled, and secure location. Recommended storage is in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]
-
Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.
Preparation and Handling
-
Controlled Area: All handling of this compound must be conducted within a designated controlled area, such as a chemical fume hood or a glove box, to minimize the risk of exposure.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to control airborne particles.
-
Solution Preparation: Prepare solutions within the fume hood. Avoid splashing by adding solids to the solvent slowly.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Use a chemical spill kit to contain and clean the spill, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as potent pharmaceutical waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, lab coats, shoe covers), weighing papers, and other solid materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not pour any solution down the drain.[2]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous waste.
-
-
Waste Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Follow all federal, state, and local regulations for the disposal of potent pharmaceutical compounds.
-
Biological Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is an analog of prostacyclin (PGI2) and is known to inhibit ADP-induced platelet aggregation. Studies have shown that it elevates platelet cyclic AMP (cAMP) levels. This suggests that its mechanism of action involves the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which in turn activates adenylyl cyclase to produce cAMP. Elevated cAMP levels then inhibit platelet activation and aggregation.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
